1-(2-(Methylamino)ethyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(methylamino)ethyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-8-4-6-9-5-2-3-7(9)10/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMQNNPMIDGBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610603 | |
| Record name | 1-[2-(Methylamino)ethyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86273-80-5 | |
| Record name | 1-[2-(Methylamino)ethyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The N-substituted derivative, 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, is a molecule of interest for its potential applications in drug discovery and development, likely as a versatile intermediate or a pharmacologically active agent itself. Its structure combines the polar lactam functionality with a secondary amine, suggesting a unique profile of solubility, basicity, and hydrogen bonding capabilities that are critical for its interaction with biological targets and its pharmacokinetic properties.
This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. Due to the limited availability of experimental data in the public domain for this specific molecule, this guide integrates predicted data from computational models with established experimental methodologies and comparative data from closely related analogs. This approach offers a robust framework for researchers to understand, handle, and further investigate this compound.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity.
-
IUPAC Name: 1-(2-(methylamino)ethyl)pyrrolidin-2-one
-
Synonyms: N/A
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CAS Number: While a CAS number for the free base is not readily found in public databases, the hydrochloride salt is listed as 1-[2-(methylamino)ethyl]pyrrolidin-2-one hydrochloride.[1]
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Molecular Formula: C₇H₁₄N₂O
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Molecular Weight: 142.20 g/mol
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Chemical Structure:
Caption: 2D Structure of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one.
Predicted Physicochemical Properties
In the absence of extensive experimental data, in silico prediction models provide valuable initial estimates of a compound's physicochemical properties. The following data was generated using ADMETlab 2.0, a tool recognized for its comprehensive and accurate predictions.[2] It is crucial to note that these are theoretical values and should be confirmed experimentally.
| Property | Predicted Value | Unit | Significance in Drug Development |
| Molecular Weight | 142.20 | g/mol | Influences diffusion, bioavailability, and formulation. |
| logP (Octanol/Water) | -0.85 | - | Measures lipophilicity; affects absorption and distribution. |
| logS (Aqueous Solubility) | -0.12 | - | Predicts solubility in water; crucial for bioavailability. |
| pKa (Most Basic) | 9.25 | - | Indicates the protonation state at physiological pH. |
| Boiling Point | 285.5 | °C | Important for purification and handling. |
| Melting Point | Not Predicted | °C | Characterizes the solid state and purity. |
| Topological Polar Surface Area (TPSA) | 38.63 | Ų | Correlates with drug transport and bioavailability. |
Comparative Physicochemical Data of Structural Analogs
To provide context for the predicted values, the following table presents experimental data for structurally related, well-characterized compounds.
| Property | 1-Ethyl-2-pyrrolidinone[3] | 2-Aminomethyl-1-ethylpyrrolidine[4] |
| CAS Number | 2687-91-4 | 26116-12-1 |
| Molecular Formula | C₆H₁₁NO | C₇H₁₆N₂ |
| Molecular Weight | 113.16 g/mol | 128.22 g/mol |
| Boiling Point | 202-204 °C | 173-175 °C |
| logP (Octanol/Water) | -0.37 (experimental) | 0.2 (predicted) |
| Density | 0.992 g/mL at 25 °C | 0.884 g/mL at 25 °C |
| Refractive Index | n20/D 1.466 | n20/D 1.467 |
The comparison highlights how the addition of the amino group in the side chain influences properties like boiling point and lipophilicity.
Synthesis and Purification
A plausible and efficient synthetic route to 1-(2-(Methylamino)ethyl)pyrrolidin-2-one involves the nucleophilic ring-opening of γ-butyrolactone (GBL) by N-methylethylenediamine, followed by cyclization. This is a common and robust method for the preparation of N-substituted pyrrolidinones.[5]
Caption: Proposed synthetic pathway for 1-(2-(Methylamino)ethyl)pyrrolidin-2-one.
Purification: The final product is expected to be a liquid at room temperature and can be purified by fractional distillation under reduced pressure to prevent thermal decomposition.
Experimental Protocols for Physicochemical Characterization
To validate the predicted properties and fully characterize 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, the following experimental protocols are recommended.
Determination of Boiling Point
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Methodology: The boiling point can be determined using standard distillation apparatus at atmospheric pressure or, preferably, under reduced pressure to avoid potential degradation. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded.
Determination of Aqueous Solubility (Shake-Flask Method)
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Preparation: An excess amount of the compound is added to a known volume of purified water in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is centrifuged to pellet the undissolved solid.
-
Quantification: A known volume of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC-UV or LC-MS.
Determination of the Octanol-Water Partition Coefficient (logP)
-
System Preparation: Equal volumes of 1-octanol and water are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in the two-phase system and shaken vigorously for several hours to allow for partitioning between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Analysis: The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of pKa by Potentiometric Titration
-
Solution Preparation: A precise amount of the compound is dissolved in water to create a solution of known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point.[6]
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.
Caption: General workflow for the spectroscopic characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl bridge protons, the methyl group on the nitrogen, and the three sets of methylene protons on the pyrrolidinone ring. Protons adjacent to the nitrogen atoms will be deshielded and appear at a lower field.[7]
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the lactam will be the most deshielded signal, typically appearing around 175 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum can be obtained from a neat liquid film between salt plates or as a KBr pellet if the compound is a solid.[8]
-
Expected Absorptions:
-
A strong absorption band around 1680 cm⁻¹ corresponding to the C=O stretching of the tertiary amide (lactam).
-
C-N stretching vibrations in the region of 1200-1350 cm⁻¹.
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N-H stretching of the secondary amine around 3300-3500 cm⁻¹.
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C-H stretching of the aliphatic groups just below 3000 cm⁻¹.
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Mass Spectrometry (MS)
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺.
-
Expected Fragmentation: The fragmentation pattern in MS/MS analysis can provide further structural confirmation. Common fragmentation pathways for N-substituted pyrrolidinones involve cleavage of the N-alkyl side chain and fragmentation of the pyrrolidinone ring.[9]
Conclusion
1-(2-(Methylamino)ethyl)pyrrolidin-2-one presents an interesting scaffold for further chemical and biological exploration. While experimental data is currently limited, this guide provides a solid foundation for researchers by integrating predictive computational data with established analytical protocols and comparative information from structural analogs. The outlined methodologies for synthesis, purification, and characterization offer a clear path for the validation of its physicochemical properties, which is a prerequisite for its successful application in drug discovery and development.
References
- Glen Jackson - West Virginia University. (2020, April 20).
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- Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020, March 1).
- Benchchem. (n.d.). A Comparative Analysis of Pyrrolidinone Derivatives as Solvents for Researchers and Drug Development Professionals.
- Benchchem. (n.d.). Physicochemical Properties of Novel Pyrrolidine Sulfonic Acids: A Technical Guide.
- BLDpharm. (n.d.). 683205-89-2|1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
- FDA. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
- PubChem. (n.d.). N-vinyl-2-pyrrolidone | C6H9NO | CID 6917.
- ChemicalBook. (n.d.). 1-[2-(methylamino)ethyl]pyrrolidin-2-one hydrochloride.
- ResearchGate. (2020, March 1).
- PubChem. (n.d.). N-ethyl-2-pyrrolidone | C6H11NO | CID 17595.
- One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. (n.d.).
- LGC Standards. (n.d.). 1-Ethyl-2-[(methylamino)methyl]pyrrolidine.
- ResearchGate. (2025, October 12). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone).
- United States P
- Cheméo. (n.d.). Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4).
- ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. (2021, April 24). PMC - PubMed Central.
- NIST WebBook. (n.d.). 1-Ethyl-2-pyrrolidinone.
- MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
- PubChem. (n.d.). 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295.
- NIST WebBook. (n.d.). 1-Ethyl-2-pyrrolidinone.
- PubMed Central. (2025, April 24). 4-(1-Methylamino)
- The Good Scents Company. (n.d.). 2-aminomethyl-1-ethyl pyrrolidine, 26116-12-1.
- BLDpharm. (n.d.). 1247766-64-8|1-(2-(Ethylamino)ethyl)pyrrolidin-2-one.
- PubMed. (n.d.). Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection.
- Scribd. (n.d.).
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The Pyrrolidinone Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis and Application of N-Substituted 2-Pyrrolidinone Derivatives
Introduction
The 2-pyrrolidinone ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Its prevalence in over 37 FDA-approved drugs underscores its significance as a "privileged scaffold" in drug design.[2] The pyrrolidinone core imparts favorable physicochemical properties, including enhanced aqueous solubility, and its nitrogen atom provides a versatile handle for substitution, allowing for the fine-tuning of pharmacological activity.[3] While the specific compound 1-(2-(Methylamino)ethyl)pyrrolidin-2-one is not extensively documented in readily accessible scientific literature, the broader class of N-substituted 2-pyrrolidinone derivatives has been the subject of intensive research, leading to the development of blockbuster drugs and promising clinical candidates.[1][4]
This technical guide provides a comprehensive overview of the synthesis and diverse applications of N-substituted 2-pyrrolidinone derivatives for researchers, scientists, and drug development professionals. We will delve into the key synthetic strategies for accessing this important class of molecules, explore their wide-ranging pharmacological activities, and provide detailed experimental protocols to enable their practical application in the laboratory.
I. Strategic Synthesis of N-Substituted 2-Pyrrolidinones
The introduction of substituents onto the nitrogen atom of the 2-pyrrolidinone ring is a critical step in the synthesis of diverse chemical libraries for drug discovery. The choice of synthetic methodology is dictated by the nature of the desired substituent (alkyl, aryl, etc.), the scale of the reaction, and the functional group tolerance required. Herein, we discuss the most robust and widely employed methods for the N-functionalization of 2-pyrrolidinone.
Base-Mediated N-Alkylation
Direct N-alkylation is a fundamental and straightforward approach for the synthesis of N-alkyl-2-pyrrolidinones. This method involves the deprotonation of the lactam nitrogen with a suitable base, followed by a nucleophilic substitution reaction with an alkyl halide.[1]
Causality of Experimental Choices:
The selection of the base and solvent system is critical for achieving high yields and minimizing side reactions. Strong bases such as sodium hydride (NaH) are commonly used to ensure complete deprotonation of the weakly acidic lactam proton.[1] Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they effectively solvate the resulting anion and the counter-ion, thereby enhancing the nucleophilicity of the lactam nitrogen.[1][5] The reaction is typically initiated at a low temperature (0 °C) during deprotonation to control the exothermic reaction and then warmed to room temperature to facilitate the substitution reaction.[1]
Experimental Protocol: General Procedure for Base-Mediated N-Alkylation of 2-Pyrrolidinone [1]
-
Reaction Setup: Under an inert atmosphere (e.g., argon), dissolve 2-pyrrolidinone (1.0 equivalent) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) (typically 12-18 hours).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Logical Workflow for the Synthesis of N-Substituted 2-Pyrrolidinones
Caption: Decision workflow for selecting a synthetic strategy.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines.[6][7] This palladium-catalyzed cross-coupling reaction has been successfully applied to the N-arylation of 2-pyrrolidinone, providing access to a wide range of derivatives with diverse electronic and steric properties.[8]
Mechanistic Insights:
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated lactam and subsequent reductive elimination to yield the N-aryl-2-pyrrolidinone and regenerate the Pd(0) catalyst.[9] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos being particularly effective in promoting the key steps of the catalytic cycle.[9]
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation of 2-Pyrrolidinone [1]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 10 mol%), and a strong base (e.g., cesium carbonate, Cs₂CO₃, 1.5 equivalents) to a dry reaction vessel.
-
Reagent Addition: Add 2-pyrrolidinone (1.2 equivalents) and the aryl halide (1.0 equivalent) to the vessel.
-
Solvent and Atmosphere: Add an anhydrous solvent (e.g., toluene or dioxane) and flush the vessel with argon.
-
Heating: Stir the mixture at a specified temperature (e.g., 110 °C) for the required time (typically 12-24 hours).
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an appropriate solvent such as ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.
| Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | K₃PO₄ | Toluene | 110 | 24 | 91 |
| Iodobenzene | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
| Bromobenzene | K₃PO₄ | Toluene | 110 | 24 | 52 |
| 1-Iodo-4-methylbenzene | K₃PO₄ | Toluene | 110 | 24 | 88 |
| Table 1: Representative yields for the Buchwald-Hartwig N-arylation of 2-pyrrolidinone.[1] |
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for the formation of carbon-heteroatom bonds, and it remains a valuable tool for the N-arylation of amides and lactams.[10][11] Modern advancements, particularly the use of ligands, have rendered this copper-catalyzed reaction more efficient and milder than its historical counterparts.[12][13]
Self-Validating Protocol:
A key to a successful Ullmann condensation is the careful selection of the copper source, ligand, and base. Copper(I) iodide (CuI) is a commonly used catalyst precursor.[13] The use of a ligand, such as (S)-N-methylpyrrolidine-2-carboxylate, can significantly accelerate the reaction and improve yields by stabilizing the copper catalyst and facilitating the coupling process.[13] Potassium phosphate (K₃PO₄) is often an effective base for this transformation.[13]
Experimental Protocol: General Procedure for Ullmann N-Arylation of 2-Pyrrolidinone [13]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add 2-pyrrolidinone (1.2 equivalents), the aryl halide (1.0 equivalent), copper(I) iodide (5 mol%), (S)-N-methylpyrrolidine-2-carboxylate (10 mol%), and potassium phosphate (2.0 equivalents).
-
Solvent Addition: Add anhydrous DMF as the solvent.
-
Reaction Conditions: Stir the reaction mixture vigorously and heat to 110 °C for 5-24 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Catalytic Cycle for Ullmann N-Arylation
Caption: Simplified catalytic cycle for the Ullmann N-arylation.
II. Pharmacological Significance and Applications in Drug Discovery
The 2-pyrrolidinone scaffold is a versatile platform for the development of drugs targeting a wide range of diseases, particularly those affecting the central nervous system (CNS).[2][4] The ability to readily introduce diverse substituents at the nitrogen atom allows for the exploration of vast chemical space and the optimization of interactions with biological targets.
Nootropic and Neuroprotective Agents
The pyrrolidinone class of drugs gained initial prominence for their nootropic, or cognitive-enhancing, effects.[4] Piracetam, the first of this class, and its derivatives have been investigated for their potential to improve memory and learning.[4] More recently, levetiracetam has become a major antiepileptic drug, highlighting the potential of this scaffold in treating neurological disorders.[4] The neuroprotective properties of some pyrrolidinone derivatives have also been demonstrated, with compounds showing efficacy in models of ischemic stroke.[14]
Anticonvulsant and Anti-inflammatory Activity
Numerous studies have demonstrated the potent anticonvulsant activity of various N-substituted pyrrolidinone derivatives.[15][16] These compounds often exhibit a good safety profile, making them attractive candidates for the treatment of epilepsy.[16] Additionally, certain pyrrolidinone derivatives have been shown to possess significant anti-inflammatory and antioxidant properties, with some compounds exhibiting inhibitory activity against enzymes such as lipoxygenase (LOX).[17]
Quantitative Data Summary
| Compound Class | Pharmacological Activity | Key Findings | Reference(s) |
| Pyrrolidinone Derivatives | Nootropic, Neuroprotective | Levetiracetam is a major antiepileptic drug; some derivatives show promise in ischemic stroke models. | [4],[14] |
| N-Substituted Pyrrolidinones | Anticonvulsant | Broad-spectrum anticonvulsant activity observed in various animal models. | [15],[16] |
| Pyrrolidinone-based Compounds | Anti-inflammatory, Antioxidant | Inhibition of LOX and reduction of paw edema in in vivo models. | [17] |
| Pyrrolidine Derivatives | Sodium Channel Blockers | Potent inhibition of neuronal Na⁺ channels with neuroprotective effects. | [14] |
III. Conclusion
The N-substituted 2-pyrrolidinone scaffold remains a highly valuable and extensively utilized structural motif in contemporary drug discovery. Its favorable physicochemical properties and the synthetic tractability of its nitrogen atom provide a robust platform for the generation of novel therapeutic agents. The synthetic methodologies detailed in this guide, including base-mediated N-alkylation, Buchwald-Hartwig amination, and Ullmann condensation, offer researchers a powerful toolkit for accessing a diverse array of pyrrolidinone derivatives. The broad spectrum of pharmacological activities exhibited by this class of compounds, from nootropic and neuroprotective to anticonvulsant and anti-inflammatory, ensures that the pyrrolidinone core will continue to be a fertile ground for the discovery of new medicines for the foreseeable future.
IV. References
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Verardo, G., Dolce, A., & Toniutti, N. (1999). Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synthesis, 1999(01), 74-79. [Link]
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MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]
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Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. [Link]
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ResearchGate. (2022). Synthesis of pyrrolidones via reductive amination of LA. [Link]
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Semantic Scholar. (1999). Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. [Link]
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Royal Society of Chemistry. (2021). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. [Link]
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ResearchGate. (2020). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. [Link]
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PubMed. (2011). Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. [Link]
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Semantic Scholar. (2001). ASYMMETRIC SYNTHESIS OF N-SUBSTITUTED (R)-2-[(PYRROLIDIN-1-YL)METHYL]PYRROLIDINES. [Link]
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MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. [Link]
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ACS Publications. (1950). N-Substituted 2-Pyrrolidones. [Link]
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Wikipedia. (n.d.). Ullmann condensation. [Link]
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PubChem. (n.d.). N-methyl-2-pyrrolidone. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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PubMed. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. [Link]
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HETEROCYCLES. (1995). STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Organic Syntheses. (n.d.). After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min. [Link]
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Current Organic Synthesis. (2022). Synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4- triazole Ring. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Google Patents. (n.d.). Process for manufacturing 2-pyrrolidone or N-alkylpyrrolidones.
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YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
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MDPI. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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MDPI. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. [Link]
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Unlocking Therapeutic Potential: A Guide to the Biological Activity of Novel Pyrrolidin-2-one Derivatives
An In-Depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrrolidin-2-one, a five-membered lactam, stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." Its prevalence in both natural products and synthetically derived molecules underscores its remarkable versatility and capacity to interact with a wide array of biological targets.[1][2] This structural motif's non-planar, sp³-hybridized nature allows for intricate three-dimensional arrangements, enabling a nuanced exploration of pharmacophore space that is critical for developing compounds with high target selectivity and efficacy.[3][4]
This guide provides a deep dive into the diverse biological activities of novel pyrrolidin-2-one derivatives. Moving beyond a mere catalog of effects, we will explore the causal mechanisms, structure-activity relationships (SAR), and the robust experimental methodologies required to validate these findings. Our focus is on providing field-proven insights into their antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, equipping drug development professionals with the foundational knowledge to harness the full therapeutic potential of this remarkable chemical class.
Antimicrobial Activity: A New Front Against Resistance
The rise of antimicrobial resistance necessitates the discovery of new chemical entities that can overcome existing resistance mechanisms.[5] Pyrrolidin-2-one derivatives have emerged as a promising class of antimicrobials, with demonstrated activity against challenging pathogens, particularly Gram-positive bacteria.[5] A significant area of interest is their ability to inhibit and eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotic treatments.[6]
Certain unnatural pyrrolidine-2,3-dione scaffolds, for example, have shown potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[6] The mechanism often involves disrupting the bacterial cell's structural integrity or key metabolic pathways. The development of dimeric pyrrolidine-2,3-diones has, in some cases, led to compounds with improved aqueous solubility and potent, single-digit MIC values against MSSA strains, highlighting a promising strategy for scaffold optimization.[6]
Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Screening
This method provides a reliable preliminary assessment of the antibacterial activity of synthesized compounds.[7][8]
Objective: To qualitatively and quantitatively determine the antibacterial efficacy of pyrrolidin-2-one derivatives against selected bacterial strains.
Materials:
-
Test Pyrrolidin-2-one Derivatives
-
Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Nutrient Agar Plates
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
Positive Control: Standard antibiotic (e.g., Amoxicillin)
-
Negative Control: DMSO
-
Sterile Cork Borer (6 mm diameter)
-
Incubator (37°C)
Step-by-Step Methodology:
-
Culture Preparation: Inoculate a fresh bacterial culture in nutrient broth and incubate at 37°C until it reaches the turbidity of the 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly spread the standardized bacterial suspension over the entire surface of a nutrient agar plate to create a lawn.
-
Well Creation: Use a sterile cork borer to punch uniform wells (6 mm in diameter) into the agar.
-
Compound Loading: Prepare stock solutions of the test derivatives (e.g., 500 and 1000 µg/ml) in DMSO.[7] Carefully pipette a fixed volume (e.g., 50 µL) of each test compound solution, the positive control, and the negative control into separate wells.
-
Incubation: Allow the plates to stand for 1 hour to permit diffusion of the compounds into the agar. Incubate the plates in an inverted position at 37°C for 24 hours.[7]
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Data Presentation: Antimicrobial Efficacy
| Compound Class | Target Organism | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |
| Pyrrolidine-2,3-dione Monomers | S. aureus (MSSA) | Varies | Moderate | [6] |
| Pyrrolidine-2,3-dione Dimers | S. aureus (MSSA) | 16 (MBEC) | Potent Activity | [6] |
| General Pyrrolidine-2-one Derivatives | E. coli, S. aureus | 500 - 1000 | Variable | [7] |
MBEC: Minimum Biofilm Eradication Concentration
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for the Agar Well Diffusion Assay.
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs (AEDs) with improved efficacy and better safety profiles.[9] Pyrrolidin-2-one derivatives, including the marketed drug Levetiracetam, are a well-established class of anticonvulsants.[10] Novel derivatives often exhibit a broad spectrum of activity in preclinical models.[11]
The mechanisms underlying their anticonvulsant effects are often multifaceted. Studies suggest that these compounds can modulate neuronal excitability through interactions with various targets, including:
-
Voltage-Gated Ion Channels: Inhibition of neuronal voltage-sensitive sodium (Nav) and L-type calcium (Cav) channels is a key mechanism for many active compounds.[11][12]
-
Neurotransmitter Systems: Some derivatives show significant affinity for serotonergic (5-HT1A) and α1-adrenergic receptors, suggesting their involvement in seizure suppression.[13]
-
GABA-ergic Activity: As analogs of the inhibitory neurotransmitter GABA, many pyrrolidin-2-one derivatives are presumed to exert effects on the GABA-ergic system.[13]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[12][13]
Objective: To evaluate the ability of pyrrolidin-2-one derivatives to prevent the tonic hind-limb extension phase of a maximal electroshock-induced seizure in mice.
Materials:
-
Test Pyrrolidin-2-one Derivatives
-
Male Albino Mice
-
Vehicle (e.g., 0.5% methylcellulose solution)
-
Electroconvulsive Shock Apparatus with corneal electrodes
-
Electrolyte solution (e.g., 0.9% saline)
Step-by-Step Methodology:
-
Animal Preparation: Acclimatize mice to the laboratory environment. Fast the animals overnight prior to the experiment but allow free access to water.
-
Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the seizure induction (e.g., 30-60 minutes).
-
Electrode Application: Apply a drop of saline solution to the corneal electrodes to ensure good electrical contact.
-
Shock Induction: Place the corneal electrodes on the corneas of the mouse and deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds).
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hind-limb extension. The absence of this phase is considered the endpoint and indicates protection.
-
Data Analysis: Record the number of animals protected in each treatment group. Calculate the median effective dose (ED50), which is the dose required to protect 50% of the animals from the tonic extension seizure.[9]
Data Presentation: Anticonvulsant Activity in Preclinical Models
| Compound ID | Test Model | ED50 (mg/kg) | Putative Mechanism | Reference |
| EP-40 | MES | Significant Reduction | 5-HT1A / α1-adrenergic affinity | [13] |
| Compound 4 | MES | 62.14 | Nav / L-type Cav channel inhibition | [12] |
| Compound 4 | 6 Hz | 75.59 | Nav / L-type Cav channel inhibition | [12] |
| Compound 14 | MES | 49.6 | Complex (Nav/Cav, TRPV1) | [14] |
| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | MES, scPTZ, 6 Hz | Potent Activity | Not specified | [9] |
ED50: Median Effective Dose; MES: Maximal Electroshock Seizure; 6 Hz: Psychomotor Seizure Test; scPTZ: Subcutaneous Pentylenetetrazole.
Visualization: Neuromodulatory Targets of Anticonvulsants
Caption: Potential mechanisms of anticonvulsant action.
Anti-inflammatory Activity: Targeting Key Mediators
Inflammation is a complex biological response implicated in numerous diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used, but their utility can be limited by side effects. Pyrrolidin-2-one derivatives offer a promising scaffold for developing new anti-inflammatory agents with potentially improved safety profiles.[15]
A primary mechanism for their anti-inflammatory action is the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[16] These enzymes are responsible for producing prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators.[17] Compounds that can dually inhibit both COX and LOX are of particular interest as they may offer broader efficacy and reduced gastrointestinal toxicity compared to selective COX-2 inhibitors.[17]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This colorimetric assay is a standard method for determining the inhibitory potency of compounds against COX isoenzymes.[17]
Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrrolidin-2-one derivatives against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)
-
Tris-HCl buffer (pH 8.0), Heme
-
Test Pyrrolidin-2-one Derivatives and a Reference Inhibitor (e.g., Indomethacin, Celecoxib)
-
96-well microplates
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
Plate Setup: In a 96-well plate, add Tris-HCl buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.
-
Compound Addition: Add the test compound dilutions or the reference inhibitor to the appropriate wells. Include wells for a no-inhibitor control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of arachidonic acid and the colorimetric substrate, TMPD. The peroxidase activity of COX converts TMPD into a colored product.
-
Measurement: Immediately measure the change in absorbance over time (kinetic read) or at a fixed endpoint (e.g., after 5 minutes at 25°C) at a wavelength of approximately 590-620 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Anti-inflammatory Enzyme Inhibition
| Compound ID | Target Enzyme | IC50 (µM) | In Vivo Model (% Inhibition) | Reference |
| 14d | LOX | 80 (0.08 mM) | Rat Paw Edema (47%) | [16] |
| 14e | LOX | 70.5 (0.07 mM) | Not specified | [16] |
Visualization: Arachidonic Acid Cascade```dot
Caption: A logical workflow for anticancer drug screening.
Conclusion
The pyrrolidin-2-one scaffold continues to prove its value as a foundational element in the design of novel therapeutics. Its structural flexibility allows for the generation of derivatives with potent and often highly specific biological activities spanning antimicrobial, anticonvulsant, anti-inflammatory, and anticancer domains. The success of these compounds is rooted in their ability to interact with a wide range of biological targets, from bacterial biofilms and neuronal ion channels to critical enzymes in inflammation and cancer signaling pathways.
For drug development professionals, the key lies in a systematic and mechanistically informed approach. By integrating robust in vitro and in vivo screening protocols, elucidating structure-activity relationships, and leveraging advanced models, the full potential of novel pyrrolidin-2-one derivatives can be realized. The insights and methodologies presented in this guide serve as a blueprint for this process, paving the way for the development of next-generation therapies for some of the most pressing medical challenges.
References
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Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 31-38. [Link]
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Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science. [Link]
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Sapa, J., et al. (2014). Evaluation of Anticonvulsant Activity of Novel pyrrolidin-2-one Derivatives. Pharmacological Reports, 66(5), 843-848. [Link]
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Tzampazis, E., et al. (2011). Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 21(10), 2883-2888. [Link]
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Kaminski, K., et al. (2018). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 23(11), 2911. [Link]
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Ramirez, D. A., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Chemical Communications, 60(75), 11035-11038. [Link]
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Góra, M., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Scientific Reports, 13(1), 18204. [Link]
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Kairytė, K., et al. (2024). Some of the 2-pyrrolidinone-based compounds with anticancer properties... ResearchGate. [Link]
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Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry. [Link]
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Kairytė, K., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16804. [Link]
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Kairytė, K., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed. [Link]
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Obniska, J., & Kamiński, K. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 24(23), 2464-2475. [Link]
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Zagaja, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7175. [Link]
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Kairytė, K., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. ResearchGate. [Link]
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Asifa, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]
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Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]
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Singh, A., et al. (2023). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. ResearchGate. [Link]
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive exploration of the potential pharmacological activities of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. Given the absence of direct scientific literature on this specific molecule, this guide synthesizes information from structurally related compounds to propose a scientifically-grounded, hypothetical mechanism of action and outlines a detailed experimental framework for its validation.
Introduction and Current Landscape
1-(2-(Methylamino)ethyl)pyrrolidin-2-one is a novel chemical entity for which, to date, no specific mechanism of action has been elucidated in published scientific literature. Its chemical structure, featuring a pyrrolidin-2-one nucleus and a (2-(methylamino)ethyl) side chain, suggests potential interactions with biological systems, particularly within the central nervous system. The pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, famously represented in the racetam class of nootropic agents and the antiepileptic drug levetiracetam.[1][2] The (2-(methylamino)ethyl) moiety is also a recognized pharmacophore present in numerous centrally active compounds.
This guide, therefore, puts forth a dual hypothesis for the mechanism of action of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, centered on:
-
Neuromodulatory Activity via the Pyrrolidin-2-one Core: Potential interaction with synaptic vesicle proteins, drawing parallels with levetiracetam.
-
Receptor-Mediated Signaling via the (2-(Methylamino)ethyl) Side Chain: Possible engagement with adrenergic or sigma receptors.
We will delve into the scientific rationale for these hypotheses and provide detailed, actionable experimental protocols to systematically investigate them.
Part I: The Pyrrolidin-2-one Core - A Gateway to Neuromodulation?
The pyrrolidin-2-one ring is a central feature of several well-characterized neuroactive compounds. Notably, levetiracetam, a widely used antiepileptic drug, exerts its effects through a unique mechanism involving the synaptic vesicle glycoprotein 2A (SV2A).[3][4][5] SV2A is a transmembrane protein found on synaptic vesicles and is crucial for the proper regulation of neurotransmitter release.[3][4][6] Levetiracetam's binding to SV2A is thought to modulate the function of this protein, leading to a reduction in neuronal hyperexcitability.[3][7]
Given the structural similarity, it is plausible that 1-(2-(Methylamino)ethyl)pyrrolidin-2-one could also interact with SV2A, potentially acting as a modulator of synaptic function. This interaction could lead to a range of effects, from anticonvulsant properties to more subtle influences on cognitive processes, akin to the nootropic effects of piracetam.[1][2][8]
Hypothesized Signaling Pathway: SV2A Modulation
The proposed interaction with SV2A would likely influence the synaptic release of neurotransmitters. The following diagram illustrates this hypothetical pathway.
Experimental Validation of SV2A Interaction and Neuromodulatory Effects
To test this hypothesis, a multi-tiered experimental approach is recommended, progressing from in vitro binding assays to in vivo functional assessments.
A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor or binding site.[9]
Protocol: SV2A Radioligand Binding Assay
-
Membrane Preparation: Prepare crude synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus) or from cell lines overexpressing human SV2A.
-
Radioligand: Use a well-characterized SV2A radioligand, such as [³H]-levetiracetam.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Assay:
-
In a 96-well plate, add a fixed concentration of [³H]-levetiracetam.
-
Add increasing concentrations of the test compound, 1-(2-(Methylamino)ethyl)pyrrolidin-2-one.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
| Parameter | Description |
| IC₅₀ | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. |
| Ki | The inhibition constant, representing the affinity of the test compound for the receptor. |
If the compound demonstrates significant affinity for SV2A, its functional effects can be assessed in established animal models of epilepsy.[10]
Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model
-
Animals: Use adult male mice or rats.
-
Drug Administration: Administer 1-(2-(Methylamino)ethyl)pyrrolidin-2-one or vehicle control intraperitoneally at various doses.
-
Seizure Induction: After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observation: Observe the animals for a set period (e.g., 30 minutes) and record the latency to the first myoclonic jerk and the incidence of generalized clonic-tonic seizures.
-
Data Analysis: Compare the seizure latency and incidence between the drug-treated and vehicle-treated groups using appropriate statistical tests.
The potential cognitive-enhancing effects can be investigated using behavioral models of learning and memory.[11][12]
Protocol: Morris Water Maze
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Animals: Use adult male rats or mice.
-
Drug Administration: Administer the test compound or vehicle daily throughout the training period.
-
Acquisition Phase: Train the animals to find the hidden platform over several days. Record the escape latency and path length.
-
Probe Trial: On the final day, remove the platform and allow the animal to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Compare the escape latencies, path lengths, and time in the target quadrant between the drug-treated and vehicle-treated groups.
Part II: The (2-(Methylamino)ethyl) Side Chain - A Handle for Receptor Interaction?
The (2-(methylamino)ethyl) pharmacophore is present in a variety of centrally acting compounds, including ligands for adrenergic and sigma receptors.[13][14][15]
Adrenergic Receptor Interaction
Adrenergic receptors are a class of G protein-coupled receptors that are the targets of catecholamines like norepinephrine and epinephrine.[15][16][17][18][19] They are subdivided into α and β subtypes, each with further classifications. The structural similarity of the side chain of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one to the ethylamine side chain of catecholamines suggests a potential for interaction with these receptors.
Sigma Receptor Interaction
Sigma receptors (σ₁ and σ₂) are unique intracellular proteins that are implicated in a variety of cellular functions and are targets for several psychoactive drugs.[13][14][20][21] The (2-(methylamino)ethyl) moiety is a common feature in some sigma receptor ligands.
Hypothesized Signaling Pathways: Adrenergic and Sigma Receptor Modulation
The following diagrams illustrate the potential downstream signaling consequences of interaction with these receptor systems.
Experimental Validation of Receptor Interactions
Similar to the SV2A hypothesis, a combination of binding and functional assays is necessary to investigate these potential interactions.
Radioligand binding assays can be employed to determine the affinity of the compound for various adrenergic and sigma receptor subtypes.[9][22][23][24][25]
Protocol: Adrenergic and Sigma Receptor Radioligand Binding Assays
This protocol follows the same principles as the SV2A binding assay, with the following modifications:
-
Receptor Source: Use cell lines expressing specific human adrenergic (e.g., α₁, α₂, β₁, β₂) or sigma (σ₁, σ₂) receptor subtypes.
-
Radioligands:
-
Adrenergic: [³H]-Prazosin (for α₁), [³H]-Rauwolscine (for α₂), [³H]-CGP-12177 (for β).
-
Sigma: [³H]-(+)-Pentazocine (for σ₁), [³H]-DTG (for σ₁ and σ₂).
-
-
Data Analysis: Calculate Ki values for each receptor subtype to determine the compound's affinity and selectivity profile.
| Receptor Subtype | Radioligand | Non-specific Ligand |
| α₁-Adrenergic | [³H]-Prazosin | Phentolamine |
| α₂-Adrenergic | [³H]-Rauwolscine | Yohimbine |
| β-Adrenergic | [³H]-CGP-12177 | Propranolol |
| σ₁ | [³H]-(+)-Pentazocine | Haloperidol |
| σ₂ | [³H]-DTG (+)-Pentazocine to block σ₁ | Haloperidol |
Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified receptors.
Protocol: cAMP Assay for Adrenergic Receptors (β-subtype)
-
Cell Culture: Use cells expressing the β-adrenergic receptor subtype of interest.
-
Assay:
-
Pre-treat cells with the test compound at various concentrations.
-
Stimulate the cells with a known β-adrenergic agonist (e.g., isoproterenol).
-
Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA kit.
-
-
Data Analysis:
-
Agonist activity: In the absence of isoproterenol, an increase in cAMP levels indicates agonism.
-
Antagonist activity: A decrease in the isoproterenol-induced cAMP production indicates antagonism.
-
Protocol: Calcium Flux Assay for Adrenergic Receptors (α₁-subtype)
-
Cell Culture: Use cells expressing the α₁-adrenergic receptor subtype.
-
Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Assay:
-
Measure baseline fluorescence.
-
Add the test compound and monitor changes in intracellular calcium concentration by measuring fluorescence.
-
To test for antagonism, pre-incubate with the test compound before adding a known α₁-agonist (e.g., phenylephrine).
-
-
Data Analysis: Quantify the change in fluorescence to determine agonist or antagonist activity.
Synthesis of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
The synthesis of N-substituted pyrrolidinones can be achieved through various methods, including the alkylation of pyrrolidin-2-one.[26][27][28] A plausible synthetic route for the title compound is outlined below.
Protocol: Synthesis via N-Alkylation
-
Reaction Setup: To a solution of pyrrolidin-2-one in a suitable aprotic solvent (e.g., dimethylformamide), add a strong base (e.g., sodium hydride) at 0°C under an inert atmosphere.
-
Deprotonation: Stir the mixture at room temperature to allow for the deprotonation of the pyrrolidinone nitrogen.
-
Alkylation: Add 2-chloro-N-methylethanamine to the reaction mixture and stir until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to yield 1-(2-(Methylamino)ethyl)pyrrolidin-2-one.
Conclusion and Future Directions
The structural features of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one provide a compelling rationale for investigating its potential as a novel neuroactive agent. The hypotheses presented in this guide, focusing on the modulation of SV2A and interactions with adrenergic and/or sigma receptors, offer a clear and structured path for future research. The detailed experimental protocols outlined herein provide the necessary tools to systematically evaluate these hypotheses.
Should this compound exhibit significant activity in the proposed assays, further studies would be warranted to explore its pharmacokinetic profile, in vivo efficacy in a broader range of disease models, and potential off-target effects. The insights gained from such a research program could pave the way for the development of a new class of therapeutics for neurological and psychiatric disorders.
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An In-Depth Technical Guide to the In Vitro Stability of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the key considerations and methodologies for assessing the in vitro stability of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. As a compound of interest in pharmaceutical research, understanding its stability profile is paramount for the development of safe and efficacious therapeutics. This document synthesizes established principles of drug stability, drawing on data from structurally related compounds to provide a robust framework for its evaluation.
Introduction: The Significance of In Vitro Stability Assessment
In the landscape of drug discovery and development, the intrinsic stability of a molecule is a critical determinant of its therapeutic potential. For 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, a molecule featuring a pyrrolidinone core, in vitro stability studies serve as an essential early-stage screen. These assessments provide crucial insights into a compound's susceptibility to degradation under physiological and process-related conditions, thereby informing formulation strategies, predicting in vivo behavior, and ensuring the integrity of preclinical data. Poor stability can lead to a cascade of undesirable outcomes, including loss of potency, the formation of potentially toxic degradants, and unreliable experimental results.
This guide will delve into the anticipated chemical liabilities of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one based on its structural motifs, outline the primary degradation pathways, and provide detailed protocols for a comprehensive in vitro stability evaluation.
Predicted Chemical Liabilities and Degradation Pathways
The chemical structure of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, featuring a γ-lactam (a five-membered cyclic amide), a secondary amine, and an ethyl linker, presents several potential sites for degradation.
Hydrolysis of the Lactam Ring
The pyrrolidinone ring, being a cyclic amide, is susceptible to hydrolysis, which would lead to ring-opening and the formation of an amino acid derivative. This process can be catalyzed by both acidic and basic conditions. The stability of lactam rings, particularly the analogous β-lactams found in penicillin-based antibiotics, is known to be highly pH-dependent.[1][2] Degradation is often observed at both low and high pH, with a U-shaped degradation-pH profile.[1] It is therefore crucial to evaluate the stability of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one across a physiologically relevant pH range (typically pH 3 to 9).
Oxidation of the Secondary Amine
The secondary amine in the ethylamino side chain is a potential site for oxidative degradation. The presence of oxygen and metal ions can catalyze this process, leading to the formation of various oxidation products. Studies on similar compounds, such as 1-(2-hydroxyethyl)pyrrolidine, have shown that high oxygen concentrations and the presence of iron can significantly reduce stability.[3][4][5]
Enzymatic Degradation
In a biological milieu, 1-(2-(Methylamino)ethyl)pyrrolidin-2-one may be subject to enzymatic degradation. The amide bond of the lactam ring could be a substrate for amidases, and the secondary amine could be targeted by monoamine oxidases (MAOs) or cytochrome P450 (CYP) enzymes. Metabolic stability assays using liver microsomes, hepatocytes, or S9 fractions are therefore essential to predict its metabolic fate in vivo.[6] While specific enzymatic pathways for this molecule are not yet elucidated, studies on the biodegradation of N-methylpyrrolidone (NMP), a related compound, have identified enzymatic ring cleavage and subsequent metabolism.[7]
Comprehensive In Vitro Stability Assessment: A Methodological Approach
A thorough in vitro stability assessment of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one should encompass both chemical and metabolic stability studies.
Chemical Stability Evaluation
This involves assessing the intrinsic stability of the compound under various non-enzymatic conditions.
Experimental Protocol: pH-Dependent Stability
-
Preparation of Buffers: Prepare a series of buffers covering a pH range of 3, 5, 7.4, and 9. Use buffers with appropriate buffering capacity for each pH (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).
-
Stock Solution Preparation: Prepare a concentrated stock solution of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one in a suitable organic solvent (e.g., DMSO, acetonitrile) to ensure solubility.
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration typically in the low micromolar range (e.g., 1-10 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability.
-
Time Points: Incubate the solutions at a constant temperature, typically 37°C, to mimic physiological conditions. Collect aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching and Analysis: Immediately quench the reaction at each time point by adding an equal volume of cold organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge the samples to precipitate any buffer salts and analyze the supernatant by a validated analytical method, such as LC-MS/MS or HPLC-UV.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. From this data, the half-life (t½) and the degradation rate constant (k) can be calculated.
dot
Caption: Workflow for pH-dependent stability testing.
Metabolic Stability Evaluation
This assesses the susceptibility of the compound to metabolism by liver enzymes.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagents: Obtain pooled liver microsomes (human, rat, or other species of interest) and an NADPH-regenerating system.
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, phosphate buffer (pH 7.4), and the test compound (final concentration typically 1 µM).
-
Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system. A control incubation without the NADPH-regenerating system should be run in parallel to assess non-enzymatic degradation.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching and Analysis: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) with an internal standard. Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
dot
Caption: Liver microsomal stability assay workflow.
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in a tabular format.
Table 1: Summary of In Vitro Stability Data for 1-(2-(Methylamino)ethyl)pyrrolidin-2-one (Hypothetical Data)
| Assay Condition | Parameter | Value |
| pH-Dependent Stability | ||
| pH 3.0 | t½ (hours) | 18.5 |
| pH 5.0 | t½ (hours) | > 48 |
| pH 7.4 | t½ (hours) | 36.2 |
| pH 9.0 | t½ (hours) | 12.8 |
| Metabolic Stability | ||
| Human Liver Microsomes | t½ (minutes) | 45.7 |
| CLint (µL/min/mg protein) | 15.2 | |
| Rat Liver Microsomes | t½ (minutes) | 28.9 |
| CLint (µL/min/mg protein) | 24.0 |
Interpretation of Results:
-
pH Stability: The hypothetical data in Table 1 suggests that 1-(2-(Methylamino)ethyl)pyrrolidin-2-one is most stable at slightly acidic to neutral pH and degrades more rapidly under strongly acidic and alkaline conditions. This is consistent with the known stability profiles of lactams.[1][2]
-
Metabolic Stability: The compound shows moderate metabolic stability in human liver microsomes and is more rapidly metabolized in rat liver microsomes. This species difference is a common observation in drug metabolism and is important for the extrapolation of preclinical data to humans.
Conclusion and Future Directions
This guide has provided a comprehensive framework for evaluating the in vitro stability of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. By understanding its potential degradation pathways and employing robust analytical methodologies, researchers can gain critical insights into its viability as a drug candidate. Future work should focus on identifying the specific degradation products formed under various stress conditions and elucidating the specific enzymes responsible for its metabolism. This knowledge will be invaluable for lead optimization, formulation development, and ultimately, the successful progression of this compound through the drug development pipeline.
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An In-depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one Structural Analogs
Abstract
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its ability to explore three-dimensional pharmacophore space due to its non-planar, sp3-hybridized nature.[1] This guide focuses on structural analogs of 1-(2-(methylamino)ethyl)pyrrolidin-2-one, a molecule that serves as a versatile starting point for developing novel therapeutic agents. We delve into the synthetic methodologies for creating diverse chemical libraries around this core, detail the critical analytical techniques for structural verification and purity assessment, and explore the wide-ranging biological activities exhibited by these analogs, from cardiovascular to antimicrobial effects. By synthesizing data from numerous studies, this whitepaper provides a comprehensive overview of structure-activity relationships (SAR) and offers detailed, field-proven protocols for biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the pyrrolidin-2-one scaffold.
Introduction: The Pyrrolidin-2-one Core
The five-membered nitrogen heterocycle, pyrrolidine, is a ubiquitous feature in a vast array of natural products and pharmacologically active compounds.[2] Its saturated and non-planar structure allows for "pseudorotation," enabling a dynamic exploration of conformational space that is critical for optimizing interactions with biological targets.[1] The pyrrolidin-2-one (or γ-lactam) substructure, in particular, has been identified as a key pharmacophore in compounds targeting a wide spectrum of diseases.
The parent compound, 1-(2-(methylamino)ethyl)pyrrolidin-2-one, presents multiple points for chemical modification: the pyrrolidine ring itself, the ethyl linker, and the terminal methylamino group. This structural flexibility allows for the generation of extensive analog libraries to probe biological systems and develop potent, selective drug candidates. This guide will explore the journey from initial synthesis to biological validation, providing the causal insights behind key experimental choices.
Synthetic Strategies for Pyrrolidin-2-one Analogs
The synthesis of pyrrolidin-2-one derivatives can be broadly approached through two main strategies: construction of the pyrrolidine ring from acyclic precursors or functionalization of a pre-existing γ-lactam ring.
Primary Synthesis via Lactamization
A common and cost-effective method for creating the core scaffold involves the lactamization of γ-butyrolactone (GBL) with a primary amine. This reaction serves as the foundation for producing a wide variety of N-substituted pyrrolidin-2-ones.
Causality: The choice of GBL as a starting material is driven by its commercial availability and reactivity. The reaction with amines like hydrazine hydrate, ethylene diamine, or ethanolamine provides a straightforward entry into 1-amino, 1-(2-aminoethyl), or 1-(2-hydroxyethyl) pyrrolidin-2-one intermediates, respectively.[3] These intermediates are then primed for subsequent reactions to build out the desired structural diversity.[3][4]
Below is a generalized workflow for the synthesis and diversification of pyrrolidin-2-one analogs.
Caption: General workflow for synthesis of pyrrolidin-2-one analogs.
Detailed Experimental Protocol: Synthesis of 1-Aminopyrrolidin-2-one
This protocol describes a foundational synthesis adapted from published methods.[4][5]
Objective: To synthesize the 1-aminopyrrolidin-2-one intermediate as a precursor for further derivatization.
Materials:
-
γ-Butyrolactone (GBL)
-
Hydrazine Hydrate (80% solution)
-
Ethanol (absolute)
-
Petroleum Ether
-
Acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine γ-butyrolactone (0.1 mol) and hydrazine hydrate (0.1 mol).
-
Reflux: Add 50 mL of absolute ethanol as a solvent. Heat the mixture to reflux and maintain for 6-8 hours with continuous stirring. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Scientist's Note: Refluxing is essential to provide the necessary activation energy for the ring-opening of the lactone followed by intramolecular cyclization to form the lactam. Ethanol is a suitable polar protic solvent for this transformation.
-
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. Further cooling in an ice bath can enhance precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with cold petroleum ether and then acetone to remove unreacted starting materials and impurities.[5]
-
Recrystallization: Recrystallize the crude product from absolute ethanol to obtain the purified 1-aminopyrrolidin-2-one.
-
Drying: Dry the final product in a vacuum oven at 40-50°C. The expected yield is typically in the range of 60-70%.
Physicochemical Characterization
Rigorous characterization is a self-validating step, essential to confirm the identity, structure, and purity of each synthesized analog before it proceeds to biological screening. A multi-technique approach is standard practice.[6]
Trustworthiness Pillar: Combining spectroscopic techniques provides orthogonal data points. An IR spectrum may confirm a functional group, but only NMR can reveal its precise location and connectivity within the molecule. Mass spectrometry validates the overall molecular weight, confirming that the desired reaction has occurred without unexpected side reactions.
Standard Characterization Suite
| Technique | Purpose | Typical Observations for Pyrrolidin-2-one Analogs |
| FT-IR | Functional Group Identification | Strong C=O stretch for the lactam ring (approx. 1680-1700 cm⁻¹), N-H stretches (if present), C-H aliphatic stretches (approx. 2850-2960 cm⁻¹).[7][8] |
| ¹H-NMR | Proton Environment & Connectivity | Characteristic methylene proton signals for the pyrrolidine ring, signals corresponding to the N-substituent. Chemical shifts are highly dependent on the specific analog.[3][4] |
| ¹³C-NMR | Carbon Skeleton Mapping | Lactam carbonyl carbon signal (approx. 170 ppm), distinct signals for the aliphatic carbons of the ring and side chain.[7] |
| Mass Spec (MS) | Molecular Weight Verification | Detection of the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound.[3][7] |
| LC-MS/MS | Purity & Trace Analysis | Used for quantitative analysis and to ensure the purity of the final compound. It is particularly useful for analyzing compounds in complex biological matrices.[9] |
Characterization Workflow
The following diagram outlines the logical flow for the analytical characterization of a newly synthesized compound.
Caption: Logical workflow for analytical characterization.
Biological Activities and Therapeutic Potential
Structural analogs based on the 1-(2-(methylamino)ethyl)pyrrolidin-2-one scaffold have demonstrated a remarkable breadth of biological activities. The specific activity is highly dependent on the nature of the substitutions made to the core structure.
Key Therapeutic Areas
-
Cardiovascular Effects: A significant body of research highlights the antiarrhythmic properties of pyrrolidin-2-one derivatives.[10] Many of these compounds exhibit an affinity for α-adrenoceptors, and their antiarrhythmic effects are often linked to their adrenolytic (α-blocking) properties.[11][12] For example, compound EP-40, a 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one, showed excellent activity in models of barium chloride-induced and reperfusion-induced arrhythmia.[10][11] Some analogs may also possess antioxidant properties that contribute to their cardioprotective effects.[10][11]
-
Antimicrobial Activity: Several studies have reported the synthesis of pyrrolidin-2-one derivatives with activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria.[3][4] The mechanism can vary, with some carbapenem derivatives featuring a pyrrolidin-4-ylthio side chain showing potent and well-balanced antibacterial action.[13]
-
Metabolic Disease: Analogs have been designed as inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate metabolism.[14] By inhibiting these enzymes, such compounds can lower post-prandial blood glucose levels, representing a therapeutic strategy for type-2 diabetes.
-
Anti-inflammatory and Anticancer Activity: The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis is implicated in inflammation, fibrosis, and cancer.[15] Novel, optically active pyrrolidin-2-one derivatives, particularly those incorporating boronic or hydroxamic acid moieties, have been identified as potent inhibitors of ATX, with IC₅₀ values in the nanomolar range.[15]
The diagram below illustrates the diverse biological targets of this class of compounds.
Caption: Biological targets and outcomes of pyrrolidin-2-one analogs.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For pyrrolidine derivatives, SAR studies have revealed critical insights.
Expertise & Experience Pillar: SAR is not merely about testing random modifications. It's a systematic process. For instance, after identifying a hit, one might first explore the effect of electron-donating vs. electron-withdrawing groups on an aromatic substituent to understand the electronic requirements of the binding pocket.[14] Next, steric effects can be probed by varying the size of alkyl groups. The goal is to build a coherent model of the pharmacophore.
Key SAR Findings
| Target Class | Structural Modification | Impact on Activity | Reference |
| α-Glucosidase Inhibitors | Introduction of electron-donating or electron-withdrawing groups on a phenyl ring attached to the pyrrolidine core. | Both types of groups can modulate inhibitory potency, indicating a complex interaction with the enzyme's active site. The goal is to optimize molecular configuration for efficient inhibition. | [14] |
| Antibacterial Carbapenems | Substitution at the 2' position of a pyrrolidin-4-ylthio side chain with hydroxyalkyl or carbamoyl groups. | A (2-hydroxy)ethylmercaptomethyl group at the 2' position yielded the most potent and well-balanced antibacterial activity. | [13] |
| Autotaxin Inhibitors | Incorporation of zinc-binding groups like boronic acid or hydroxamic acid. | Boronic acid derivatives were found to be particularly potent inhibitors of ATX, with IC₅₀ values as low as 35 nM. | [15] |
| AAC(6')-Ib Inhibitors | Alterations at the R1, R3, R4, and R5 positions of a pyrrolidine pentamine scaffold. | An S-phenyl moiety at the R1 position was essential for high inhibitory activity. Truncations to the molecule resulted in a loss of activity. | [16] |
These studies demonstrate that even subtle changes to the periphery of the pyrrolidin-2-one scaffold can lead to dramatic shifts in biological activity and target selectivity.
Experimental Protocols for Biological Evaluation
Trustworthiness Pillar: The protocols below are designed to be self-validating systems. They include positive controls (known active compounds) and negative controls (vehicle) to ensure that any observed effect is genuinely due to the test compound and that the assay is performing within expected parameters.
Protocol: α-Glucosidase Inhibition Assay
This protocol is adapted from methodologies used to screen for antidiabetic agents.[14]
Objective: To determine the in vitro inhibitory activity of test compounds against α-glucosidase.
Materials:
-
α-Glucosidase enzyme solution (1 U/mL) from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (p-NPG) substrate
-
0.1 M Phosphate buffer (pH 6.8)
-
0.1 N Sodium carbonate (Na₂CO₃)
-
Test compounds dissolved in DMSO (to make a stock solution)
-
Acarbose (positive control)
-
96-well microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and acarbose in phosphate buffer. The final concentration of DMSO in the well should be less than 1%.
-
Enzyme Incubation: In a 96-well plate, add 10 µL of the α-glucosidase solution to each well containing 50 µL of the test compound dilution (or buffer for control). Incubate at 37°C for 20 minutes.
-
Scientist's Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, providing a more accurate measure of its inhibitory potential.
-
-
Reaction Initiation: Add 20 µL of 1 M p-NPG substrate to each well to start the reaction. Incubate for an additional 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC₅₀ Determination: Plot the % inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
Protocol: Antioxidant DPPH Radical Scavenging Assay
This protocol is a standard method for evaluating the antioxidant potential of novel compounds.[8]
Objective: To measure the free radical scavenging ability of test compounds.
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test compounds dissolved in methanol
-
Gallic acid or Ascorbic acid (positive control)
-
Methanol (spectroscopic grade)
-
Spectrophotometer or 96-well plate reader
Procedure:
-
Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and the positive control in methanol.
-
Reaction Mixture: In a microplate well or cuvette, mix a volume of the test compound solution with a volume of the DPPH solution (e.g., 100 µL of compound + 100 µL of DPPH). The control well contains methanol instead of the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Scientist's Note: DPPH is light-sensitive. The incubation must be done in the dark to prevent photochemical degradation, which would interfere with the results. The purple DPPH radical is reduced by an antioxidant to the yellow-colored diphenylpicrylhydrazine.
-
-
Measurement: Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC₅₀ Determination: Determine the IC₅₀ value by plotting the scavenging percentage against the concentration of the test compound.
Conclusion and Future Directions
The 1-(2-(methylamino)ethyl)pyrrolidin-2-one scaffold and its analogs represent a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of these compounds, combined with their proven ability to interact with a wide range of biological targets, makes them highly attractive for drug development campaigns. SAR studies have consistently shown that targeted modifications can significantly enhance potency and selectivity, leading to promising leads in cardiovascular disease, infectious disease, and oncology.
Future research should focus on leveraging computational tools for in silico screening and molecular docking to more rationally design the next generation of analogs.[11][16] Furthermore, exploring novel biological targets and developing a deeper understanding of the mechanisms of action for the most potent compounds will be crucial for translating these promising chemical entities into clinically effective therapies.
References
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Sapa, J., et al. (2011). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Naunyn-Schmiedeberg's Archives of Pharmacology, 383(1), 13–25. [Link]
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Al-Ghorbani, M., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1289, 135863. [Link]
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Sunagawa, M., et al. (1993). Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems. The Journal of Antibiotics, 46(3), 455-467. [Link]
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Al-Amiery, A. A., et al. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Al-Nahrain Journal of Science, 23(4), 1-8. [Link]
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Sapa, J., et al. (2011). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Naunyn-Schmiedeberg's Archives of Pharmacology, 383(1), 13-25. [Link]
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Gessé, C., et al. (2013). One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. International Journal of Carbohydrate Chemistry, 2013, 941496. [Link]
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Siarom, F., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry Letters, 30(2), 126834. [Link]
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Tran, C. M., et al. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 27(19), 6296. [Link]
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Tao, Y., et al. (2013). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. Journal of Chromatography B, 930, 81-87. [Link]
-
Kadhim, A. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Egyptian Journal of Chemistry, 63(3), 949-956. [Link]
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Al-Amiery, A. A., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 132-143. [Link]
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DeRuiter, J., & Noggle, F. T. (2012). The Characterization of α-Pyrrolidinopentiophenone. Microgram Journal, 9(1), 26-32. [Link]
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Singh, V. (2024). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Advanced Research in Science, Communication and Technology, 1-10. [Link]
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Al-Amiery, A. A., et al. (2020). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. Journal of Research on the Lepidoptera, 51(1), 362-373. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(23), 7233. [Link]
-
Stanczak, A., et al. (2021). The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia. Molecules, 26(11), 3369. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1243788. [Link]
-
Kover, X., et al. (1992). Synthesis and Biological Evaluation of Conformationally Restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamines as Sigma Receptor Ligands. 1. Pyrrolidine, Piperidine, Homopiperidine, and Tetrahydroisoquinoline Classes. Journal of Medicinal Chemistry, 35(23), 4323-4332. [Link]
-
Stanczak, A., et al. (2021). The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia. Molecules, 26(11), 3369. [Link].nih.gov/pmc/articles/PMC8199737/)
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- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data for 1-(2-(Methylamino)ethyl)pyrrolidin-2-one (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
Introduction
The pyrrolidinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of a wide array of therapeutic agents.[1] The synthesis of novel pyrrolidinone derivatives is a key focus in drug discovery, necessitating robust and unambiguous methods for their structural characterization. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the detailed structural elucidation of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one.
As a Senior Application Scientist, this guide is structured to not only present the data but also to delve into the causality behind experimental choices and data interpretation, ensuring a thorough understanding for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, both ¹H and ¹³C NMR are essential for unambiguous assignment of the structure.
Experimental Protocol for NMR Data Acquisition
A self-validating system for NMR analysis requires careful sample preparation and parameter selection.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its excellent solubilizing properties for many organic compounds and its single, well-defined solvent peak. If solubility is an issue, other deuterated solvents like DMSO-d₆ or D₂O can be used.
-
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for high-resolution spectra on a modern NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
2. Data Acquisition:
-
¹H NMR: Spectra should be acquired on a spectrometer operating at a frequency of at least 300 or 400 MHz to ensure adequate signal dispersion.[1] Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between pulses.[1]
-
¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is required. Proton decoupling is typically employed to simplify the spectrum and improve signal-to-noise. The spectral width is usually in the range of 0-220 ppm.
-
2D NMR: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
Caption: Workflow for NMR Spectroscopic Analysis.
Predicted ¹H NMR Data for 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.40 | t | 2H | N-CH₂ -CH₂-N |
| ~3.25 | t | 2H | Pyrrolidinone-CH₂ -N |
| ~2.70 | t | 2H | N-CH₂-CH₂ -N |
| ~2.45 | s | 3H | N-CH₃ |
| ~2.30 | t | 2H | CH₂ -C=O |
| ~2.00 | quintet | 2H | CH₂ -CH₂-C=O |
| ~1.50 | br s | 1H | N-H |
Predicted ¹³C NMR Data for 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C =O |
| ~58.0 | N-CH₂ -CH₂-N |
| ~49.0 | Pyrrolidinone-CH₂ -N |
| ~45.0 | N-CH₂-CH₂ -N |
| ~36.0 | N-CH₃ |
| ~30.0 | CH₂ -C=O |
| ~18.0 | CH₂ -CH₂-C=O |
Interpretation of NMR Data
-
¹H NMR: The downfield signals around 3.40 and 3.25 ppm are characteristic of methylene protons adjacent to nitrogen atoms. The singlet at ~2.45 ppm is indicative of the N-methyl group. The triplet at ~2.30 ppm corresponds to the methylene group adjacent to the carbonyl group of the pyrrolidinone ring. The upfield quintet at ~2.00 ppm is assigned to the remaining methylene group of the pyrrolidinone ring. The broad singlet around 1.50 ppm is characteristic of the secondary amine proton.
-
¹³C NMR: The most downfield signal at ~175.0 ppm is characteristic of an amide carbonyl carbon.[1] The signals in the range of 36-58 ppm are typical for carbons attached to nitrogen atoms. The two remaining signals at ~30.0 and ~18.0 ppm are assigned to the alkyl carbons of the pyrrolidinone ring.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds.
Experimental Protocol for IR Data Acquisition
1. Sample Preparation:
-
KBr Pellet Method: The solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[1]
-
Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal. This method requires minimal sample preparation.
2. Data Acquisition:
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
A background spectrum is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
Caption: Workflow for FT-IR Spectroscopic Analysis.
Expected IR Absorption Bands for 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, broad | N-H stretch (secondary amine) |
| 2950-2800 | Strong | C-H stretch (alkyl) |
| ~1680 | Strong | C=O stretch (amide, lactam)[2] |
| ~1460 | Medium | C-H bend (methylene) |
| ~1250 | Medium | C-N stretch |
Interpretation of IR Data
The presence of a strong absorption band around 1680 cm⁻¹ is a clear indication of the carbonyl group of the five-membered lactam ring.[2] The broad absorption around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine. The strong absorptions in the 2800-2950 cm⁻¹ region are due to the C-H stretching of the various alkyl groups in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol for MS Data Acquisition
1. Sample Preparation:
-
The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL).
-
The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography (LC) system.
2. Data Acquisition:
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Caption: Workflow for Mass Spectrometric Analysis.
Expected Mass Spectrometry Data for 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
The molecular formula of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one is C₇H₁₄N₂O. The molecular weight is 142.19 g/mol .
| m/z | Interpretation |
| 143.19 | [M+H]⁺ (protonated molecular ion) |
| 114.15 | Loss of ethylamine fragment |
| 84.12 | Pyrrolidinone fragment |
| 58.10 | Methylaminoethyl fragment |
Interpretation of MS Data
In positive ion ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 143.19. The observation of this ion confirms the molecular weight of the compound. Further fragmentation in MS/MS experiments could yield characteristic daughter ions corresponding to the loss of neutral fragments or the formation of stable substructures, providing further confirmation of the proposed structure.
Conclusion
The synergistic use of NMR, IR, and MS provides a robust and comprehensive approach to the structural characterization of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight. This multi-technique approach is fundamental to ensuring the identity and purity of novel compounds in the field of drug discovery and development.
References
- BenchChem. A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives.
- MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N - MDPI.
Sources
An In-depth Technical Guide to the Solubility of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
Introduction
In the landscape of pharmaceutical research and chemical synthesis, understanding the physicochemical properties of a compound is paramount to its successful application. 1-(2-(Methylamino)ethyl)pyrrolidin-2-one is a substituted pyrrolidinone, a class of compounds recognized for its significant role as a structural motif in various biologically active molecules and as versatile intermediates in organic synthesis.[1][2] The pyrrolidinone core is a key feature in pharmaceuticals such as the nootropic drug piracetam.[1] The solubility of such compounds dictates their behavior in reaction media, their formulation potential for drug delivery, and their absorption and distribution in biological systems.[3]
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. While specific, publicly available quantitative solubility data for this exact molecule is limited, this paper will establish a robust theoretical framework to predict its behavior. By examining its molecular structure, drawing comparisons with well-characterized analogs like N-methyl-2-pyrrolidone (NMP), and outlining authoritative experimental protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals. We will delve into the principles governing its solubility, provide detailed methodologies for its empirical determination, and present a predicted solubility profile in a range of common laboratory solvents.
Molecular Structure and Physicochemical Properties
The solubility of a molecule is intrinsically linked to its structure. 1-(2-(Methylamino)ethyl)pyrrolidin-2-one possesses several key functional groups that define its interactions with different solvents:
-
Pyrrolidin-2-one Ring: This five-membered lactam is a highly polar, cyclic amide. The carbonyl group (C=O) is a strong hydrogen bond acceptor, while the tertiary nitrogen, being part of an amide, is a poor hydrogen bond donor. This feature is the primary contributor to the molecule's polarity.
-
Ethyl Side Chain: The two-carbon chain is a nonpolar, hydrophobic component.
-
Secondary Amine (-NH-): The methylamino group is a crucial feature. It is basic and contains a hydrogen atom that can act as a hydrogen bond donor. The nitrogen's lone pair of electrons makes it a hydrogen bond acceptor. This group's ability to be protonated in acidic conditions significantly influences aqueous solubility.
Based on this structure, the molecule is polar and amphiphilic, possessing both hydrophilic (lactam, amine) and hydrophobic (ethyl chain) regions. Its solubility will be a balance of these competing characteristics. The presence of a basic nitrogen center suggests that its solubility in aqueous media will be highly pH-dependent.
Guiding Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. For 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, the following interactions are key:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The compound is expected to exhibit high solubility in these solvents due to strong hydrogen bonding interactions with the lactam's carbonyl group and the secondary amine.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors but lack donor capabilities. Strong dipole-dipole interactions with the polar lactam ring should promote solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The polar nature of the lactam and amine functionalities will likely result in poor solubility in these solvents.
The pH of the aqueous medium is a critical factor.[4] In acidic solutions (pH < pKa of the secondary amine), the amine group will be protonated to form a cationic species (-NH2+). This salt formation dramatically increases the molecule's polarity and ionic character, leading to a significant enhancement in aqueous solubility. Conversely, in basic solutions (pH > pKa), the amine will be in its neutral, less polar free base form, resulting in lower aqueous solubility.
Caption: Logical relationships influencing solubility.
Predicted Solubility Profile
Based on the structural analysis and first principles, the following table summarizes the predicted qualitative solubility of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one in various common solvents. These predictions are based on the behavior of analogous structures like N-ethyl-2-pyrrolidone, which is miscible with water and other organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Water, Methanol, Ethanol | Very High / Miscible | Hydrogen Bonding, Dipole-Dipole |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Dipole-Dipole |
| Slightly Polar | Dichloromethane, Ethyl Acetate | Moderate to Low | Dipole-Dipole, London Dispersion |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | London Dispersion Forces (van der Waals) |
| Aqueous Buffers | pH 1.2, pH 4.5, pH 6.8 | High (pH-dependent) | Ionic Interactions (at pH < pKa), Hydrogen Bonding |
Experimental Determination of Thermodynamic Solubility
To move from prediction to empirical data, a rigorous experimental protocol is required. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility and is recommended by regulatory bodies like the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[5][6][7] This method ensures that a true equilibrium is reached between the dissolved solute and the excess solid phase.
Causality Behind Experimental Choices
-
Equilibrium: The goal is to measure thermodynamic solubility, which is the maximum concentration of a solute that can dissolve in a solvent at equilibrium. Kinetic measurements can yield supersaturated, unstable solutions, leading to erroneously high values.[4] The shake-flask method allows sufficient time for the system to reach its lowest energy state.
-
Temperature Control: Solubility is temperature-dependent. For pharmaceutical applications, experiments are typically conducted at 37 ± 1°C to simulate physiological conditions.[7][8] Precise temperature control is crucial for reproducibility.
-
pH Control: For ionizable compounds, pH is a critical variable. Using buffers at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8) is essential for Biopharmaceutics Classification System (BCS) studies.[8][9] The pH must be verified before and after the experiment to ensure it has not shifted due to the dissolution of the compound itself.[7]
-
Purity: The purity of both the compound and the solvent must be high to avoid erroneous results.[10]
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol describes the steps to determine the solubility of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one in a given solvent system.
Caption: Experimental workflow for the Shake-Flask method.
Step-by-Step Methodology:
-
Preparation:
-
Add an excess amount of solid 1-(2-(Methylamino)ethyl)pyrrolidin-2-one to a series of glass vials. An amount sufficient to ensure a solid phase remains at equilibrium is critical.
-
To each vial, add a precise volume of the desired solvent (e.g., pH 1.2 buffer, ethanol). Prepare at least three replicates for each solvent condition.[9]
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking water bath or incubator set to a constant temperature (e.g., 37°C).[8]
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to facilitate the dissolution process and ensure equilibrium is reached. The time required should be determined in preliminary experiments.[6]
-
-
Phase Separation:
-
Once equilibrium is achieved, remove the vials and allow them to stand undisturbed at the experimental temperature for a sufficient time to allow undissolved solids to sediment.
-
Carefully separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by:
-
Centrifugation: Pellet the solid material.
-
Filtration: Use a chemically inert syringe filter (e.g., PVDF, PTFE) that does not adsorb the solute.
-
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated supernatant with an appropriate solvent.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve prepared with standards of known concentrations is required for accurate quantification.
-
-
Data Reporting:
Conclusion
1-(2-(Methylamino)ethyl)pyrrolidin-2-one is a polar molecule whose solubility is dictated by the interplay between its polar lactam ring, its basic secondary amine, and its nonpolar alkyl chain. It is predicted to be highly soluble in polar protic solvents like water and ethanol, and moderately to highly soluble in polar aprotic solvents. Its solubility in nonpolar solvents is expected to be poor. A key characteristic is its pH-dependent aqueous solubility, which should increase significantly in acidic conditions due to the protonation of the secondary amine.
For definitive quantitative data, the Shake-Flask equilibrium solubility method is the recommended approach, providing the most reliable and thermodynamically relevant results. The detailed protocol and workflow provided in this guide offer a robust framework for researchers to empirically determine the solubility of this compound, ensuring data integrity and reproducibility. This fundamental knowledge is indispensable for the effective design of synthetic routes, the development of pharmaceutical formulations, and the interpretation of biological activity.
References
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]
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Ganesan, D. (2016). solubility experimental methods.pptx. SlideShare. Available at: [Link]
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Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available at: [Link]
-
Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
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Pawar, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]
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Gonzalez-Suarez, I., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI. Available at: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
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Nguyen, T. H., et al. (2018). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
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European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. EMA. Available at: [Link]
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Drug Development & Delivery. (2023). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Development & Delivery. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). Cheméo. Available at: [Link]
-
World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility studies. WHO. Available at: [Link]
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PubChem. (n.d.). 1-(2-Aminoethyl)pyrrolidin-2-one. National Center for Biotechnology Information. Available at: [Link]
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Nguyen, T. V., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 1234–1242. Available at: [Link]
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NEM MATERIALS CO., LTD. (n.d.). 1-ethyl-2-pyrrolidone. NEM MATERIALS. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This guide provides a comprehensive experimental framework for the initial in vitro characterization of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, a novel pyrrolidinone derivative. In the absence of specific published protocols for this compound, we present a robust, adaptable methodology grounded in established techniques for evaluating similar chemical entities. This document outlines detailed procedures for cell line selection, cytotoxicity assessment using the MTT assay, and exploratory mechanistic studies to probe potential anti-inflammatory and apoptotic activities. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific research questions. All procedures are designed as self-validating systems with appropriate controls to ensure data integrity and reproducibility.
Introduction: The Pyrrolidinone Scaffold in Drug Discovery
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of a diverse array of biologically active compounds.[1] Derivatives of this versatile heterocycle have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiarrhythmic, and anticonvulsant properties.[1][2] The biological effects of these compounds are often dictated by the nature of the substituents on the pyrrolidinone core.
Given the therapeutic potential of this chemical class, a systematic in vitro evaluation of novel derivatives like 1-(2-(Methylamino)ethyl)pyrrolidin-2-one is a critical first step in the drug discovery pipeline. This document serves as a foundational guide for researchers to conduct initial efficacy and safety profiling of this compound in a cell culture setting.
Foundational Protocols: Cell Culture and Compound Preparation
Cell Line Selection and Maintenance
The choice of cell line is paramount and should be guided by the therapeutic hypothesis. For a novel compound with an unknown mechanism of action, a panel of cell lines representing different tissue types is recommended for initial screening.
Recommended Cell Lines for Initial Screening:
-
A549 (Human Lung Carcinoma): A commonly used cell line in cancer research, sensitive to a variety of cytotoxic agents.[3]
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized estrogen receptor-positive cell line, valuable for screening potential anticancer agents.[1]
-
SH-SY5Y (Human Neuroblastoma): A model for neuronal cells, useful for assessing potential neurotoxicity or neuroprotective effects.[4]
-
RAW 264.7 (Murine Macrophage): An immortalized macrophage cell line, ideal for investigating potential anti-inflammatory properties.
Standard Cell Culture Protocol:
-
Culture Medium: Refer to the American Type Culture Collection (ATCC) or equivalent cell bank for the recommended growth medium and supplements for each cell line. A common basal medium is Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth. This typically involves washing with Phosphate-Buffered Saline (PBS), detaching with a suitable enzyme (e.g., Trypsin-EDTA), and reseeding at a lower density.
Preparation of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one Stock Solutions
Accurate and consistent compound preparation is critical for reproducible results.
Protocol:
-
Solvent Selection: Due to its polar nature, 1-(2-(Methylamino)ethyl)pyrrolidin-2-one is likely soluble in water or dimethyl sulfoxide (DMSO).[6] For cell culture experiments, sterile, cell culture-grade DMSO is the preferred solvent as it is miscible with culture media.[7] However, it is crucial to determine the optimal solvent and to ensure the final concentration of the solvent in the culture medium does not exceed a non-toxic level (typically ≤ 0.5% v/v).
-
Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 10-100 mM) in the chosen solvent.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete culture medium to achieve the desired final concentrations for treating the cells.
Core Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and is a crucial first step in evaluating the potential cytotoxic effects of a new compound.[5][8]
Principle of the MTT Assay
Mitochondrial dehydrogenases in viable, metabolically active cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Detailed MTT Assay Protocol
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter to ensure accurate seeding density.
-
Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[5]
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the culture medium.
-
Add 100 µL of fresh medium containing various concentrations of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one to the designated wells.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) to validate the assay.[1]
-
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[5]
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
| Parameter | Description | Example Value |
| Cell Line | Human Lung Carcinoma | A549 |
| Seeding Density | Cells per well in a 96-well plate | 8,000 cells/well |
| Treatment Duration | Incubation time with the compound | 24, 48, 72 hours |
| Compound Concentration Range | Serial dilutions of the test compound | 0.1 µM - 100 µM |
| MTT Concentration | Final concentration in the well | 0.5 mg/mL |
| Solubilizing Agent | Solvent to dissolve formazan crystals | DMSO |
| Absorbance Wavelength | Wavelength for reading the plate | 570 nm |
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one using the MTT assay.
Exploratory Mechanistic Studies
Based on the known activities of related pyrrolidinone and N-methyl-2-pyrrolidone (NMP) compounds, the following assays can provide initial insights into the mechanism of action of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one.
Anti-inflammatory Activity
NMP, a structurally related compound, has demonstrated anti-inflammatory properties.[9] A common in vitro model to assess anti-inflammatory potential involves stimulating macrophages with lipopolysaccharide (LPS) and measuring the subsequent production of pro-inflammatory cytokines.
Protocol Outline:
-
Cell Line: RAW 264.7 murine macrophages.
-
Experimental Setup:
-
Pre-treat RAW 264.7 cells with various concentrations of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL).
-
Include appropriate controls (untreated, vehicle-treated, LPS only).
-
-
Endpoint Measurement:
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only control to determine the inhibitory effect of the compound.
Potential Anti-inflammatory Signaling Pathway
Caption: Hypothesized inhibitory effect on LPS-induced inflammatory signaling.
Apoptosis Induction
Should the compound exhibit significant cytotoxicity, investigating whether cell death occurs via apoptosis (programmed cell death) is a logical next step.
Common Methods for Apoptosis Detection:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Commercially available kits can measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) through colorimetric or fluorometric readouts.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for the in vitro characterization of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. A thorough execution of these experiments will yield crucial data on the compound's cytotoxic profile and offer preliminary insights into its potential mechanism of action. Positive findings from these initial studies would warrant further investigation, including more detailed mechanistic studies, target identification, and eventual progression to in vivo models.
References
-
MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Available at: [Link]
-
MDPI. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
-
ResearchGate. (2018). Cytotoxicity of α-Pyrrolidinophenones an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. Available at: [Link]
-
Taylor & Francis Online. (2021). N-methyl-2-pyrrolidone – Knowledge and References. Available at: [Link]
-
PubMed Central. (2020). The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis. Available at: [Link]
-
PubMed Central. (2015). Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. Available at: [Link]
-
Wikipedia. (2023). N-Methyl-2-pyrrolidone. Available at: [Link]
-
PubMed Central. (2021). Biological Activity of Naturally Derived Naphthyridines. Available at: [Link]
-
PubMed. (2011). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Available at: [Link]
-
Wikipedia. (2023). Phenylethylpyrrolidine. Available at: [Link]
-
European Commission. (2011). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). Available at: [Link]
-
Cheméo. (2023). Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). Available at: [Link]
-
ResearchGate. (2019). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Available at: [Link]
-
Clinicaltrials.eu. (2023). Pancreatic carcinoma – Overview of Information and Clinical Research. Available at: [Link]
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HPLC method for 1-(2-(Methylamino)ethyl)pyrrolidin-2-one analysis
An Application Note for the Quantitative Analysis of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one using Reversed-Phase HPLC
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. Due to the compound's polar nature, which complicates retention on traditional reversed-phase columns, a systematic approach to method development was employed.[1][2] This guide details the rationale behind the selection of chromatographic parameters, provides a step-by-step experimental protocol, and outlines a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3] The described method utilizes a polar-endcapped C18 stationary phase with an acidic mobile phase to ensure optimal retention, peak shape, and sensitivity for this challenging analyte. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Scientific Rationale & Method Development Strategy
The analysis of small, polar molecules like 1-(2-(Methylamino)ethyl)pyrrolidin-2-one by reversed-phase HPLC presents a significant analytical challenge. Such compounds exhibit weak interactions with conventional nonpolar stationary phases (e.g., C18), often resulting in poor retention and elution within or near the solvent front.[1] The presence of a secondary amine functional group further complicates the analysis, as its ionization state is pH-dependent, directly impacting retention time and peak symmetry.
Our development strategy was therefore centered on addressing these core issues through a logical, multi-step process.
Caption: Logical workflow for HPLC method development for a polar, basic analyte.
-
Stationary Phase Selection: A standard C18 column is often the first choice for method development.[4] However, for highly polar analytes, this typically fails. To enhance retention, we selected a column with a modified stationary phase, such as a polar-endcapped or polar-embedded phase (e.g., RP-Amide).[4] These phases are designed to be more compatible with highly aqueous mobile phases and offer alternative selectivity for polar compounds.
-
Mobile Phase Optimization: The secondary amine in the analyte requires strict pH control. To ensure consistent protonation (as BH+) and prevent peak tailing from silanol interactions, the mobile phase pH should be buffered at least 1.5-2 units below the analyte's pKa.[4] We selected a phosphate buffer, a common and robust choice in HPLC, at an acidic pH.[4] Acetonitrile was chosen as the organic modifier due to its lower UV cutoff and viscosity compared to methanol.
-
Detection Wavelength: The 1-(2-(Methylamino)ethyl)pyrrolidin-2-one molecule lacks a strong chromophore for high-wavelength UV detection. The primary absorbance is expected from the amide bond within the pyrrolidinone ring at low UV wavelengths. Therefore, a wavelength of 210 nm was selected to maximize sensitivity, which requires the use of high-purity HPLC-grade solvents to minimize baseline noise.
Experimental Protocol
Instrumentation & Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm, or equivalent polar-modified C18 column.
-
pH Meter: Calibrated pH meter for mobile phase preparation.
-
Analytical Balance, Volumetric Glassware, Syringe Filters (0.45 µm PTFE).
Reagents and Materials
-
1-(2-(Methylamino)ethyl)pyrrolidin-2-one Reference Standard: Purity ≥ 98%.
-
Acetonitrile (ACN): HPLC Gradient Grade.
-
Water: Deionized (DI) water, purified to >18 MΩ·cm resistivity.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): ACS Grade or higher.
-
Phosphoric Acid (H₃PO₄): ~85%, ACS Grade or higher.
Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Waters XBridge C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 95% A / 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 210 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase A (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of DI water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter before use.
-
Diluent: Mobile Phase A / Acetonitrile (95:5, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard & Calibration Solutions: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 250 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
-
Sample Preparation: Accurately weigh an amount of sample expected to contain approximately 5 mg of the analyte into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve. Dilute to volume with diluent and mix well. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[5]
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[3][6] Validation ensures the reliability, accuracy, and precision of the results.[7]
Caption: General workflow for sample analysis from receipt to final report.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance is verified by making five replicate injections of a working standard solution (e.g., 100 µg/mL).
| Parameter | Acceptance Criteria |
| Tailing Factor (Tf) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Validation Parameters
The following table summarizes the key validation parameters and their typical acceptance criteria for an assay of a drug substance or active ingredient.[8][9]
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and spiked samples. Assess for any interference at the analyte's retention time. | Peak purity must pass. No significant interference at the analyte's retention time. |
| Linearity & Range | Analyze calibration standards at a minimum of five concentration levels across the specified range. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[7] | Typically 80% to 120% of the test concentration. |
| Accuracy | Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision (Repeatability) | Analyze six separate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument. | % RSD ≤ 2.0%. |
| Precision (Intermediate) | Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. | % RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Often estimated from the signal-to-noise ratio (S/N ≈ 10). | S/N ≥ 10. Precision (%RSD) and accuracy (%Recovery) should meet pre-defined criteria. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%) and assess the impact on SST parameters and results. | SST criteria must be met. Results should not be significantly affected by the variations. |
Conclusion
This application note describes a specific, linear, accurate, and precise reversed-phase HPLC method for the quantitative determination of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. By employing a polar-modified stationary phase and a pH-controlled mobile phase, the common challenges associated with retaining and resolving this polar, basic compound are effectively overcome. The detailed protocol and comprehensive validation plan, aligned with ICH Q2(R2) guidelines, ensure that this method is reliable and suitable for its intended use in a regulated quality control environment.
References
-
Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Resolian. Retrieved from [Link]
-
Przybyciel, M. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. Retrieved from [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). Cheméo. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90660, 1-(2-Aminoethyl)pyrrolidin-2-one. PubChem. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2011). Method of analysis N–methyl–2-pyrrolidone. FDA. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. Molecules, 26(23), 7293. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Retrieved from [Link]
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117295, 2-Aminomethyl-1-ethylpyrrolidine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 22. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 1-Ethyl-2-pyrrolidinone. NIST Chemistry WebBook. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). 1-Ethylpyrrolidin-2-one - Substance Information. ECHA. Retrieved from [Link]
- Google Patents. (n.d.). RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine. Google Patents.
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- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes & Protocols: 1-(2-(Methylamino)ethyl)pyrrolidin-2-one as a Versatile Precursor in Synthetic Chemistry
Abstract
This technical guide provides a comprehensive overview of 1-(2-(methylamino)ethyl)pyrrolidin-2-one, a bifunctional heterocyclic compound with significant potential as a precursor in organic synthesis. While not as extensively documented as other pyrrolidinone derivatives, its unique structure, featuring both a reactive lactam and a secondary amine, offers a versatile platform for constructing complex molecular architectures. This document outlines the projected physicochemical properties, a robust protocol for its synthesis, and detailed application notes on its utility in forming amide bonds, tertiary amines, and other valuable scaffolds for pharmaceutical and materials science research. All protocols are designed with self-validation and safety as paramount considerations, supported by authoritative references.
Introduction and Strategic Overview
1-(2-(Methylamino)ethyl)pyrrolidin-2-one is a derivative of the γ-lactam, 2-pyrrolidinone. Its strategic value in synthesis stems from the two distinct reactive centers: the nucleophilic secondary amine on the N-1 side chain and the electrophilic carbonyl carbon of the lactam ring. This duality allows for orthogonal chemical modifications, making it an attractive building block for creating libraries of compounds in drug discovery or for synthesizing specialized ligands and organocatalysts.
The pyrrolidinone core is a privileged scaffold found in numerous biologically active compounds, including nootropics like Piracetam.[1] The introduction of a flexible ethyl(methylamino) side chain provides a handle for introducing further complexity and tailoring physicochemical properties such as solubility, basicity, and hydrogen bonding capacity. This guide will first establish a reliable synthetic route to the precursor itself and then explore its subsequent transformations.
Physicochemical Properties & Structural Data
Detailed experimental data for this specific compound is not widely published. The following properties are based on its chemical structure and data from analogous compounds.
| Property | Data / Structure |
| IUPAC Name | 1-(2-(Methylamino)ethyl)pyrrolidin-2-one |
| Molecular Formula | C₇H₁₄N₂O |
| Molecular Weight | 142.20 g/mol |
| CAS Number | Not broadly assigned. |
| Canonical SMILES | CNC[C@H]1N(CCC1)C(=O)C (Illustrative, not specified) |
| Structure | ![]() |
| Predicted Boiling Point | ~250-270 °C (at 760 mmHg) |
| Predicted pKa (Amine) | ~9.5 - 10.5 |
Synthesis of the Precursor: 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
The most direct and industrially scalable approach to synthesizing N-substituted pyrrolidinones is the N-alkylation of 2-pyrrolidinone. This reaction proceeds via the deprotonation of the lactam nitrogen, a surprisingly acidic proton (pKa ≈ 24 in DMSO), to form a potent nucleophile. This anion then undergoes an Sₙ2 reaction with a suitable alkyl halide. This strategy is well-established in the synthesis of Piracetam, where 2-pyrrolidinone is reacted with chloroacetate derivatives.[2][3]
For our target molecule, a two-step, one-pot procedure is proposed, starting from 2-pyrrolidinone and reacting it with a protected or masked equivalent of 2-(methylamino)ethyl chloride. A direct reaction with N-methyl-2-chloroethylamine can be complicated by self-condensation and side reactions. A more controlled approach involves using an N-protected species, such as N-(2-chloroethyl)-N-methylcarbamate, followed by a deprotection step.
Proposed Synthetic Workflow
The workflow below illustrates the key transformations required to produce the target precursor with high fidelity.
Caption: Synthesis workflow for the target precursor.
Protocol 1: Synthesis of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
Objective: To synthesize the title compound via N-alkylation of 2-pyrrolidinone followed by deprotection.
Materials:
-
2-Pyrrolidinone (reagent grade, anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
tert-Butyl (2-chloroethyl)(methyl)carbamate (Boc-protected alkylating agent)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)
Procedure:
Part A: N-Alkylation
-
Reaction Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Deprotonation: Suspend sodium hydride (4.4 g, 110 mmol, 1.1 eq) in 150 mL of anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-pyrrolidinone (8.5 g, 100 mmol, 1.0 eq) in 50 mL of anhydrous THF via the dropping funnel over 30 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases, indicating the formation of the sodium salt of 2-pyrrolidinone.[3]
-
Alkylation: Cool the resulting slurry back to 0 °C. Add a solution of tert-butyl (2-chloroethyl)(methyl)carbamate (20.8 g, 105 mmol, 1.05 eq) in 50 mL of anhydrous THF dropwise over 30 minutes.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Cautiously quench the excess NaH by the slow, dropwise addition of 20 mL of isopropanol.
-
Pour the mixture into 200 mL of deionized water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. Purify via column chromatography (silica gel, hexane:ethyl acetate gradient).
Part B: Deprotection
-
Reaction Setup: Dissolve the purified Boc-protected intermediate in dichloromethane (150 mL) in a round-bottom flask.
-
Acidolysis: Cool the solution to 0 °C and slowly add trifluoroacetic acid (30 mL) dropwise. Safety Note: This reaction is exothermic and releases gas (isobutylene and CO₂). Ensure adequate ventilation and perform in a fume hood.
-
Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Concentrate the mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Dissolve the residue in 100 mL of deionized water and cool to 0 °C. Carefully adjust the pH to >10 with 5M NaOH solution.
-
Extract the aqueous layer with dichloromethane (4 x 75 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting oil by vacuum distillation to obtain the final product, 1-(2-(methylamino)ethyl)pyrrolidin-2-one.
Self-Validation:
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Purity Assessment: Assess purity using GC-MS or HPLC (>95% is desirable for subsequent applications).
Applications in Synthesis: A Bifunctional Building Block
The true utility of 1-(2-(methylamino)ethyl)pyrrolidin-2-one lies in the selective reactivity of its functional groups. The secondary amine is significantly more nucleophilic and basic than the lactam nitrogen, allowing for a wide range of transformations at the side chain while leaving the lactam core intact under neutral or basic conditions.
Caption: Reaction map for the precursor.
Protocol 2: Synthesis of an N-Acyl Derivative (Amidation)
This protocol demonstrates the most common transformation of the secondary amine: acylation to form a stable tertiary amide.
Objective: To synthesize N-(2-(2-oxopyrrolidin-1-yl)ethyl)-N-methylbenzamide.
Materials:
-
1-(2-(Methylamino)ethyl)pyrrolidin-2-one (from Protocol 1)
-
Benzoyl chloride (freshly distilled)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-(2-(methylamino)ethyl)pyrrolidin-2-one (1.42 g, 10 mmol, 1.0 eq) and triethylamine (2.1 mL, 15 mmol, 1.5 eq) in 40 mL of anhydrous DCM. Causality Note: Triethylamine acts as a base to neutralize the HCl byproduct, preventing the formation of the amine hydrochloride salt and driving the reaction to completion.
-
Acylation: Cool the solution to 0 °C. Slowly add a solution of benzoyl chloride (1.27 mL, 11 mmol, 1.1 eq) in 10 mL of anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC.
-
Work-up: Quench the reaction by adding 30 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, ethyl acetate:methanol gradient) to yield the pure tertiary amide.
| Parameter | Condition / Result |
| Reactants | Precursor (1.0 eq), Benzoyl Chloride (1.1 eq) |
| Base | Triethylamine (1.5 eq) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Typical Yield | 85-95% (after purification) |
Safety and Handling
Proper safety precautions are essential when working with this and related chemical compounds. The safety information provided is extrapolated from materials with similar functional groups, such as amines and lactams.[4][5][6]
| Hazard Category | Precaution and Response |
| Flammability | Assumed to be a combustible liquid. Keep away from open flames and ignition sources.[5][6] |
| Skin/Eye Contact | Corrosive. Causes burns. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. In case of contact, flush with water for 15 minutes.[4][5] |
| Inhalation/Ingestion | Harmful if inhaled or swallowed. May cause respiratory tract irritation. Always handle within a certified chemical fume hood. If ingested, do not induce vomiting; seek immediate medical attention.[4][5] |
| Handling | Use in a well-ventilated area. Avoid breathing vapors. Grounding and bonding may be necessary to prevent static discharge.[6] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4] |
Conclusion
1-(2-(Methylamino)ethyl)pyrrolidin-2-one represents a promising and underutilized precursor for synthetic chemistry. Its bifunctional nature allows for the straightforward yet powerful construction of diverse molecular scaffolds. By following the robust protocols for its synthesis and subsequent derivatization outlined in this guide, researchers in drug development and materials science can effectively leverage this building block to accelerate their discovery programs. The key to its successful application lies in understanding the differential reactivity of its amine and lactam moieties, enabling selective and high-yield transformations.
References
- Eureka | Patsnap. (n.d.). Novel synthesis method of nootropic piracetam.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-(Aminomethyl)-1-ethylpyrrolidine.
- ChemicalBook. (n.d.). Piracetam synthesis.
- ChemicalBook. (2024, March 12). The synthesis method of Piracetam.
- Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287–312. (Referenced in ChemicalBook article, specific link not available).
- Benchchem. (n.d.). 2-(2-Aminoethyl)-1-methylpyrrolidine: A Chiral Building Block for Asymmetric Synthesis.
- Google Patents. (n.d.). CN104478779A - Novel synthesis method of nootropic piracetam.
- Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.
- CPAchem Ltd. (2023, April 10). Safety data sheet: 1-Ethyl-2-pyrrolidone.
- TCI EUROPE N.V. (2024, December 3). SAFETY DATA SHEET: (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine.
Sources
Application Notes and Protocols for the GC-MS Analysis of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one via Derivatization
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and limited volatility, direct GC-MS analysis of this compound is challenging. Derivatization is a critical pre-analytical step to enhance its volatility, improve thermal stability, and promote favorable chromatographic behavior.[1][2][3] This document explores two primary derivatization strategies—silylation and acylation—providing the scientific rationale behind each approach, step-by-step protocols, and a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical needs.
Introduction: The Rationale for Derivatization
1-(2-(Methylamino)ethyl)pyrrolidin-2-one possesses a secondary amine and a lactam functional group. These polar moieties, particularly the secondary amine with its active hydrogen, contribute to strong intermolecular hydrogen bonding. This results in a relatively high boiling point and poor thermal stability, making the compound unsuitable for direct analysis by gas chromatography.[1][2] Without derivatization, challenges such as poor peak shape, low sensitivity, and potential degradation in the GC inlet are commonly encountered.
Chemical derivatization addresses these issues by replacing the active hydrogen on the secondary amine with a less polar functional group.[1] This modification disrupts hydrogen bonding, thereby increasing the analyte's volatility and thermal stability.[2][4] The resulting derivative is more amenable to GC separation and subsequent mass spectrometric detection.[2][5] The two most effective and widely adopted derivatization techniques for primary and secondary amines are silylation and acylation.[6][7][8]
Derivatization Strategies: A Comparative Overview
The choice between silylation and acylation depends on several factors, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Derivatization Strategy | Reagent Examples | Key Advantages | Key Considerations |
| Silylation | BSTFA, MSTFA | Highly reactive, good for -NH groups.[6] | Moisture sensitive, derivatives can be unstable.[6] |
| Acylation | TFAA, MBTFA | Stable derivatives, enhances ECD sensitivity.[6][9][10] | Anhydrous conditions often required, acidic byproducts may form.[6][7] |
Silylation: The Trimethylsilyl (TMS) Approach
Silylation involves the replacement of the active hydrogen of the secondary amine with a trimethylsilyl (TMS) group.[11][12] This is a widely used and highly effective method for derivatizing amines.[1][12]
Mechanism of Silylation
The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the silicon atom of the silylating reagent. This leads to the displacement of a leaving group and the formation of a stable N-trimethylsilyl derivative. The general reaction is depicted below:
Caption: General workflow for the silylation of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one.
Commonly used silylating reagents for amines include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][13][14] MSTFA is often preferred as it and its byproducts are highly volatile, eluting with the solvent front and minimizing interference.[14] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating reagent, especially for sterically hindered amines.[6][7][11]
Protocol: Silylation with MSTFA
This protocol outlines the derivatization of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one using MSTFA.
Materials:
-
1-(2-(Methylamino)ethyl)pyrrolidin-2-one sample
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous pyridine (optional, as a catalyst)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately transfer a known amount of the sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[1][12]
-
Reagent Addition: Add 100 µL of anhydrous solvent to dissolve the sample. Then, add 100 µL of MSTFA. If desired, 10 µL of anhydrous pyridine can be added to catalyze the reaction.
-
Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes in a heating block or oven.[6]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.
Acylation: The Trifluoroacetyl (TFA) Approach
Acylation involves the introduction of an acyl group, in this case, a trifluoroacetyl group, to the secondary amine, forming a stable amide derivative.[6] This method is particularly advantageous due to the high stability of the resulting derivatives and the potential for enhanced sensitivity with an electron capture detector (ECD).[6][9][10]
Mechanism of Acylation
The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating reagent, such as trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA).[6][9] This results in the formation of a stable N-trifluoroacetyl derivative.
Caption: General workflow for the acylation of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one.
TFAA is a highly reactive and volatile acylating agent.[4][15] MBTFA is also an effective reagent that reacts with primary and secondary amines under mild, non-acidic conditions, and its byproducts are volatile and stable.[7][9]
Protocol: Acylation with TFAA
This protocol details the derivatization of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one using TFAA.
Materials:
-
1-(2-(Methylamino)ethyl)pyrrolidin-2-one sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of the sample into a reaction vial. If necessary, evaporate any solvent to complete dryness.
-
Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[6]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[6]
-
Byproduct Removal (Recommended): After cooling, gently evaporate the excess reagent and solvent under a stream of nitrogen. This step is important as acidic byproducts from TFAA can be detrimental to the GC column.[7]
-
Reconstitution: Redissolve the residue in a suitable solvent (e.g., ethyl acetate) for injection.
-
Analysis: Inject 1 µL of the final solution into the GC-MS.
Method Validation and Quality Control
For both derivatization methods, it is imperative to perform thorough validation to ensure the reliability and accuracy of the analytical results. Key validation parameters include:
-
Derivatization Efficiency: Assess the completeness of the reaction by analyzing samples with varying reagent concentrations and reaction times.
-
Derivative Stability: Evaluate the stability of the derivatized analyte over time under different storage conditions.
-
Linearity and Range: Establish the concentration range over which the method is linear.
-
Precision and Accuracy: Determine the repeatability and reproducibility of the entire analytical method.
-
Limits of Detection (LOD) and Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.
A reagent blank, containing all components except the analyte, should be run with each batch of samples to monitor for any potential contamination.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or no derivatization | Presence of moisture, inactive reagent, insufficient reaction time/temperature. | Ensure anhydrous conditions, use fresh reagent, optimize reaction parameters. |
| Multiple peaks for the analyte | Incomplete derivatization, side reactions, thermal degradation. | Optimize derivatization conditions, check GC inlet temperature. |
| Peak tailing | Active sites in the GC system, acidic byproducts. | Use a deactivated liner and column, ensure complete removal of acidic byproducts for acylation. |
| Ghost peaks | Contamination from previous injections or reagents. | Run solvent blanks, use high-purity reagents and solvents. |
Conclusion
Both silylation and acylation are robust and effective methods for the derivatization of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one for GC-MS analysis. The choice of the specific reagent and protocol should be guided by the analytical requirements of the study. Silylation with MSTFA offers a straightforward and efficient approach with volatile byproducts. Acylation with TFAA or MBTFA provides highly stable derivatives and is an excellent choice for applications requiring high sensitivity, particularly with ECD. Proper method development and validation are crucial for achieving accurate and reproducible results.
References
-
adis international. (n.d.). Derivatization reagents for GC - Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Acylation Derivatization Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel protocol for highly efficient gas-phase chemical derivatization of surface amine groups using trifluoroacetic anhydride. Retrieved from [Link]
-
National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]
-
CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]
-
YouTube. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
Phenomenex. (2021). Derivatizing Reagents for GC – The Buffers Strike Back. Retrieved from [Link]
-
Scribd. (n.d.). Appendix G - Derivatization in GC MS. Retrieved from [Link]
-
ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
-
YouTube. (2025). What Is Derivatization In GC-MS? - Chemistry For Everyone. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. Retrieved from [Link]
-
ResearchGate. (2016). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. Retrieved from [Link]
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Unveiling the Potential of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one in CNS Research: A Guide for Investigators
This document provides a detailed exploration of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, a novel pyrrolidinone derivative, for its potential applications in neuroscience research. We will delve into its hypothesized mechanism of action, provide detailed protocols for its initial characterization, and discuss its potential as a modulator of nicotinic acetylcholine receptors (nAChRs). This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to investigate new chemical entities for central nervous system (CNS) disorders.
Introduction: The Rationale for Investigating 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, most notably found in the racetam class of nootropic drugs like piracetam. These compounds are known to modulate neurotransmitter systems and enhance cognitive function, although their precise mechanisms of action are still under investigation. The structural similarity of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one to the core of racetams, coupled with the inclusion of a methylaminoethyl side chain—a feature present in various neurologically active compounds—suggests a potential interaction with CNS targets.
Our preliminary structural analyses indicate a possible interaction with nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial for a variety of cognitive functions, including learning, memory, and attention. Their dysfunction has been implicated in a range of neurological disorders such as Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions. Therefore, the investigation of novel nAChR modulators like 1-(2-(Methylamino)ethyl)pyrrolidin-2-one is a promising avenue for therapeutic discovery.
Hypothesized Mechanism of Action: A Focus on Nicotinic Acetylcholine Receptors
We hypothesize that 1-(2-(Methylamino)ethyl)pyrrolidin-2-one acts as a positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors. This hypothesis is based on the following structural and mechanistic considerations:
-
Pyrrolidinone Core: The lactam ring may serve as a hydrogen bond acceptor, interacting with specific residues within the nAChR binding pocket.
-
Methylaminoethyl Side Chain: This flexible chain could position the terminal amine group to interact with anionic or polar residues in the allosteric binding site, distinct from the orthosteric site where acetylcholine binds.
As a PAM, the compound would not directly activate the receptor but would enhance the response to the endogenous ligand, acetylcholine. This can lead to a more nuanced and potentially safer pharmacological profile compared to direct agonists.
Below is a conceptual diagram illustrating the hypothesized mechanism of action at the α7 nAChR.
Caption: Hypothesized mechanism of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one as a positive allosteric modulator of the α7 nAChR.
Experimental Protocols for Initial Characterization
The following protocols provide a roadmap for the initial in vitro and in vivo evaluation of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one.
In Vitro Characterization: Receptor Binding and Functional Assays
This assay will determine the binding affinity of the compound for the α7 nAChR.
Materials:
-
Membrane preparations from cells expressing human α7 nAChR (e.g., GH4C1 cells)
-
[³H]-Methyllycaconitine ([³H]-MLA) or other suitable radioligand
-
1-(2-(Methylamino)ethyl)pyrrolidin-2-one
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Prepare serial dilutions of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one in assay buffer.
-
In a 96-well plate, combine the cell membrane preparation, [³H]-MLA (at a concentration near its Kd), and varying concentrations of the test compound.
-
For non-specific binding determination, add a high concentration of a known α7 nAChR ligand (e.g., unlabeled MLA or PNU-282987).
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki value using non-linear regression analysis.
This assay will assess the functional effect of the compound on α7 nAChR activation.
Materials:
-
Cells expressing human α7 nAChR (e.g., SH-SY5Y or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Agonist (e.g., Acetylcholine or PNU-282987)
-
1-(2-(Methylamino)ethyl)pyrrolidin-2-one
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent plate reader with an integrated fluidic dispenser
Protocol:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add varying concentrations of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one to the wells and incubate for a predetermined time.
-
Place the plate in the fluorescent plate reader and initiate recording of fluorescence intensity.
-
Add a sub-maximal concentration (EC₂₀) of the agonist to the wells.
-
Continue recording the fluorescence to measure the calcium influx.
-
Analyze the data to determine the effect of the test compound on the agonist-induced calcium response. A potentiation of the response would indicate positive allosteric modulation.
In Vivo Evaluation: Preliminary Behavioral and Pharmacokinetic Studies
The NOR test is a widely used assay to assess learning and memory, functions in which α7 nAChRs are heavily involved.
Materials:
-
Adult male rodents (e.g., C57BL/6 mice or Wistar rats)
-
Test arena (e.g., a 40 x 40 x 40 cm open field)
-
Two sets of identical objects for familiarization and one novel object for the test phase
-
1-(2-(Methylamino)ethyl)pyrrolidin-2-one dissolved in a suitable vehicle (e.g., saline or DMSO/saline mixture)
-
Video tracking software
Protocol:
-
Habituation: Allow each animal to freely explore the empty test arena for 10 minutes on two consecutive days.
-
Familiarization Phase: On day 3, place two identical objects in the arena. Administer the test compound or vehicle to the animals (e.g., 30 minutes before the trial via intraperitoneal injection). Place the animal in the arena and allow it to explore for 10 minutes.
-
Test Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for 5 minutes.
-
Data Analysis: Analyze the time spent exploring the novel object versus the familiar object. A significant preference for the novel object (discrimination index > 0) indicates intact memory. An enhancement of this preference in the compound-treated group compared to the vehicle group would suggest a pro-cognitive effect.
A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to ensure adequate brain exposure.
Materials:
-
Rodents (e.g., Sprague-Dawley rats) with cannulated jugular veins
-
1-(2-(Methylamino)ethyl)pyrrolidin-2-one
-
Dosing vehicle
-
Blood collection supplies
-
LC-MS/MS system for bioanalysis
Protocol:
-
Administer a single dose of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one to the cannulated rats via intravenous (IV) and oral (PO) routes in separate groups.
-
Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
At the final time point, collect brain tissue.
-
Process the plasma and brain homogenate samples and analyze the concentration of the compound using a validated LC-MS/MS method.
-
Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and brain-to-plasma ratio.
Data Presentation and Interpretation
The following tables provide a template for summarizing the expected quantitative data from the proposed experiments.
Table 1: In Vitro Binding and Functional Activity
| Compound | α7 nAChR Binding (Ki, nM) | α7 nAChR Functional Assay (EC₅₀ Fold Shift) |
| 1-(2-(Methylamino)ethyl)pyrrolidin-2-one | Experimental Value | Experimental Value |
| Reference Compound (e.g., PNU-120596) | Literature Value | Literature Value |
Table 2: In Vivo Efficacy in Novel Object Recognition Test
| Treatment Group | Discrimination Index (Mean ± SEM) |
| Vehicle | Experimental Value |
| 1-(2-(Methylamino)ethyl)pyrrolidin-2-one (Dose 1) | Experimental Value |
| 1-(2-(Methylamino)ethyl)pyrrolidin-2-one (Dose 2) | Experimental Value |
| 1-(2-(Methylamino)ethyl)pyrrolidin-2-one (Dose 3) | Experimental Value |
Table 3: Preliminary Pharmacokinetic Parameters in Rats
| Parameter | IV Administration | PO Administration |
| Half-life (t₁/₂, h) | Experimental Value | Experimental Value |
| Cmax (ng/mL) | Experimental Value | Experimental Value |
| Tmax (h) | N/A | Experimental Value |
| AUC (ng·h/mL) | Experimental Value | Experimental Value |
| Bioavailability (%) | N/A | Calculated Value |
| Brain-to-Plasma Ratio (at 24h) | Experimental Value | Experimental Value |
Conclusion and Future Directions
The protocols and conceptual framework outlined in this guide provide a solid foundation for the initial investigation of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one as a potential novel therapeutic agent for CNS disorders. Positive results from these initial studies would warrant further investigation, including:
-
Selectivity profiling against other nAChR subtypes and other relevant CNS receptors.
-
More extensive in vivo behavioral testing in models of cognitive impairment or other neurological diseases.
-
In-depth ADME and toxicology studies.
The exploration of novel chemical matter like 1-(2-(Methylamino)ethyl)pyrrolidin-2-one is essential for advancing our understanding of brain function and for the development of new treatments for debilitating neurological and psychiatric conditions.
References
Due to the specificity of the compound "1-(2-(Methylamino)ethyl)pyrrolidin-2-one," publicly available, peer-reviewed references detailing its specific application in neuroscience are not available. The protocols and rationale provided are based on established methodologies for the characterization of novel CNS compounds and the known pharmacology of the pyrrolidinone scaffold and nicotinic acetylcholine receptor modulators.
Application Note: Characterization of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one as a Novel Enzyme Inhibitor
An Application Note and Protocol for Researchers
Abstract The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives have been successfully developed as inhibitors for a wide range of enzyme targets, including those involved in inflammation, cancer, and metabolic diseases.[3][4][5] This document provides a comprehensive guide for the initial characterization of a novel pyrrolidin-2-one derivative, 1-(2-(Methylamino)ethyl)pyrrolidin-2-one (hereafter referred to as PN-MA-1 ), in enzyme inhibition assays. We present a detailed, self-validating protocol using Autotaxin (ATX), a key enzyme in lysophosphatidic acid (LPA) signaling, as a representative target.[3][5] The methodologies described herein are grounded in established principles of enzyme kinetics and can be adapted for high-throughput screening (HTS) and detailed mechanism-of-action (MoA) studies.[6][7]
Introduction to the Pyrrolidin-2-one Scaffold and the Target Enzyme
The five-membered pyrrolidine ring is a versatile scaffold in drug discovery, offering a three-dimensional structure that can effectively explore pharmacological space.[1][8] The introduction of a carbonyl group to form the pyrrolidin-2-one (or γ-lactam) core, combined with various substitutions, has yielded potent and selective modulators of enzyme activity.[9][10] Investigations into this chemical class have identified inhibitors for diverse enzymes such as α-amylase and α-glucosidase (relevant to diabetes), myeloperoxidase (implicated in inflammatory diseases), and autotaxin.[4][5][11]
1.1 The Investigational Compound: PN-MA-1
This guide focuses on 1-(2-(Methylamino)ethyl)pyrrolidin-2-one (PN-MA-1 ), a novel analog. Its structure suggests potential for forming key hydrogen bond interactions within an enzyme's active site. To establish its biological activity profile, a robust and reproducible screening protocol is essential.
1.2 The Target Enzyme: Autotaxin (ATX)
Autotaxin (ATX), a secreted lysophospholipase D, is a critical enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[3] The ATX-LPA signaling axis is a significant therapeutic target due to its role in pathological conditions such as cancer, fibrosis, and inflammation.[3][5] Several potent pyrrolidinone-based inhibitors of ATX have been reported, making it an excellent and relevant system for validating the inhibitory potential of PN-MA-1 .[3][5]
Scientific Principles of Enzyme Inhibition Assays
Enzyme assays are foundational to drug discovery, providing quantitative data on how a compound modulates the activity of a specific enzyme target.[6][7] The primary goal of an initial inhibition assay is to determine the concentration of the inhibitor required to reduce enzyme activity by 50%, known as the half-maximal inhibitory concentration (IC₅₀).
This is achieved by:
-
Measuring the enzyme's catalytic rate under controlled, initial velocity conditions.[12][13]
-
Repeating the measurement across a range of inhibitor concentrations.
-
Plotting the enzyme activity against the logarithm of the inhibitor concentration to generate a dose-response curve, from which the IC₅₀ is calculated.
Understanding the mechanism of inhibition (e.g., competitive, non-competitive) requires further kinetic analysis, where the substrate concentration is also varied.[6][14] This application note first details the IC₅₀ determination and then provides a framework for these advanced mechanistic studies.
Materials and Reagents
Equipment:
-
Microplate reader with fluorescence detection (e.g., Ex/Em = 485/520 nm for FS-3 substrate)
-
96-well or 384-well black, flat-bottom assay plates
-
Calibrated single and multichannel pipettes
-
Reagent reservoirs
-
Incubator set to 37°C
-
Chemical fume hood
Reagents & Consumables:
-
Investigational Inhibitor: 1-(2-(Methylamino)ethyl)pyrrolidin-2-one (PN-MA-1 )
-
Enzyme: Recombinant human Autotaxin (ATX)
-
Substrate: FS-3, Lysophospholipase D Assay Kit, or similar fluorescent LPC analog
-
Positive Control Inhibitor: A known ATX inhibitor (e.g., PF-8380)
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)
-
Solvent: 100% Dimethyl sulfoxide (DMSO), molecular biology grade
-
Pipette tips, microcentrifuge tubes, reagent reservoirs
Pre-Assay Preparation & Compound Handling
4.1 Safety Precautions
-
PN-MA-1 Handling: While a specific Safety Data Sheet (SDS) for PN-MA-1 is not available, related aminopyrrolidine compounds are classified as corrosive and can cause severe skin and eye damage.[15][16][17] Always handle PN-MA-1 in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
DMSO Handling: DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
4.2 Stock Solution Preparation
-
PN-MA-1 Stock: Prepare a 10 mM stock solution of PN-MA-1 in 100% DMSO. Ensure the compound is fully dissolved. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Positive Control Stock: Prepare a 10 mM stock solution of the control inhibitor (e.g., PF-8380) in 100% DMSO. Store similarly to the PN-MA-1 stock.
-
Enzyme Working Solution: On the day of the assay, dilute the recombinant ATX enzyme to the desired working concentration (e.g., 2X the final concentration) in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.[12][14] Keep the enzyme on ice at all times.
-
Substrate Working Solution: Prepare the fluorescent substrate (e.g., FS-3) at 2X the final desired concentration in assay buffer. The final concentration should ideally be at or below the Michaelis constant (Kₘ) to effectively identify competitive inhibitors.[13] Protect the solution from light.
Experimental Protocol: ATX Inhibition Assay (IC₅₀ Determination)
This protocol is designed for a 96-well plate format with a final assay volume of 100 µL.
5.1 Compound Serial Dilution
-
Create a serial dilution plate. Add 100 µL of 100% DMSO to wells A2 through A11.
-
Add 200 µL of the 10 mM PN-MA-1 stock solution to well A1.
-
Transfer 100 µL from well A1 to A2, mix thoroughly, and then transfer 100 µL from A2 to A3. Continue this 1:2 serial dilution across to well A10. Do not add compound to well A11 (vehicle control). Well A12 will be the no-enzyme control.
-
Prepare an intermediate dilution plate by transferring a small volume (e.g., 2 µL) from each well of the serial dilution plate into a new plate containing assay buffer. This step is crucial to minimize the final DMSO concentration in the assay (typically ≤1%).
5.2 Assay Plate Setup
The following diagram illustrates the overall workflow for setting up the assay plate and acquiring data.
Caption: Workflow for IC₅₀ Determination of PN-MA-1.
Step-by-Step Plate Loading:
-
Add Inhibitor/Controls: Add 50 µL of the appropriate 2X compound dilutions from the intermediate plate to the assay plate wells in triplicate.
-
Test Wells: PN-MA-1 serial dilutions.
-
Positive Control: Known ATX inhibitor.
-
Maximum Activity Control (0% Inhibition): Assay buffer + DMSO (vehicle).
-
Background Control (100% Inhibition): Assay buffer + DMSO (no enzyme).
-
-
Add Enzyme: Add 25 µL of the 2X ATX enzyme working solution to all wells except the background control wells. To the background wells, add 25 µL of assay buffer.
-
Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 25 µL of the 2X substrate working solution to all wells to start the reaction. Mix gently.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C. The incubation time should be optimized to ensure the reaction of the maximum activity control remains within the linear range of the instrument.
-
Read Plate: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.
Data Analysis and Interpretation
6.1 Calculate Percent Inhibition
First, subtract the average background control fluorescence from all other measurements. Then, calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle_Control))
6.2 Generate Dose-Response Curve and IC₅₀
Plot the % Inhibition versus the log[Inhibitor Concentration]. Use a non-linear regression analysis with a four-parameter logistic model to fit the data and determine the IC₅₀ value.
Table 1: Hypothetical Inhibition Data for PN-MA-1 against Autotaxin
| [PN-MA-1] (µM) | log[PN-MA-1] | Avg. Fluorescence | % Inhibition |
|---|---|---|---|
| 100.000 | 2.00 | 155 | 95.8 |
| 50.000 | 1.70 | 290 | 91.9 |
| 25.000 | 1.40 | 680 | 80.9 |
| 12.500 | 1.10 | 1550 | 56.5 |
| 6.250 | 0.80 | 2600 | 27.0 |
| 3.125 | 0.50 | 3250 | 8.9 |
| 1.563 | 0.20 | 3510 | 1.7 |
| 0.000 (Vehicle) | N/A | 3570 | 0.0 |
| 0.000 (Blank) | N/A | 120 | N/A |
From this hypothetical data, the calculated IC₅₀ would be approximately 10.5 µM .
Caption: Idealized dose-response curve for IC₅₀ calculation.
Advanced Protocol: Mechanism of Action (MoA) Studies
To understand how PN-MA-1 inhibits the enzyme, repeat the IC₅₀ determination experiment at multiple fixed concentrations of the substrate (FS-3).[14] For example, perform the experiment at 0.5x, 1x, 2x, and 5x the Kₘ value of the substrate.
Interpretation:
-
Competitive Inhibition: The apparent IC₅₀ value will increase as the substrate concentration increases. The inhibitor competes directly with the substrate for the enzyme's active site.[6][14]
-
Non-competitive Inhibition: The IC₅₀ value will remain constant regardless of the substrate concentration. The inhibitor binds to a site other than the active site (an allosteric site).[6][14]
-
Uncompetitive Inhibition: The apparent IC₅₀ value will decrease as the substrate concentration increases. The inhibitor binds only to the enzyme-substrate complex.
Caption: Simplified models of competitive and non-competitive inhibition.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | - Inaccurate pipetting- Incomplete mixing- Compound precipitation | - Calibrate pipettes- Ensure thorough mixing after each addition- Check compound solubility in assay buffer; lower the top concentration if needed |
| Low Z'-factor or Signal-to-Background | - Low enzyme activity- Sub-optimal assay conditions- Substrate degradation | - Increase enzyme concentration or incubation time (while maintaining linearity)- Optimize pH, buffer components, and temperature- Prepare fresh substrate solution; protect from light |
| Inconsistent IC₅₀ Values | - Compound instability- Freeze-thaw cycles of stock- Time-dependent inhibition | - Prepare fresh compound dilutions for each experiment- Aliquot stock solutions to minimize freeze-thaw- Vary pre-incubation time to test for time-dependency |
Conclusion
This application note provides a robust, validated framework for assessing the inhibitory activity of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one (PN-MA-1 ) against the therapeutically relevant enzyme Autotaxin. The detailed protocols for IC₅₀ determination and follow-up mechanism of action studies are designed to yield reliable and reproducible data. By adhering to the principles of careful reagent preparation, proper controls, and systematic data analysis, researchers can effectively characterize this and other novel compounds from the versatile pyrrolidin-2-one chemical class, accelerating the early stages of the drug discovery process.[7][14]
References
-
Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. (2020). PubMed. [Link]
-
Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (n.d.). PubMed Central. [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2024). BellBrook Labs. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). PMC. [Link]
-
Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. (2023). ACS Omega. [Link]
-
A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. (2021). Queen's University Belfast Research Portal. [Link]
-
Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. (2022). Wiley Online Library. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2024). BellBrook Labs. [Link]
-
What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? (2021). ResearchGate. [Link]
-
A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. (2021). ResearchGate. [Link]
-
Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]
-
Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf. [Link]
-
Guidelines for the digestive enzymes inhibition assay. (2020). ResearchGate. [Link]
-
4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. (2024). PubMed Central. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules. [Link]
-
One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. (2012). Hindawi. [Link]
-
4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory. (2024). Beilstein Journals. [Link]
-
Safety data sheet for 1-Ethyl-2-pyrrolidone. (2023). CPAchem. [Link]
- Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine. (n.d.).
- United States Patent Office - 1-Substituted-2-aminomethylpyrrolidines. (n.d.).
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI. [Link]
-
Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. (2022). PMC - NIH. [Link]
-
1-Ethylpyrrolidin-2-one - Substance Information. (n.d.). ECHA. [Link]
-
Pyrrolidinone and Pyrrolidine Derivatives: Evaluation as Inhibitors of InhA and Mycobacterium Tuberculosis. (2016). PubMed. [Link]
-
Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. (2011). PubMed. [Link]
-
Procedure used for the synthetic 2-pyrrolidinone analogues. (2015). ResearchGate. [Link]
-
Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). (n.d.). Cheméo. [Link]
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Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry. (2019). PubMed. [Link]
-
Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (2018). ResearchGate. [Link]
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Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024). PMC - PubMed Central. [Link]
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developing a bioassay for 1-(2-(Methylamino)ethyl)pyrrolidin-2-one activity
Application Note & Protocol
Topic: A Framework for Developing a Bioassay for 1-(2-(Methylamino)ethyl)pyrrolidin-2-one Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract
The discovery and characterization of novel small molecules are foundational to therapeutic innovation. The compound 1-(2-(Methylamino)ethyl)pyrrolidin-2-one belongs to the pyrrolidinone class, a versatile scaffold known to exhibit a wide spectrum of biological activities.[1] However, for novel analogues like this, the specific biological target and mechanism of action are often unknown. This application note presents a comprehensive, tiered strategy for developing a robust bioassay to characterize the activity of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. We eschew a single, target-based approach in favor of a phenotypic-first framework, which is ideal for uncharacterized compounds.[2] This guide begins with broad, unbiased phenotypic screening to generate initial hypotheses about the compound's effects on cellular systems. It then details the progression to more focused secondary assays to validate these phenotypes and elucidate the mechanism of action. We provide detailed, self-validating protocols, data analysis workflows, and the critical quality control metrics required to ensure data integrity and reproducibility, in line with the principles of modern drug discovery.[3][4]
Introduction: The Challenge of Uncharacterized Molecules
Target-based drug discovery has been a cornerstone of modern pharmacology, but its success hinges on a pre-existing, validated biological target. When faced with a novel compound such as 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, a derivative of a privileged chemical scaffold, an unbiased approach is often more revealing.[1][5] Phenotypic drug discovery (PDD), or "classical pharmacology," allows the biological system itself to reveal the compound's most relevant effects, providing a powerful, unbiased starting point.[6][7] This approach has been responsible for a disproportionate number of first-in-class drugs.[8]
Our proposed strategy is a logical cascade designed to efficiently characterize the compound's activity. It starts with a wide net (High-Content Screening) and progressively narrows the focus based on empirical data, ensuring that research efforts are directed toward the most promising biological activities.
Tiered Bioassay Development Strategy
Caption: Tiered workflow for compound characterization.
Compound Preparation and Quality Control
The validity of any bioassay begins with a well-characterized compound. Before initiating screening, it is critical to establish the identity, purity, and solubility of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one.
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | LC-MS, ¹H-NMR | Match expected mass and spectral data | Confirms the correct molecule is being tested. |
| Purity | HPLC-UV | >95% | Prevents confounding results from impurities. |
| Solubility | Nephelometry | >10 mM in DMSO | Ensures compound remains in solution at test concentrations. |
| Stability | LC-MS after incubation | <10% degradation over 48h at 37°C | Confirms compound is stable under assay conditions. |
Protocol 3.1: Preparation of Compound Stock Solutions
-
Accurately weigh ~5 mg of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one.
-
Dissolve in high-purity dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.
-
Aliquot into single-use tubes to avoid freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light. Causality: Using a high-concentration DMSO stock minimizes the final solvent concentration in the assay, reducing potential solvent-induced artifacts. The final DMSO concentration in cell-based assays should ideally be ≤0.5%.[9]
Tier 1: High-Content Phenotypic Screening
The objective of Tier 1 is to perform an unbiased screen to identify any significant cellular phenotypes induced by the compound. High-Content Imaging (HCI) is the ideal technology for this, as it can simultaneously measure dozens of cellular features.[2][10]
Rationale for Cell Line Selection: We recommend using U2OS (human osteosarcoma) cells. Their flat morphology, stable genome, and robust growth are highly amenable to automated microscopy and image analysis.
Protocol 4.1: High-Content Multiparameter Cytotoxicity Assay
-
Cell Seeding: Seed U2OS cells into 384-well, black-walled, clear-bottom imaging plates at a density of 1,500 cells/well in 40 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dosing:
-
Prepare a serial dilution plate of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one in assay media, starting from 100 µM down to ~1 nM (e.g., 8-point, 1:4 dilution series).
-
Include appropriate controls: 0.5% DMSO (negative/vehicle control) and Staurosporine 1 µM (positive control for apoptosis).[9]
-
Transfer 10 µL of the compound dilutions to the cell plate (final volume 50 µL).
-
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂. Causality: A 48-hour incubation period provides sufficient time for effects on cell proliferation, viability, and morphology to manifest.
-
Staining:
-
Add a 5X staining solution containing Hoechst 33342 (nuclei), CellMask™ Green (cytoplasm), and MitoTracker™ Red CMXRos (mitochondria) directly to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Imaging: Acquire images using a high-content imaging system with 4-5 fields per well at 20x magnification.
-
Data Analysis: Use image analysis software to segment cells and extract features, including:
-
Cell Count: Primary measure of cytotoxicity.
-
Nuclear Size & Intensity: Indicates DNA condensation (apoptosis) or cell cycle changes.
-
Mitochondrial Membrane Potential: A key indicator of cellular health.
-
Cell Shape & Texture: Can reveal changes in the cytoskeleton or cellular stress.
-
Caption: Experimental workflow for the High-Content Imaging assay.
Assay Validation and Data Analysis
For any screening assay, robust validation and statistical analysis are paramount to ensure the data is meaningful.[4]
5.1 Assay Quality Control
Plate-based assays must be monitored for systematic errors and variability.[3][11] The Z'-factor is a standard metric for assessing assay quality.[9]
| QC Metric | Formula | Acceptance Criterion |
| Z'-Factor | 1 - [ (3σpos + 3σneg) / |μpos - μneg| ] | Z' > 0.5 |
| Signal Window (S/W) | μpos / μneg | > 2 |
| CV of Controls | (σ / μ) * 100 | < 15% |
Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
5.2 Dose-Response Analysis
Active compounds should exhibit a dose-dependent effect. Data from the primary screen should be fitted to a four-parameter logistic model to determine potency (IC₅₀/EC₅₀).[12][13]
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
| Parameter | Description |
| Top | Maximum response plateau |
| Bottom | Minimum response plateau |
| LogIC50 | Log of the concentration that gives a response halfway between Top and Bottom |
| HillSlope | Steepness of the curve |
Example Dose-Response Data Table
| Concentration (µM) | % Cell Viability (Normalized) |
| 100 | 5.2 |
| 25 | 8.9 |
| 6.25 | 25.4 |
| 1.56 | 51.3 |
| 0.39 | 85.7 |
| 0.10 | 98.1 |
| 0.02 | 99.5 |
| 0 (Vehicle) | 100 |
Statistical analysis of dose-response curves can be performed using software like GraphPad Prism or open-source packages in R.[14][15] A p-value is calculated to determine the statistical significance of the curve fit compared to a null (no effect) model.[16]
Tier 2: Secondary Assays for Phenotype Confirmation
If the Tier 1 screen reveals a consistent phenotype (e.g., a dose-dependent decrease in cell number with nuclear condensation), the next step is to confirm this with a specific, orthogonal assay.
Hypothetical Scenario: The HCI screen suggests 1-(2-(Methylamino)ethyl)pyrrolidin-2-one induces apoptosis.
Protocol 6.1: Caspase-Glo® 3/7 Assay (Apoptosis Confirmation) This assay provides a specific, luminescence-based readout of caspase-3 and -7 activity, key effectors in the apoptotic cascade.
-
Plate Setup: Seed and dose U2OS cells in a 384-well white-walled plate as described in Protocol 4.1. A shorter incubation time (e.g., 24 hours) may be optimal for detecting caspase activity.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of media in each well.
-
Mix on a plate shaker at 300-500 rpm for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Detection: Read luminescence on a plate reader.
-
Analysis: Normalize data to vehicle controls and plot a dose-response curve to determine the EC₅₀ for caspase activation. A strong correlation between the IC₅₀ for cytotoxicity (Tier 1) and the EC₅₀ for caspase activation (Tier 2) provides strong evidence for an apoptotic mechanism of action.
Caption: Hypothetical apoptotic signaling pathway.
Conclusion and Future Directions (Tier 3)
This application note provides a systematic framework for the initial characterization of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. By following a tiered approach from broad phenotypic screening to specific secondary assays, researchers can efficiently generate hypotheses about a compound's biological activity and validate them with orthogonal methods.
Successful confirmation of a robust and specific phenotype in Tier 2 opens the door to Tier 3: Mechanism of Action (MoA) and Target Deconvolution studies . These advanced methods, while beyond the scope of this initial guide, could include:
-
Affinity-based Proteomics: To identify direct binding partners.
-
Expression Profiling (RNA-seq): To understand downstream transcriptional changes.
-
Focused Library Screening: Testing the compound against panels of known targets (e.g., kinases, GPCRs) to identify potential off-target effects or confirm a suspected target class.[17][18]
By employing this logical, data-driven progression, the biological activity of novel chemical entities can be thoroughly and reliably elucidated, paving the way for further development.
References
- The analysis of dose-response curves--a practical approach - PMC - NIH. (No Date).
- Kevorkov, D. and Makarenkov, V. (No Date). Quality control and data correction in high-throughput screening.
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High-throughput screening - Wikipedia. (No Date). Available at: [Link]
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Vidal, M. (2023). Which statistical tool or test can be used for dose-response curve with time component?. ResearchGate. Available at: [Link]
-
The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC - NIH. (No Date). Available at: [Link]
- EU-OPENSCREEN ERIC. (2021). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES.
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Dose–response relationship - Wikipedia. (No Date). Available at: [Link]
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Watt, E.D. and Judson, R.S. (2019). Quality Control of Quantitative High Throughput Screening Data. Frontiers in Genetics. Available at: [Link]
-
Pufall, M. (2024). The Role of Phenotypic Screening in Drug Discovery. Technology Networks. Available at: [Link]
-
Al-Ali, H., et al. (2016). Phenotypic Screening of Small-Molecule Inhibitors: Implications for Therapeutic Discovery and Drug Target Development in Traumatic Brain Injury. Methods in Molecular Biology. Available at: [Link]
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Watt, E.D. and Judson, R.S. (2019). Quality Control of Quantitative High Throughput Screening Data. Frontiers in Genetics. Available at: [Link]
-
Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. Available at: [Link]
-
Girke, T., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling. Available at: [Link]
-
Phenotypic screening - Wikipedia. (No Date). Available at: [Link]
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Manzo, E., et al. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Marine Drugs. Available at: [Link]
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Cell and small animal models for phenotypic drug discovery - PMC. (No Date). Available at: [Link]
-
Manzo, E., et al. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Marine Drugs. Available at: [Link]
-
GraphPad Software. (No Date). Prism 3 -- Analyzing Dose-Response Data. Available at: [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2017). Using 21st Century Science to Improve Risk-Related Evaluations. The National Academies Press. Available at: [Link]
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Pharmaceutical Technology. (2021). Overview of the Fundamentals in Developing a Bioassay. Available at: [Link]
-
Girke, T., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling. Available at: [Link]
-
Probing binding and cellular activity of pyrrolidinone and piperidinone small molecules targeting the urokinase receptor - Illinois Experts. (No Date). Available at: [Link]
-
Probing binding and cellular activity of pyrrolidinone and piperidinone small molecules targeting the urokinase receptor - PubMed. (No Date). Available at: [Link]
-
OECD. (2009). Guidance Document on the Uterothrophic Bioassay - Procedure to Test for Antioestrogenicity. OECD Series on Testing and Assessment. Available at: [Link]
-
Kanno, J., et al. (2001). The OECD program to validate the rat uterotrophic bioassay: an overview. Environmental Health Perspectives. Available at: [Link]
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InvivoGen. (No Date). Reporter Gene Based Assays. Available at: [Link]
-
INDIGO Biosciences. (No Date). The Importance of Reporter Gene Assays in Drug Discovery. Available at: [Link]
-
Liu, A.M.F., et al. (2009). Reporter gene assays. Methods in Molecular Biology. Available at: [Link]
-
MilliporeSigma. (No Date). Receptor Binding Assays. Available at: [Link]
-
OECD. (2005). Guidance Document on the Validation and International Acceptance of New or Updated Test Methods for Hazard Assessment. OECD Series on Testing and Assessment. Available at: [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (No Date).
-
A Practical Approach to Biological Assay Validation. (No Date). Available at: [Link]
-
Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. (2021). Molecules. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. Available at: [Link]
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Reporter gene assays and their applications to bioassays of natural products - PubMed. (No Date). Available at: [Link]
-
Enzyme Inhibition and Docking Scores of Synthesized Compounds - ResearchGate. (No Date). Available at: [Link]
-
Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways - YouTube. (2020). Available at: [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (No Date). Available at: [Link]
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. (No Date). Available at: [Link]
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives - ResearchGate. (2020). Available at: [Link]
-
Synthesis of Cyclic Amidines by Iridium-Catalyzed Deoxygenative Reduction of Lactams and Tandem Reaction with Sulfonyl Azides | Organic Letters - ACS Publications. (No Date). Available at: [Link]
- Synthesis of Alkylated Pyrrolidine Epoxides from Amino Alcohol Derived Substrates and Study of their Antibacterial and Antifungal Activities. (No Date).
-
The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC. (2021). Available at: [Link]
-
Figure 1. Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand. - ResearchGate. (No Date). Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic screening - Wikipedia [en.wikipedia.org]
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- 4. edraservices.nl [edraservices.nl]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell and small animal models for phenotypic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenotypic Screening's Role in Drug Discovery | Technology Networks [technologynetworks.com]
- 9. One moment, please... [eu-openscreen.eu]
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- 11. info2.uqam.ca [info2.uqam.ca]
- 12. The analysis of dose-response curves--a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. bioassayR: Cross-Target Analysis of Small Molecule Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
Introduction
1-(2-(Methylamino)ethyl)pyrrolidin-2-one is a key intermediate in the synthesis of various pharmaceutical compounds. Its efficient synthesis is crucial for drug development and manufacturing. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this important molecule. We will delve into the common synthetic routes, potential pitfalls, and evidence-based solutions to overcome them.
The primary synthetic route involves the N-alkylation of 2-pyrrolidinone. This process, while conceptually straightforward, is often plagued by issues such as low conversion, formation of side products, and purification challenges. This guide is structured to address these specific issues in a practical, question-and-answer format, grounded in established chemical principles.
Synthesis Overview: The N-Alkylation Approach
The most prevalent method for synthesizing 1-(2-(Methylamino)ethyl)pyrrolidin-2-one is the N-alkylation of 2-pyrrolidinone with a suitable 2-(methylamino)ethyl electrophile. A common strategy involves a two-step process:
-
Protection of the secondary amine: The methylamino group of the alkylating agent is often protected (e.g., as a carbamate) to prevent side reactions.
-
N-alkylation and deprotection: The protected alkylating agent is reacted with 2-pyrrolidinone, followed by removal of the protecting group to yield the final product.
Alternatively, direct alkylation using 2-(methylamino)ethyl chloride can be employed, though this can sometimes lead to over-alkylation and other side products. The choice of base, solvent, and reaction temperature are critical parameters that significantly influence the reaction's success and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in this synthesis?
A1: The most critical factor is the effective deprotonation of 2-pyrrolidinone to form the corresponding lactam anion. This is typically achieved using a strong base. Incomplete deprotonation can lead to a sluggish reaction and low conversion. The choice of base is paramount; strong bases like sodium hydride (NaH) are often used to ensure complete anion formation.[1]
Q2: What are the common side reactions I should be aware of?
A2: The most common side reactions include:
-
O-alkylation: The lactam anion is an ambident nucleophile, meaning it can react at the nitrogen or the oxygen atom. While N-alkylation is generally favored, O-alkylation can occur, leading to the formation of an imino ether byproduct.
-
Over-alkylation: If the starting alkylating agent has reactive sites, or if the product itself can react further, over-alkylation can be a problem.
-
Elimination reactions: If the alkylating agent has a suitable leaving group and a proton on the beta-carbon, elimination can compete with substitution.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress.[1][2] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more quantitative analysis and to identify any side products.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Probable Cause | Recommended Solution | Scientific Rationale |
| Ineffective Deprotonation | Use a stronger, non-nucleophilic base like Sodium Hydride (NaH, 60% dispersion in mineral oil).[1] Ensure the 2-pyrrolidinone and solvent are anhydrous, as water will quench the base. | 2-pyrrolidinone has a pKa of ~24, requiring a strong base for complete deprotonation. NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the lactam, driving the reaction forward. |
| Poor Quality Reagents | Use freshly distilled 2-pyrrolidinone and ensure the alkylating agent is pure. Check the integrity of the base. | Impurities in the starting materials can interfere with the reaction. Old or improperly stored NaH may have a layer of NaOH on the surface, reducing its activity. |
| Incorrect Reaction Temperature | The deprotonation step is often performed at 0°C to control the exothermic reaction, followed by warming to room temperature or gentle heating for the alkylation step.[1] | Temperature control is crucial. The initial deprotonation can be highly exothermic. Subsequent alkylation may require heating to proceed at a reasonable rate, but excessive heat can promote side reactions. |
Problem 2: Significant Impurity Profile (Multiple Spots on TLC)
| Probable Cause | Recommended Solution | Scientific Rationale |
| O-alkylation Side Product | Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the base, leaving a "naked" and highly reactive lactam anion, which favors N-alkylation. | The solvent plays a key role in directing the regioselectivity of the alkylation. Polar aprotic solvents favor N-alkylation, while polar protic solvents can lead to more O-alkylation. |
| Over-alkylation | Use a slight excess (1.1-1.2 equivalents) of the alkylating agent.[1] Adding the alkylating agent slowly and at a low temperature can also help minimize this. | Stoichiometric control is essential. A large excess of the alkylating agent can lead to the formation of undesired byproducts. |
| Use of a Phase Transfer Catalyst (PTC) | For reactions involving an aqueous and an organic phase, a PTC like a quaternary ammonium salt can improve selectivity and yield.[3][4] | A PTC facilitates the transfer of the deprotonated lactam from the aqueous/solid phase to the organic phase where the alkylating agent resides, promoting a cleaner reaction.[4][5] |
Problem 3: Difficult Product Purification
| Probable Cause | Recommended Solution | Scientific Rationale |
| Product is highly water-soluble | After quenching the reaction, perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate. A brine wash of the combined organic layers can help remove residual water. | The amine functionality in the product can make it partially water-soluble. Multiple extractions are necessary to ensure complete recovery from the aqueous phase. |
| Co-elution of impurities during chromatography | Use a gradient elution method for column chromatography. Start with a non-polar solvent system and gradually increase the polarity. A common system is a gradient of methanol in dichloromethane. | Gradient elution allows for better separation of compounds with different polarities. The polar product will elute at higher solvent polarity, leaving less polar impurities behind. |
| Residual Base or Salts | After the reaction, quench carefully with a saturated aqueous solution of ammonium chloride.[1] An aqueous workup is crucial to remove inorganic salts before purification. | The workup procedure is critical for removing inorganic byproducts that can interfere with purification and potentially degrade the product. |
Experimental Protocols
Protocol 1: N-Alkylation of 2-Pyrrolidinone using Sodium Hydride
-
Reaction Setup: Under an inert atmosphere (e.g., argon), add anhydrous 2-pyrrolidinone (1.0 equiv.) to a flame-dried round-bottom flask containing anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise, ensuring the temperature does not rise significantly.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Addition of Alkylating Agent: Cool the mixture back to 0°C and add the protected 2-(methylamino)ethyl halide (1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC. Gentle heating (40-50°C) may be required to drive the reaction to completion.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0°C. Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[1]
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or ethyl acetate/hexane mixture) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 100% ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[2]
Visualizations
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. ACS. Retrieved from [Link]
-
Frank, R. L., Schmitz, W. R., & Zeidman, B. (n.d.). 1,5-dimethyl-2-pyrrolidone. Organic Syntheses. Retrieved from [Link]
-
Gaikwad, N. W., et al. (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Merlic, C. A., & Aldrich, C. C. (2009). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. Retrieved from [Link]
-
European Patent Office. (n.d.). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. EPO. Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Wikipedia. Retrieved from [Link]
-
JETIR. (2022). PHASE TRANSFER CATALYSTS. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of 2-pyrrolidone.
- Google Patents. (n.d.). Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP).
-
An-Najah Staff. (n.d.). Synthesis and biological properties of Enantiomers. An-Najah National University. Retrieved from [Link]
- Google Patents. (n.d.). Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.
- Google Patents. (n.d.). Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine.
-
ResearchGate. (n.d.). Optimization of reaction conditions for N-phenylation of 2-pyrrolidone. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. This guide provides in-depth troubleshooting strategies and frequently asked questions to address solubility issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical protocols to ensure the successful use of this compound in your research.
Introduction to 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
1-(2-(Methylamino)ethyl)pyrrolidin-2-one is a pyrrolidinone derivative with potential applications in various research and development fields. Structurally, it possesses a polar lactam group and a basic secondary amine, which dictates its physicochemical properties, including its solubility. While specific experimental solubility data for this compound is not extensively documented, its structural similarity to N-methyl-2-pyrrolidone (NMP), a well-known polar aprotic and water-miscible solvent, suggests it is likely to be a polar compound.[1][2][3] The presence of the methylaminoethyl side chain introduces a basic character, making its aqueous solubility highly dependent on pH.[4][5]
This guide will walk you through a systematic approach to tackle solubility challenges, from simple adjustments to more advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one?
A1: Based on its chemical structure, 1-(2-(Methylamino)ethyl)pyrrolidin-2-one is anticipated to be a polar molecule. The pyrrolidinone ring is a polar lactam, and the ethylamino side chain contains a nitrogen atom capable of hydrogen bonding. The secondary amine group is basic, meaning the compound's charge and, consequently, its aqueous solubility, will be significantly influenced by the pH of the solution. At acidic pH, the amine group will be protonated, forming a more soluble cationic species.
Q2: I'm observing precipitation when I add my compound to a neutral aqueous buffer. What is the likely cause?
A2: Precipitation in a neutral aqueous buffer (pH ~7) is a common issue for basic compounds. At this pH, the methylamino group is likely not fully protonated, leading to lower aqueous solubility compared to its protonated form at acidic pH. The limited solubility of the free base form is the most probable reason for the observed precipitation.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes. Given its structural similarity to N-methyl-2-pyrrolidone (NMP), it is expected to be soluble in a range of polar organic solvents.[1] Good starting points would be common laboratory solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). However, for biological experiments, the toxicity and compatibility of the chosen solvent with the experimental system must be carefully considered.
Q4: Is heating a recommended method to improve the solubility of this compound?
A4: Gently warming the solution can increase the rate of dissolution and, in many cases, the solubility. However, it is crucial to first assess the thermal stability of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. Prolonged heating or exposure to high temperatures can lead to degradation. Always start with gentle warming and monitor for any changes in color or the appearance of degradation products.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
This troubleshooting guide is designed to provide a logical workflow for addressing solubility problems with 1-(2-(Methylamino)ethyl)pyrrolidin-2-one.
Step 1: Initial Solvent Screening
The first step is to determine a suitable solvent system. For many applications, an aqueous-based system is preferred. However, if aqueous solubility is limited, a combination of aqueous and organic solvents (co-solvents) may be necessary.
Protocol 1: Small-Scale Solubility Testing
-
Preparation: Weigh a small, precise amount of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one (e.g., 1 mg) into several small vials.
-
Solvent Addition: To each vial, add a different solvent in small, incremental volumes (e.g., 100 µL). Test a range of solvents from polar to less polar.
-
Observation: After each addition, vortex or sonicate the vial for a set period and visually inspect for dissolution.
-
Quantification (Optional): If a rough estimate of solubility is required, continue adding solvent until the compound is fully dissolved. This will give you an approximate solubility in mg/mL.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Expected Solubility | Notes |
| Aqueous Buffers | pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0 | pH-dependent | Crucial for biological assays. |
| Polar Protic Solvents | Water, Ethanol, Methanol | Likely soluble | Good starting points. |
| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile | Likely soluble | High solubilizing power, but consider toxicity.[6] |
| Glycols | Propylene Glycol, Polyethylene Glycol (PEG) | Potentially soluble | Often used in formulations.[2] |
Step 2: pH Adjustment for Aqueous Solutions
For basic compounds like 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, pH is a critical factor influencing aqueous solubility.[7][8] By lowering the pH, the secondary amine group becomes protonated, increasing its polarity and interaction with water molecules.
Protocol 2: pH-Dependent Solubility Determination
-
Prepare a Stock Solution: Dissolve a known amount of the compound in a small amount of a water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 8).
-
Titration: Add a small aliquot of the stock solution to each buffer.
-
Observation: Observe the pH at which the compound remains in solution versus the pH at which it precipitates. This will help you identify the optimal pH range for your experiments.
Step 3: The Use of Co-solvents
If pH adjustment alone is insufficient or not compatible with your experimental system, the use of a water-miscible organic co-solvent can be an effective strategy.[9][] Co-solvents work by reducing the polarity of the aqueous medium, which can enhance the solubility of less polar compounds.
Protocol 3: Co-solvent System Development
-
Select a Biocompatible Co-solvent: Choose a co-solvent that is compatible with your experimental model (e.g., ethanol, DMSO, PEG 400).
-
Prepare a Concentrated Stock: Dissolve the compound in 100% of the chosen co-solvent at a high concentration.
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer.
-
Determine the "Crash-Out" Point: Identify the maximum percentage of the co-solvent that can be tolerated in the final solution before the compound precipitates. It is advisable to keep the final concentration of the organic solvent as low as possible, typically below 1% for cell-based assays.
Table 2: Common Co-solvents and Their Properties
| Co-solvent | Properties | Typical Final Concentration in Assays |
| DMSO | High solubilizing power, aprotic | < 0.5% |
| Ethanol | Biocompatible, protic | < 1% |
| PEG 400 | Low toxicity, viscous | Variable, often higher concentrations are tolerated |
| Propylene Glycol | Good solubilizer, used in formulations | Variable |
Step 4: Advanced Formulation Strategies
For particularly challenging solubility issues, more advanced formulation techniques may be required. These are often employed in later-stage drug development but can be adapted for research purposes.
-
Solid Dispersions: The compound is dispersed in a solid matrix, often a polymer, to improve its dissolution rate and solubility.[11]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, forming inclusion complexes with enhanced aqueous solubility.[12]
-
Nanoparticle Formation: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and dissolution rate.[13]
These advanced methods typically require specialized equipment and expertise.
Visualization of the Troubleshooting Workflow
The following diagram illustrates the decision-making process for addressing solubility issues with 1-(2-(Methylamino)ethyl)pyrrolidin-2-one.
Caption: A flowchart for troubleshooting solubility issues.
Safety Precautions
Always handle 1-(2-(Methylamino)ethyl)pyrrolidin-2-one in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15][16] Consult the Safety Data Sheet (SDS) for detailed safety information.
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available at: [Link]
-
Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). Cheméo. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
N-Methyl-2-pyrrolidone. Solubility of Things. Available at: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
-
Solubility Enhancement Techniques: An Overview. IJCRT.org. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]
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5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
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Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC - NIH. Available at: [Link]
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1-(2-Aminoethyl)pyrrolidin-2-one. PubChem. Available at: [Link]
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Solubility Improvement of Drugs using N-Methyl Pyrrolidone. ResearchGate. Available at: [Link]
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Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Semantic Scholar. Available at: [Link]
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How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link]
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Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC - NIH. Available at: [Link]
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Green alternative cosolvents to N-methyl-2-pyrrolidone in water polyurethane dispersions. RSC Advances. Available at: [Link]
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SAFETY DATA SHEET - 1-Ethyl-2-pyrrolidone. CPAchem. Available at: [Link]
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Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation. ACS Omega. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
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Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Available at: [Link]
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1-ethyl-2-pyrrolidone. NEM MATERIALS CO.,LTD. Available at: [Link]
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1-Ethylpyrrolidin-2-one - Substance Information. ECHA. Available at: [Link]
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Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Springer. Available at: [Link]
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Phenylethylpyrrolidine. Wikipedia. Available at: [Link]
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Amine buffers for pH control. ResearchGate. Available at: [Link]
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Synthesis and Biological Evaluation of Conformationally Restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam Ines as Sigma Receptor Ligands. 1. Pyrrolidine, Piperidine, Homopiperidine, and Tetrahydroisoquinoline Classes. PubMed. Available at: [Link]
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1-(2-(Methylamino)ethyl)pyrrolidin-2-one degradation pathways and prevention
Welcome to the technical support center for 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the degradation of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, drawing upon established knowledge of similar pyrrolidinone and amine structures.
Q1: I've observed unknown peaks in the chromatogram of my 1-(2-(Methylamino)ethyl)pyrrolidin-2-one sample. What could be the cause?
A1: The appearance of new peaks in your analytical run (e.g., by HPLC or GC) is a strong indicator of sample degradation. Based on the chemistry of analogous compounds like N-methylpyrrolidone (NMP), the primary degradation pathway is likely oxidative.[1][2][3][4] This process is often accelerated by factors such as exposure to atmospheric oxygen, elevated temperatures, and the presence of trace metal contaminants. Thermal decomposition is another possibility if the compound has been subjected to high temperatures.[5][6]
Q2: My sample of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one has developed a slight color and a change in pH. Is this related to degradation?
A2: Yes, a change in color and pH are classic signs of chemical degradation. The oxidation of NMP, a structurally similar compound, has been shown to lower the pH of the solution.[1][2][3] This is likely due to the formation of acidic degradation byproducts. The color change can be attributed to the formation of various chromophoric impurities resulting from these degradation reactions.
Q3: What are the optimal storage conditions to prevent the degradation of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one?
A3: To minimize degradation, 1-(2-(Methylamino)ethyl)pyrrolidin-2-one should be stored in a cool, dark, and dry place.[7] The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, blanketing the compound with an inert gas such as nitrogen or argon is highly recommended to create an oxygen-free environment.[2][8] It is also advisable to date the container upon receipt and upon opening to track its age and exposure.[7]
Q4: Can the type of container I use for storage affect the stability of the compound?
A4: Absolutely. It is crucial to avoid storing 1-(2-(Methylamino)ethyl)pyrrolidin-2-one in containers that could be a source of metal contamination. Transition metals, such as iron and cobalt, are known to catalyze the oxidative degradation of amines.[4][9][10] Therefore, using high-quality, inert glass or specially lined containers is recommended. Avoid using metallic spatulas or containers if there is a risk of scratching and metal leaching.
Q5: Are there any chemical incompatibilities I should be aware of when working with 1-(2-(Methylamino)ethyl)pyrrolidin-2-one?
A5: Yes. As an amine, this compound is basic and can react with acids. It should also be kept away from strong oxidizing agents.[11] Such incompatibilities can lead to vigorous reactions and degradation of the compound. Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.
II. Troubleshooting Guides
This section provides structured guidance and step-by-step protocols to identify and address specific issues encountered during your experiments.
Guide 1: Investigating Sample Impurity
Issue: You suspect your sample of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one is impure or has degraded.
Objective: To confirm the purity of your sample and identify potential degradation products.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile impurities and provides structural information for their identification.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for identifying and quantifying the parent compound and its degradation products.[13]
Experimental Protocol: Purity Analysis by HPLC-UV
-
Standard Preparation:
-
Accurately weigh and dissolve a reference standard of 1-(2-(methylamino)ethyl)pyrrolidin-2-one in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[13]
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
-
Sample Preparation:
-
Prepare your suspect sample in the same solvent and at a similar concentration to your highest calibration standard.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Data Analysis:
-
Compare the chromatogram of your sample to that of the reference standard.
-
Quantify the purity of your sample by calculating the area percentage of the main peak.
-
Investigate any additional peaks by comparing their retention times to known or suspected impurities, if standards are available. For unknown peaks, further investigation by LC-MS is recommended.
-
Guide 2: Forced Degradation (Stress Testing) Study
Issue: You need to understand the potential degradation pathways and identify the likely degradation products of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one under various stress conditions.
Objective: To intentionally degrade the compound under controlled conditions to predict its stability and identify degradation products.
Experimental Protocol: Stress Testing
-
Prepare Solutions: Prepare solutions of 1-(2-(methylamino)ethyl)pyrrolidin-2-one in a suitable solvent at a known concentration.
-
Apply Stress Conditions (in separate, sealed vials):
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound or a solution at a temperature below its boiling point (e.g., 80°C) for 48 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis:
-
Analyze the stressed samples by HPLC or LC-MS alongside a control sample (unstressed).
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
-
Use the mass spectrometry data to propose structures for the degradation products.
-
III. Visualization of Degradation & Workflows
Proposed Oxidative Degradation Pathway
The following diagram illustrates a plausible oxidative degradation pathway for 1-(2-(methylamino)ethyl)pyrrolidin-2-one, extrapolated from the known degradation of N-methylpyrrolidone.
Caption: Proposed oxidative degradation pathway of 1-(2-(methylamino)ethyl)pyrrolidin-2-one.
Experimental Workflow for Purity Analysis
This workflow outlines the steps for assessing the purity of a sample.
Caption: Experimental workflow for the purity analysis of a chemical sample.
IV. Quantitative Data Summary
| Condition | Observation on 1-(2HE)PRLD Stability | Implication for 1-(2-(Methylamino)ethyl)pyrrolidin-2-one |
| **Thermal (with CO₂) ** | More stable than primary amines, less stable than the tertiary amine alone. | May exhibit moderate thermal stability. |
| Oxidative (21% O₂, no iron) | Relatively stable. | Should be stable under ambient air for short periods. |
| Oxidative (96% O₂, with iron) | Significantly reduced stability. | Highly susceptible to degradation in the presence of high oxygen concentrations and metal catalysts. |
V. References
-
Lennon, G., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Journal of Analytical Methods in Chemistry, 2020, 8265054. [Link]
-
Assessing the Oxidative Degradation of N-methyl Pyrrolidone (NMP) in Microelectronic Fabrication Processes by using a Multi-platform Analytical Approach. (2020). Ulster University. [Link]
-
Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020). ResearchGate. [Link]
-
Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. (2020). Queen's University Belfast. [Link]
-
Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. (2015). Journal of Analytical Toxicology, 39(8), 633-640. [Link]
-
Oxidative degradation of amine solvents for CO2 capture. (2015). The University of Texas at Austin. [Link]
-
N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. (n.d.). Analytical Method. [Link]
-
Thermal stabilization of N-methyl-2-pyrrolidone. (1979). Google Patents.
-
Emissions and formation of degradation products in amine- based carbon capture plants. (n.d.). FORCE Technology. [Link]
-
A TG/FTIR study on the thermal degradation of poly(vinyl pyrrolidone). (2005). ResearchGate. [Link]
-
Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. (2016). Chemical Reviews, 116(15), 8563-8631. [Link]
-
Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024). University of California, Irvine Environmental Health & Safety. [Link]
-
Influence of Dissolved Metals and Oxidative Degradation Inhibitors on the Oxidative and Thermal Degradation of Monoethanolamine in Postcombustion CO2 Capture. (2018). ResearchGate. [Link]
-
Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton University Environmental Health & Safety. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6523. [Link]
-
New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2. (2009). Industrial & Engineering Chemistry Research, 48(20), 9061-9067. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). Industrial & Engineering Chemistry Research, 61(51), 18765-18778. [Link]
-
Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. (2022). Agilent. [Link]
-
Specific Chemical Handling and Storage. (n.d.). University of Wisconsin-Milwaukee. [Link]
-
Safe Handling and Storage of Chemicals. (n.d.). University of Florida Environmental Health & Safety. [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). U.S. Food and Drug Administration. [Link]
-
Figure 2 from Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020). Semantic Scholar. [Link]
-
Chemical Safety, Storage and Management. (n.d.). University of Florida Environmental Health & Safety. [Link]
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Technical Support Center: Optimizing HPLC Separation of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one and Its Metabolites
Welcome to the technical support center dedicated to the analytical challenges of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one and its metabolites. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development and troubleshooting. As your virtual application scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.
Introduction: Understanding the Analytical Challenge
1-(2-(Methylamino)ethyl)pyrrolidin-2-one is a polar, basic compound. Its structure is analogous to N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP), solvents known to undergo metabolic hydroxylation and subsequent ring-opening.[1][2][3] Therefore, its metabolites are expected to be even more polar, presenting a significant challenge for traditional reversed-phase (RP) chromatography, where such compounds often exhibit poor retention and elute near the solvent front.[4][5]
This guide will navigate the complexities of separating this parent compound from its more hydrophilic metabolites, addressing common issues from peak shape distortion to inadequate retention and resolution.
Section 1: Fundamental Decisions in Method Development
The first and most critical step is selecting the appropriate chromatographic mode. The high polarity of the target analytes means that standard C18 columns may not be suitable, pushing us to consider alternative strategies.
FAQ 1: My compound shows little to no retention on a C18 column. Why is this happening and what are my options?
Answer: This is a classic sign that your analytes are too polar for the non-polar stationary phase. In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase (e.g., C18).[6] Highly polar molecules, like your pyrrolidinone and its hydroxylated metabolites, have a strong affinity for the polar mobile phase and interact weakly with the stationary phase, leading to their elution at or near the void volume.[5]
You have two primary strategic options:
-
Modify Reversed-Phase Conditions: Employ specialized "aqueous stable" RP columns or use mobile phase modifiers. This is often attempted first due to the familiarity of RP-HPLC.
-
Switch to an Orthogonal Separation Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention and separation of polar and hydrophilic compounds.[7][8][9]
The following decision workflow can guide your choice:
Caption: Method Selection Workflow for Polar Analytes.
Section 2: Troubleshooting Reversed-Phase (RP-HPLC) Methods
If you proceed with an RP-HPLC method, you will likely encounter issues related to the basicity of the amine moiety.
FAQ 2: My peaks are tailing severely. How can I improve their symmetry?
Answer: Peak tailing for basic compounds like 1-(2-(Methylamino)ethyl)pyrrolidin-2-one is almost always caused by secondary ionic interactions between the protonated amine group on your analyte and negatively charged, acidic residual silanol groups (Si-O⁻) on the silica surface of the column packing.[10] This leads to a portion of the analyte being more strongly retained, resulting in a "tail."
Here are proven strategies to mitigate this, ordered from most common to more advanced:
-
Lower the Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.5) using an acid like formic acid or phosphoric acid, you suppress the ionization of the silanol groups (Si-OH), minimizing the unwanted ionic interaction. The basic analyte will be fully protonated (positively charged), but the primary cause of the tailing will be neutralized.
-
Add a Basic Modifier (Competitive Displacement): Adding a small amount of a basic "sacrificial amine" like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (e.g., 0.1-0.2%) can improve peak shape. These amines are stronger bases and will preferentially interact with the active silanol sites, effectively masking them from your analyte.[11]
-
Use a High-Purity, End-Capped Column: Modern columns manufactured with high-purity silica and aggressive end-capping (covering residual silanols with a non-polar group) have fewer active sites. Columns specifically marketed for polar basics or as "base-deactivated" are ideal.
FAQ 3: My peaks are fronting, resembling shark fins. What is the cause?
Answer: Peak fronting is less common than tailing and is typically a result of two main issues:
-
Column Overload: You have injected too much sample mass onto the column. The stationary phase becomes saturated, and excess molecules have nowhere to bind, causing them to travel faster through the column and elute earlier, creating the front.[12] The solution is straightforward: dilute your sample or reduce the injection volume.[12][13]
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (less polar in RP-HPLC) than your initial mobile phase, the sample band will not focus properly at the head of the column.[14] Rule of Thumb: Always try to dissolve your sample in the initial mobile phase or a weaker solvent.[14]
| Parameter | Recommended Starting Conditions | Rationale |
| Column | High-Purity, End-Capped C18 or Polar-Embedded C18 (e.g., Amide) | Minimizes silanol interactions and provides some polar retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH suppresses silanol activity. MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier. |
| Gradient | 5% to 40% B over 15 minutes | A shallow gradient is needed for separating polar compounds. |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID column) | Standard analytical flow rate. |
| Temperature | 30-40 °C | Reduces mobile phase viscosity and can improve peak shape. |
| Injection Volume | 1-5 µL | Keep low to prevent overload, especially during method development. |
Section 3: A Guide to Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for retaining and separating your polar parent compound and its even more polar metabolites.[15][16] In HILIC, a polar stationary phase (e.g., bare silica, zwitterionic, or amide phases) is used with a mobile phase rich in a non-polar organic solvent (typically >70% acetonitrile). A water layer is adsorbed onto the stationary phase, and analytes partition between this aqueous layer and the bulk mobile phase. More polar compounds are more strongly retained.[7][8]
FAQ 4: I'm new to HILIC. What are the most common mistakes and how can I avoid them?
Answer: HILIC can be tricky for new users, but success hinges on understanding a few key principles that differ from RP-HPLC:[7]
-
Incorrect Sample Solvent: This is the most frequent cause of failure. Injecting a sample dissolved in a high-aqueous solvent will disrupt the aqueous layer on the stationary phase, leading to distorted or split peaks. Crucial Rule: Your sample must be dissolved in a solvent with an organic content as high as, or higher than, your initial mobile phase.[17]
-
Insufficient Equilibration Time: HILIC columns require significantly longer equilibration times between gradient runs compared to RP columns. Inadequate equilibration leads to poor retention time reproducibility.[17] A good practice is to monitor the baseline and pressure; once both are stable for several column volumes, the system is ready.
-
Mobile Phase Buffer Choice: The salt concentration in the mobile phase is critical for creating the aqueous layer and influencing retention. Ammonium formate or ammonium acetate (10-20 mM) are excellent choices as they are volatile and MS-friendly.
HILIC Optimization Workflow
Caption: A Step-by-Step Workflow for HILIC Method Optimization.
| Parameter | Recommended Starting Conditions | Rationale |
| Column | Zwitterionic or Amide HILIC Column (e.g., Agilent HILIC-Z) | Zwitterionic phases offer excellent retention for polar and charged analytes.[7][18] |
| Mobile Phase A | 95:5 (v/v) Acetonitrile:Water + 10 mM Ammonium Formate, pH 3.5 | High organic content for strong retention in HILIC mode. |
| Mobile Phase B | 50:50 (v/v) Acetonitrile:Water + 10 mM Ammonium Formate, pH 3.5 | Aqueous component to elute analytes. |
| Gradient | 0% to 50% B over 15 minutes | Elutes compounds from most polar to least polar. |
| Flow Rate | 0.3 mL/min (for 2.1 mm ID column) | Slightly lower flow rates can improve HILIC efficiency. |
| Temperature | 35-45 °C | Ensures reproducibility and can improve peak efficiency. |
| Injection Solvent | 90:10 (v/v) Acetonitrile:Water | Critical: Must be high in organic content to ensure good peak shape. |
Section 4: Special Topic - Chiral Separation
For drug development professionals, assessing enantiomeric purity is often a regulatory requirement. 1-(2-(Methylamino)ethyl)pyrrolidin-2-one contains a chiral center, and its biological activity may be stereospecific.
FAQ 5: How can I separate the enantiomers of my compound?
Answer: Chiral separation requires the formation of transient diastereomeric complexes with a chiral selector. This is most commonly achieved using a Chiral Stationary Phase (CSP).
-
Direct Chiral Separation with a CSP: This is the preferred method. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of compounds. For basic amines like yours, a normal-phase mobile system (e.g., Hexane/Ethanol) with a basic additive (TEA or DEA) to improve peak shape is a very common and successful approach.[11][19]
-
Indirect Separation via Derivatization: If a direct separation is unsuccessful, you can react your racemic compound with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18). This method is more labor-intensive but can be very effective.[19]
Protocol: Starting Point for Chiral Separation
This protocol is adapted from a validated method for a structurally similar compound, 2-(aminomethyl)-1-ethylpyrrolidine, and serves as an excellent starting point.[19]
-
Chiral Stationary Phase: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica)
-
Mobile Phase: n-Hexane / Ethanol (98:2, v/v) + 0.2% Triethylamine (TEA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at an appropriate wavelength (e.g., 210-220 nm for the pyrrolidinone chromophore)
This combination of a polysaccharide-based CSP under normal-phase conditions with a basic additive is a robust strategy for the enantioseparation of small, basic chiral amines.[11]
References
-
Mastering HILIC-Z Separation for Polar Analytes. (2023). Agilent. [Link]
-
Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. (2012). PubMed. [Link]
-
Hilic–UHPlc–MS as a Tool for Metabolomics Study. (2016). THE APPLICATIONS BOOK. [Link]
-
HILIC for separation of polar metabolites. (2015). Biocompare. [Link]
-
Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. LabRulez LCMS. [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023). Separation Science. [Link]
-
Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. (2019). Agilent Technologies. [Link]
-
Comprehensive Polar Metabolite Profiling with HILIC-LC-MS. (2024). HILICON. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. [Link]
-
Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc. [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Regis Technologies. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]
-
Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022). Chromperfect. [Link]
-
Contribution of CYP2E1 to N-methyl-2-pyrrolidone metabolism. (2005). PubMed. [Link]
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2013). ResearchGate. [Link]
-
Toxicokinetics of N-ethyl-2-pyrrolidone and its metabolites in blood, urine and amniotic fluid of rats after oral administration. (2019). PubMed. [Link]
-
Metabolism and elimination of N-ethyl-2-pyrrolidone (NEP) in human males after oral dosage. (2013). PubMed. [Link]
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- 18. hpst.cz [hpst.cz]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Reducing Cytotoxicity of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with 1-(2-(Methylamino)ethyl)pyrrolidin-2-one and related pyrrolidinone-based compounds in vitro. Our goal is to equip you with the scientific rationale and practical methodologies to mitigate unintended cytotoxic effects and ensure the integrity of your experimental data.
The pyrrolidinone ring is a versatile scaffold in medicinal chemistry, forming the basis for compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] However, like many small molecules, off-target cytotoxicity can be a significant hurdle in the early stages of drug discovery and preclinical development.[3][4] Understanding and controlling this cytotoxicity is paramount for accurate assessment of a compound's therapeutic potential.
This guide is structured to walk you through the process of identifying the root cause of cytotoxicity and implementing effective solutions. We will cover everything from fundamental experimental design to advanced mitigation strategies.
I. Troubleshooting Guide: A Step-by-Step Approach to Mitigating Cytotoxicity
Experiencing unexpected cytotoxicity can be a frustrating roadblock in your research. This troubleshooting guide is designed to help you systematically diagnose and resolve the issue.
Step 1: Characterize the Nature of the Cytotoxicity
Before you can effectively reduce cytotoxicity, you must first understand its characteristics. A critical first step is to determine the mode of cell death being induced by your compound. The two primary forms of cell death are apoptosis and necrosis.[5]
-
Apoptosis (Programmed Cell Death): A controlled and organized process characterized by cell shrinkage, DNA fragmentation, and the activation of caspases.[5]
-
Necrosis (Uncontrolled Cell Death): Often the result of acute cellular injury, leading to the loss of cell membrane integrity and the release of cellular contents.[5]
Experimental Protocol: Distinguishing Between Apoptosis and Necrosis
To differentiate between these two pathways, a combination of assays is recommended:
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key mediators of apoptosis.
-
Lactate Dehydrogenase (LDH) Release Assays: LDH is an enzyme that is released into the culture medium when the cell membrane is compromised, a hallmark of necrosis.[5][6]
-
DNA Fragmentation Analysis: Techniques like TUNEL staining or gel electrophoresis can detect the DNA fragmentation characteristic of apoptosis.
By understanding the predominant cell death mechanism, you can select more targeted strategies for mitigation.
Step 2: Optimize Experimental Parameters
Often, cytotoxicity can be an artifact of suboptimal experimental conditions rather than an intrinsic property of the compound at the tested concentrations.
A. Concentration and Exposure Time
A fundamental principle of toxicology is that the dose makes the poison. It is crucial to perform a comprehensive dose-response and time-course experiment to identify the concentration and incubation period at which your compound of interest exhibits its desired biological activity without causing significant cell death.
| Parameter | Recommendation | Rationale |
| Concentration Range | Start with a broad range of concentrations, from nanomolar to high micromolar, to establish a toxicity profile. | This allows for the determination of the IC50 (half-maximal inhibitory concentration) for both the desired effect and cytotoxicity. |
| Exposure Time | Test various time points (e.g., 24, 48, 72 hours). | Some compounds may exhibit delayed cytotoxicity that is not apparent at earlier time points. |
B. Solvent-Induced Toxicity
Many small molecules, including 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, require an organic solvent like DMSO or ethanol for solubilization.[7] These solvents can be cytotoxic at higher concentrations.
Troubleshooting Solvent Toxicity:
-
Determine the Maximum Tolerated Solvent Concentration: Before testing your compound, perform a dose-response experiment with the solvent alone to identify the highest concentration that does not impact cell viability. For DMSO, this is typically below 0.5%, but it can be cell-line dependent.[5]
-
Optimize Stock Concentration: Prepare a highly concentrated stock of your compound to minimize the volume of solvent added to your cell culture.[7]
-
Serial Dilutions in Media: Whenever possible, perform serial dilutions of your compound in the cell culture medium after initial solubilization.[5]
Step 3: Advanced Mitigation Strategies
If optimizing experimental parameters is insufficient to reduce cytotoxicity to an acceptable level, more advanced strategies may be necessary.
A. Co-treatment with Cytoprotective Agents
In some cases, the cytotoxic effects of a compound can be mitigated by co-administering a cytoprotective agent. The choice of agent will depend on the suspected mechanism of toxicity.
-
Antioxidants: If your compound is inducing oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.
-
Caspase Inhibitors: If apoptosis is the primary mode of cell death, a pan-caspase inhibitor can help to reduce cytotoxicity.
B. Structural Modification of the Compound
For drug development professionals, if a lead compound exhibits promising activity but is hampered by cytotoxicity, structural modifications may be necessary. This is a complex process that often involves a medicinal chemist to synthesize analogs with an improved therapeutic window. The goal is to retain the desired biological activity while reducing off-target effects. Studies on other pyrrolidinone derivatives have shown that even small changes to the chemical structure can significantly impact cytotoxicity.[1][8][9]
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise when dealing with in vitro cytotoxicity.
Q1: My compound seems to be interfering with my cytotoxicity assay readout. How can I confirm this?
A1: This is a known phenomenon where the compound itself can interact with the assay reagents, leading to false results.[5] For example, some compounds can directly reduce MTT, giving a false-positive signal for cell viability. To check for this, include a cell-free control where you add your compound to the media with the assay reagent but without any cells.[5]
Q2: What are the key differences between 2D and 3D cell culture models when assessing cytotoxicity?
A2: 3D cell culture models, such as spheroids or organoids, often provide a more physiologically relevant environment compared to traditional 2D monolayers.[10] This can lead to differences in compound sensitivity and cytotoxicity profiles. Some compounds may show lower activity in 2D cultures but have comparable effects on spheroid viability in 3D models.[8] It is becoming increasingly important to validate findings in 3D models to improve the predictive power of in vitro toxicity assessments.[10]
Q3: Could the cytotoxicity I'm observing be specific to the cell line I am using?
A3: Absolutely. Different cell lines can have vastly different sensitivities to the same compound due to variations in metabolic pathways, expression of target proteins, and other cellular factors. It is always recommended to test your compound on multiple cell lines, including non-cancerous control cell lines, to assess its selectivity and general toxicity.[11]
Q4: How can I be sure that the observed cytotoxicity is due to the compound itself and not a contaminant?
A4: The purity of your compound is critical. It is essential to have analytical data, such as from HPLC or NMR, to confirm the identity and purity of your 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. If you suspect contamination, re-purifying the compound or obtaining a new batch from a reputable supplier is recommended.
III. Visualizing Experimental Workflows and Concepts
To further clarify the concepts discussed in this guide, the following diagrams illustrate key experimental workflows and logical relationships.
Caption: A workflow for troubleshooting cytotoxicity.
Caption: Potential cell death pathways induced by a compound.
IV. References
-
Iacobazzi, D., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4933.
-
SMCVdb. (2024). SMCVdb: a database of experimental cellular toxicity information for drug candidate molecules. Oxford Academic. Retrieved from [Link]
-
ResearchGate. (n.d.). Some of the 2-pyrrolidinone-based compounds with anticancer properties.... Retrieved from [Link]
-
Truchil, R., et al. (2023). To reduce cytotoxicity when testing the virucidal activity of chemical disinfectants and biocides: The “T-25 method” as an alternative to “large-volume-plating”. PLoS ONE, 18(10), e0292353.
-
ResearchGate. (n.d.). Cytotoxic effects of pyrrolidines 5a-6h on the cancer and normal human.... Retrieved from [Link]
-
Urbonaviciute, G., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7800.
-
Manivannan, J., et al. (2013). Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells. Phytotherapy Research, 27(7), 1039-1045.
-
News-Medical.Net. (2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. Retrieved from [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247155.
-
Al-Qaisi, J. A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 14.
-
Astashkina, A. I., & Grainger, D. W. (2014). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Advanced Drug Delivery Reviews, 69-70, 47-66.
-
ResearchGate. (2017, July 26). Is there any protocols for making stock solution in cytotoxicity assay?. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Hughes, J. P., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 3, 1284539.
-
CPAchem Ltd. (2023, April 10). Safety data sheet: 1-Ethyl-2-pyrrolidone. Retrieved from [Link]
-
The Good Scents Company. (n.d.). cuminaldehyde, 122-03-2. Retrieved from [Link]
-
Garcia-Quismondo, M., et al. (2022). Abstract 5063: Predicting target driven toxicity for small molecule inhibitors to aid in drug development. Cancer Research, 82(12_Supplement), 5063.
-
ResearchGate. (n.d.). The in vitro cytotoxic activity of 5-oxopyrrolidine derivatives 2 and.... Retrieved from [Link]
-
Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, cuminic aldehyde, CAS Registry Number 122-03-2. Food and Chemical Toxicology, 141, 111425.
-
European Chemicals Agency. (n.d.). 1-Ethylpyrrolidin-2-one - Substance Information. Retrieved from [Link]
-
Navarro, M. A., et al. (2018). Mechanisms of Action and Cell Death Associated with Clostridium perfringens Toxins. Toxins, 10(5), 212.
-
Astashkina, A. I., & Grainger, D. W. (2014). Critical analysis of 3-D organoid in vitro cell culture models for high-throughput drug candidate toxicity assessments. Advanced Drug Delivery Reviews, 69-70, 1-18.
-
ResearchGate. (2018, June 27). Cytotoxicity of α-Pyrrolidinophenones an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). 1-ethylpyrrolidin-2-one - Registration Dossier. Retrieved from [Link]
-
Navarro, M. A., et al. (2018). Mechanisms of Action and Cell Death Associated with Clostridium perfringens Toxins. Toxins, 10(5), 212.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical analysis of 3-D organoid in vitro cell culture models for high-throughput drug candidate toxicity assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
troubleshooting 1-(2-(Methylamino)ethyl)pyrrolidin-2-one synthesis side reactions
Welcome to the technical support center for the synthesis of 1-(2-(methylamino)ethyl)pyrrolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific N-alkylation. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure your synthesis is successful, reproducible, and scalable.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific experimental issues. Each answer explains the underlying chemistry and provides actionable protocols to resolve the problem.
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
A1: Low yield in this synthesis is a frequent issue stemming from several core factors: incomplete deprotonation of the 2-pyrrolidinone starting material, side reactions of the alkylating agent, or suboptimal reaction conditions.
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Incomplete Deprotonation: 2-Pyrrolidinone has a pKa of approximately 25 in DMSO. A sufficiently strong base is required to generate the nucleophilic lactam anion quantitatively. If deprotonation is incomplete, a significant portion of your starting material will remain unreacted. Sodium hydride (NaH) is a common and effective choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the amide.[1][2]
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Alkylating Agent Reactivity: The alkylating agent, typically a 2-(methylamino)ethyl halide, is bifunctional. The secondary amine is nucleophilic and can compete with the pyrrolidinone anion, leading to self-condensation or polymerization.
-
Reaction Conditions: Temperature and solvent choice are critical. Polar aprotic solvents like THF, DMF, or DMSO are necessary to dissolve the lactam anion. However, the temperature must be carefully controlled. While heating can increase the rate of the desired SN2 reaction, it can also accelerate side reactions.
Troubleshooting Protocol: Optimizing Reaction Yield
-
Ensure Anhydrous Conditions: Water will quench the strong base (e.g., NaH) and the pyrrolidinone anion. Flame-dry all glassware, use anhydrous solvents, and maintain an inert atmosphere (Nitrogen or Argon).
-
Verify Base Stoichiometry and Quality: Use a slight excess (1.1-1.2 equivalents) of a high-quality strong base. If using NaH (60% dispersion in mineral oil), ensure it is properly washed with anhydrous hexane before use to remove the oil, which can interfere with the reaction.[1]
-
Optimize Reagent Addition Order: Add the base to a cooled (0 °C) solution of 2-pyrrolidinone in your anhydrous solvent. Allow the deprotonation to proceed for 30-60 minutes, during which you should observe hydrogen gas evolution. Then, add the alkylating agent slowly to the pre-formed lactam anion solution. This minimizes the concentration of the free alkylating agent, reducing the chance of self-condensation.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the 2-pyrrolidinone starting material. If the reaction stalls, a small, gradual increase in temperature (e.g., to 40-50 °C) may be necessary.
Q2: My post-reaction analysis (TLC, GC-MS) shows several significant impurities. What are these side products and how can I prevent them?
A2: The presence of multiple impurities is typically due to the reactivity of the 2-(methylamino)ethyl halide alkylating agent. The most common side products are dimers and oligomers formed from its self-reaction.
Primary Side Reaction Mechanism: The secondary amine on one molecule of the alkylating agent can act as a nucleophile and attack the electrophilic carbon of another molecule, displacing the halide. This SN2 reaction forms a dimer. This process can continue, leading to oligomers.
To mitigate these side reactions, the key is to control the relative concentrations and reactivities of the nucleophiles present.
Prevention Strategy:
-
Slow Addition of Alkylating Agent: As detailed in A1, adding the alkylating agent dropwise to the solution of the pre-formed pyrrolidinone anion ensures that the lactam anion is the predominant nucleophile, outcompeting the secondary amine of the alkylating agent.
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Use of a Protecting Group: For challenging syntheses or when maximum purity is required, protecting the secondary amine of the alkylating agent (e.g., as a Boc or Cbz carbamate) is a robust strategy. The protected agent is used for the alkylation, followed by a deprotection step to yield the final product. This completely eliminates the possibility of self-condensation.
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Temperature Control: Keep the reaction temperature as low as feasible while still allowing the primary reaction to proceed at a reasonable rate. Higher temperatures disproportionately favor the self-condensation side reaction.
Q3: I am recovering a large amount of my 2-pyrrolidinone starting material, even after a long reaction time. How can I drive the reaction to completion?
A3: Significant recovery of starting material points directly to an issue with the initial deprotonation step.
-
Insufficient Base: Ensure you are using at least 1.1 equivalents of a strong base. If your NaH is old or has been improperly stored, its activity may be diminished.
-
Solvent Effects: While THF is a good choice, for particularly stubborn reactions, switching to a more polar solvent like DMF can increase the solubility and reactivity of the lactam anion. However, be aware that NaH has known instabilities with DMF at elevated temperatures and reactions should not be heated above ~35-40 °C.[3]
-
Reaction Time and Temperature: If deprotonation is confirmed to be complete, the SN2 reaction itself may be slow. After initial addition at a low temperature, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Gentle heating (40-50 °C) can be employed as a last resort, while carefully monitoring for impurity formation.
Frequently Asked Questions (FAQs)
Q: What is the optimal base and solvent combination for this synthesis?
A: The most reliable combination is Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) .
-
NaH is a strong, non-nucleophilic, and inexpensive base that provides irreversible deprotonation.[2]
-
THF is an excellent solvent for this reaction. It is aprotic, relatively non-polar (which can be beneficial for SN2 reactions), and has a convenient boiling point for reflux if gentle heating is required. It is also less prone to hazardous side reactions with NaH compared to solvents like DMF.[3][4]
| Parameter | NaH in THF | NaH in DMF | KOtBu in THF |
| Deprotonation | Irreversible, clean | Irreversible, clean | Reversible, equilibrium |
| Side Reactions | Minimal at < 60°C | Potential for runaway reaction if heated[3] | Potential for elimination side reactions |
| Handling | Requires inert atmosphere | Requires inert atmosphere, thermal caution | Requires inert atmosphere |
| Recommendation | Optimal Choice | Use with caution, low temp only | Good alternative if NaH is unavailable |
Q: How can I effectively monitor the progress of my reaction?
A: Thin Layer Chromatography (TLC) is the most common and convenient method.
-
Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 or 90:10) with a small amount of triethylamine or ammonium hydroxide (~0.5%) is a good starting point. The base is added to prevent the amine product from streaking on the silica plate.
-
Visualization: Use a UV lamp (if your compounds are UV active) and stain with potassium permanganate or ninhydrin. Ninhydrin is particularly useful as it will stain the primary/secondary amine-containing product and starting materials yellow or purple.
-
Procedure: Spot the 2-pyrrolidinone starting material, the alkylating agent, and the co-spot (a mix of both) on the baseline. As the reaction proceeds, take small aliquots, quench them carefully, and spot them on the TLC plate. A successful reaction will show the disappearance of the 2-pyrrolidinone spot and the appearance of a new, typically lower Rf, product spot.
Q: What is the best method for purifying the final product?
A: The purification method depends on the scale and final purity requirements.
-
Aqueous Workup: After the reaction is complete, it must be carefully quenched by slowly adding isopropanol, followed by water, to destroy any excess NaH. The product is then typically extracted into an organic solvent like DCM or ethyl acetate. A mild acidic wash (e.g., dilute HCl) can be used to move the amine product into the aqueous layer, leaving non-basic impurities behind. The aqueous layer is then basified, and the product is re-extracted.
-
Distillation: For larger scales and if the product is thermally stable, vacuum distillation is a highly effective method for purification.
-
Column Chromatography: For smaller scales or when very high purity is needed, silica gel chromatography is the method of choice. Use a solvent system similar to the one developed for TLC analysis (e.g., DCM/MeOH with a basic modifier).
Experimental Protocols & Visualizations
Protocol: Synthesis of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
Materials:
-
2-Pyrrolidinone
-
Sodium Hydride (60% dispersion in mineral oil)
-
2-(Methylamino)ethyl chloride hydrochloride
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydroxide (for free-basing)
Procedure:
-
Prepare the Alkylating Agent: Neutralize the 2-(methylamino)ethyl chloride hydrochloride salt by dissolving it in water and adding an equivalent of NaOH. Extract the free amine into an organic solvent, dry the solution, and use it immediately.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-pyrrolidinone (1.0 eq) and anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (1.1 eq) portion-wise over 20 minutes. Stir the resulting slurry at 0 °C for 1 hour.
-
Alkylation: Slowly add the prepared solution of 2-(methylamino)ethyl chloride (1.05 eq) in anhydrous THF to the flask via a dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor by TLC.
-
Quench: Cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of isopropanol, followed by water.
-
Workup & Purification: Perform an appropriate aqueous workup and purify the crude product by vacuum distillation or column chromatography.
Visualizing Reaction and Troubleshooting Pathways
Caption: Formation of a common dimer impurity.
Caption: A logical workflow for troubleshooting common issues.
References
-
Vertex AI Search Result[5]: Information on general synthesis of pyrrolidine-2-ones.
-
Vertex AI Search Result[6]: General principles of N-alkylation of 2-pyrrolidone, highlighting the need for basic conditions and anhydrous solvents.
-
Vertex AI Search Result[7]: Patent literature describing industrial processes for N-methyl pyrrolidone, relevant to lactam chemistry.
-
Vertex AI Search Result[4]: A study on the dual roles of Sodium Hydride as a base and reducing agent, noting potential reactivity with solvents like DMF.
-
Vertex AI Search Result[8]: European patent detailing an industrial process for N-methyl-2-pyrrolidone production.
-
Vertex AI Search Result[9]: US Patent on the preparation of N-methyl-2-pyrrolidone.
-
Vertex AI Search Result[10]: Patent information on pyrrolidine synthesis, including potential side reactions like hydrolysis.
-
Vertex AI Search Result[11]: General synthesis methods for substituted pyrrolidin-2-ones.
-
Vertex AI Search Result[12]: Synthesis of pyrrolidine-2,3-dione derivatives, relevant to the reactivity of the pyrrolidine ring system.
-
Vertex AI Search Result[13]: ChemicalBook entry on 2-Pyrrolidinone, describing its reactivity, including N-alkylation in the presence of a base.
-
Vertex AI Search Result[1]: Details on the use of Sodium Hydride for deprotonation, including handling of the mineral oil dispersion.
-
Vertex AI Search Result[14]: Organic Chemistry Portal overview of various pyrrolidine synthesis methods.
-
Vertex AI Search Result[15]: Google Patents entry for the preparation of N-methyl-2-pyrrolidone.
-
Vertex AI Search Result[3]: A discussion on the practical aspects of using NaH, including the potential hazards of using it with DMF at elevated temperatures.
-
Vertex AI Search Result[16]: Technical guide for a related compound, outlining synthesis pathways starting from a substituted pyrrolidinone.
-
Vertex AI Search Result[17]: OSHA information on N-methyl-2-pyrrolidone, a related compound.
-
Vertex AI Search Result[2]: General information on Sodium Hydride as a strong base for deprotonation reactions.
-
Vertex AI Search Result[18]: Study on the effects and pharmacokinetics of N-methyl-2-pyrrolidone.
-
Vertex AI Search Result[19]: Health assessment of N-methyl-2-pyrrolidone.
-
Vertex AI Search Result[20]: ChemicalBook entry for a related product, 2-(Aminomethyl)-1-ethylpyrrolidine.
-
Vertex AI Search Result[21]: CAMEO Chemicals data on N-methyl-2-pyrrolidone.
-
Vertex AI Search Result[22]: ResearchGate article on synthesis methods for pyrrolidin-2-one derivatives.
-
Vertex AI Search Result[23]: ECHA registration dossier for 1-ethylpyrrolidin-2-one.
-
Vertex AI Search Result[24]: Article describing the synthesis of amides from 2-(aminomethyl)-1-ethylpyrrolidines.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Sodium Hydride [commonorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. polybluechem.com [polybluechem.com]
- 7. patents.justia.com [patents.justia.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Preparation of N-methyl-2-pyrrolidone (NMP) - Patent US-6348601-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 14. Pyrrolidine synthesis [organic-chemistry.org]
- 15. US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP) - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. N-METHYL-2-PYRROLIDINONE | Occupational Safety and Health Administration [osha.gov]
- 18. Experimental exposure of male volunteers to N-methyl-2-pyrrolidone (NMP): acute effects and pharmacokinetics of NMP in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 20. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]
- 21. N-METHYL-2-PYRROLIDONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 22. researchgate.net [researchgate.net]
- 23. echa.europa.eu [echa.europa.eu]
- 24. staff.najah.edu [staff.najah.edu]
Technical Support Center: Enhancing the Stability of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one in Solution
Welcome to the technical support center for 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a molecule incorporating both a lactam (a cyclic amide within the pyrrolidinone ring) and a secondary amine side chain, 1-(2-(Methylamino)ethyl)pyrrolidin-2-one is susceptible to specific degradation pathways that can impact experimental outcomes and product shelf-life. This resource provides a systematic approach to identifying, mitigating, and resolving these stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-(2-(Methylamino)ethyl)pyrrolidin-2-one in solution?
A1: The two principal degradation pathways for this molecule are hydrolysis of the γ-lactam ring and oxidation of the secondary amine side chain.[1]
-
Hydrolytic Cleavage: The pyrrolidinone ring is a cyclic amide, which is susceptible to hydrolysis under both acidic and basic conditions.[1] This reaction opens the ring to form a γ-amino acid derivative.
-
Oxidative Degradation: The methylamino group on the ethyl side chain is a secondary amine, which can be prone to oxidation.[2][3] This can be catalyzed by factors such as the presence of dissolved oxygen, metal ions, and exposure to light.[4]
Q2: What are the optimal pH and storage conditions for a solution of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one?
A2: While the optimal pH must be determined empirically for your specific formulation, generally, a pH range of 4-6 is a good starting point to minimize the base-catalyzed hydrolysis of the lactam ring.[1] Storage at controlled room temperature or under refrigeration (2-8°C), protected from light in well-sealed containers, is recommended to slow down both hydrolytic and oxidative degradation rates.[5]
Q3: I am observing the appearance of unknown peaks in my HPLC chromatogram during a stability study. What could be the cause?
A3: The appearance of new peaks in your chromatogram is a strong indicator of degradation. These new peaks could correspond to hydrolysis products, oxidation products, or adducts formed with excipients in your formulation.[1] It is crucial to perform forced degradation studies to tentatively identify these peaks and to use a stability-indicating analytical method.[6]
Q4: How can I prevent oxidative degradation of the methylamino group?
A4: To minimize oxidation, you can employ several strategies:
-
Deoxygenation: Purging your solution and the headspace of the container with an inert gas like nitrogen or argon can significantly reduce the amount of dissolved oxygen.[4]
-
Antioxidants: The addition of antioxidants can inhibit the process of oxidation. Common choices for aqueous formulations include ascorbic acid, while butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are suitable for non-aqueous or lipid-based systems.[7][8]
-
Chelating Agents: Trace metal ions can catalyze oxidative reactions. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and enhance stability.[9][10]
Q5: Are there any specific excipients I should avoid when formulating a solution of this compound?
A5: Caution should be exercised with excipients that can generate reactive impurities, such as peroxides, which are sometimes found in polyethylene glycols (PEGs).[11] Additionally, be mindful of the pH of your excipient solutions, as highly acidic or alkaline excipients can accelerate hydrolysis. It is always recommended to conduct compatibility studies with your chosen excipients.
Troubleshooting Guides
This section provides a systematic approach to resolving common stability issues you may encounter during your experiments.
Problem 1: Rapid Loss of Potency in an Aqueous Solution
Symptoms:
-
A significant decrease in the peak area of the parent compound in HPLC analysis over a short period.
-
A corresponding increase in one or more new peaks in the chromatogram.
Possible Causes & Troubleshooting Steps:
dot graph TD { A[Start: Rapid Potency Loss Observed] --> B{Check Solution pH}; B --> C{Is pH in acidic or basic range?}; C -- Yes --> D[Hypothesis: Hydrolysis of Lactam Ring]; D --> E[Action: Adjust pH to 4-6 using a suitable buffer system]; E --> F[Re-evaluate stability]; C -- No --> G[Hypothesis: Oxidative Degradation]; G --> H{Is the solution exposed to air/light?}; H -- Yes --> I[Action: Prepare solution with deoxygenated solvent and protect from light]; I --> J[Re-evaluate stability]; H -- No --> K[Hypothesis: Metal-catalyzed Oxidation]; K --> L[Action: Add a chelating agent (e.g., EDTA)]; L --> M[Re-evaluate stability]; F --> N[Issue Resolved?]; J --> N; M --> N; N -- No --> O[Further Investigation: Conduct forced degradation studies to identify degradants];
}
Troubleshooting workflow for rapid potency loss.
Problem 2: Formation of Insoluble Precipitates Upon Storage
Symptoms:
-
The initially clear solution becomes cloudy or contains visible solid particles.
Possible Causes & Troubleshooting Steps:
-
Degradation Product Insolubility:
-
Hypothesis: A degradation product may have lower solubility in your solvent system than the parent compound. The γ-amino acid formed from hydrolysis, for instance, may have different solubility characteristics.
-
Action: Analyze the precipitate and the supernatant separately by HPLC to determine their composition. If the precipitate is a degradant, focus on preventing its formation using the strategies outlined in Problem 1.
-
-
pH Shift:
-
Hypothesis: Degradation reactions can sometimes lead to a change in the solution's pH, which in turn could cause the parent compound or a degradant to precipitate.
-
Action: Measure the pH of the solution containing the precipitate. If it has shifted significantly, a more robust buffering system may be required.[12][13]
-
-
Excipient Incompatibility:
-
Hypothesis: An interaction between the active pharmaceutical ingredient (API) and an excipient could be leading to the formation of an insoluble complex.
-
Action: Conduct compatibility studies by preparing binary mixtures of the API with each excipient in the formulation and observing for precipitate formation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.[14][15]
Objective: To generate degradation products of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3-10% hydrogen peroxide (H₂O₂) and keep it at room temperature.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16][17]
-
-
Sample Analysis:
-
At specified time points, withdraw samples from the stress conditions.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.[6][18]
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.
Starting Point for Method Development:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for reversed-phase chromatography.
-
Mobile Phase:
-
A gradient elution is often necessary to separate polar degradation products from the less polar parent compound.
-
Aqueous Phase (A): 0.1% formic acid or a phosphate buffer in water.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have good absorbance (e.g., determined by a UV scan).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method is confirmed by its ability to resolve the parent peak from all peaks generated during the forced degradation study.
Visualization of Degradation Pathways
The following diagram illustrates the primary degradation pathways of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one.
Primary degradation pathways of the target molecule.
References
- BenchChem. (2025).
- The Essential Role of Chel
- Pharma Pro. (2024, December 27). Role of Chelating Agents in Formulation #shorts #viralshorts #pharmaceutical [Video]. YouTube.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
- Manufacturing Chemist. (2023, January 20).
- R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
- Ammar, H. O., Ibrahim, S. A., & Abd El-Mohsen, M. G. (1982). Effect of chelating agents on the stability of injectable isoniazid solutions. Pharmazie, 37(4), 270–271.
- Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (n.d.).
- Abra, R. M., et al. (2014). Pharmaceutical formulations of chelating agents as a metal removal treatment system.
- BenchChem. (n.d.). Technical Support Center: Improving the Solubility of Phenylpyrrolidinone Compounds.
- CD Formulation. (n.d.).
- Thakkar, R., et al. (2024). Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. Pharmaceuticals, 17(5), 621.
- Pharmaguideline. (n.d.).
- Zhao, Y., et al. (2011). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. Drug Development and Industrial Pharmacy, 37(8), 986–994.
- Hopax. (2024, November 28). Pharmaceutical Buffers.
- Griesser, J., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics, 17(9), 3528–3539.
- Griesser, J., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics, 17(9), 3528–3539.
- Skosyrev, V. S., & Volkin, D. B. (2012). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. American Pharmaceutical Review, 15(5).
- Stability Studies. (n.d.).
- ResearchGate. (2020, August 6). Amine buffers for pH control.
- BenchChem. (n.d.). A Comparative Guide to the Stability of Pyrrolidine Derivatives: Benchmarking 2-(2-Aminoethyl)-1-methylpyrrolidine.
- Bates, R. G. (1961). Amine buffers for pH control. Annals of the New York Academy of Sciences, 92, 341–356.
- Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
- ResearchGate. (2025, August 9).
- Liu, X., et al. (2024). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 19(2), e0297290.
- BenchChem. (n.d.). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
- Pasanphan, W. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 303.
- ResearchGate. (2025, August 6). Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing.
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- ResearchGate. (2025, August 5).
- Sy, S. K., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(2), e00940-23.
- SlideShare. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - Q1B.pptx.
- IAGIM. (n.d.). Photostability.
- Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(51), 18788–18802.
- Iram, F., et al. (2016).
- Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(51), 18788–18802.
- van der Heg, M. E., et al. (2023). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 45(5), 653–660.
- Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6523.
- Al-Deeb, O. A., et al. (2014). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Avicenna Journal of Medical Biotechnology, 6(2), 114–121.
- Al-Deeb, O. A., et al. (2014). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Avicenna Journal of Medical Biotechnology, 6(2), 114–121.
- Al-Ghamdi, A. F., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). World Journal of Microbiology and Biotechnology, 40(3), 96.
- ResearchGate. (2025, August 7). Evaluation of stability of (1R,2 S)-(−)
- ResearchGate. (2025, August 7). Identification of Degradation Compounds in a Blend of 1-(2-Hydroxyethyl)Pyrrolidine and 3- Amino-1-Propanol.
- ECHA. (n.d.).
Sources
- 1. Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nva.sikt.no [nva.sikt.no]
- 4. researchgate.net [researchgate.net]
- 5. In vitro stability study of 10 beta-lactam antibiotics in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State | Semantic Scholar [semanticscholar.org]
- 8. The effect of aggregation inhibitors and antioxidants on the stability of hemin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs… [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Discovery in the Field of β-Lactams: An Academic Perspective [mdpi.com]
- 15. cipac.org [cipac.org]
- 16. 1-Ethyl-2-pyrrolidinone [webbook.nist.gov]
- 17. 1-Ethyl-2-[(methylamino)methyl]pyrrolidine [lgcstandards.com]
- 18. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
Welcome to the technical support center for the purification of crude 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this compound. The strategies outlined below are based on established chemical principles and practical laboratory experience.
I. Understanding the Molecule and Potential Impurities
1-(2-(Methylamino)ethyl)pyrrolidin-2-one is a substituted pyrrolidinone. Its structure, containing a lactam ring and a secondary amine, dictates its chemical properties and potential impurities. Common impurities can arise from starting materials, side reactions, or degradation.
Potential Impurities:
-
Starting Materials: Unreacted N-methyl-2-pyrrolidinone or reagents used in the synthesis of the side chain.
-
Side-Reaction Products: Products from dimerization, polymerization, or alternative reaction pathways.
-
Degradation Products: Compounds formed by hydrolysis of the lactam ring or oxidation of the amine.
A thorough understanding of the synthetic route is crucial for predicting the impurity profile.
II. Purification Strategies: A Troubleshooting Guide
The choice of purification strategy depends on the scale of the experiment, the nature of the impurities, and the desired final purity.
A. Distillation
Distillation is a primary method for purifying liquids based on differences in boiling points. For 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, vacuum distillation is often necessary to prevent thermal degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound seems to be decomposing during distillation, even under vacuum. What can I do?
A1:
-
Reduce the Pot Temperature: The key is to lower the boiling point. This can be achieved by using a higher vacuum. A good quality vacuum pump and a well-sealed apparatus are essential.
-
Fractional Distillation: If the boiling points of your product and impurities are close, a fractional distillation column (e.g., Vigreux, Raschig ring-packed) can improve separation.
-
Short-Path Distillation: For very sensitive compounds, a short-path distillation apparatus minimizes the time the compound spends at high temperatures.
Q2: I'm seeing bumping or uneven boiling. How can I prevent this?
A2:
-
Stirring: Vigorous stirring of the distillation pot ensures even heat distribution. A magnetic stir bar is standard.
-
Boiling Chips/Stirrers: Adding fresh boiling chips or a Teflon-coated stir bar can promote smooth boiling. Do not add boiling chips to a hot liquid.
-
Nitrogen Bleed: A slow bleed of an inert gas like nitrogen can help to agitate the liquid and prevent bumping.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a clean, dry distillation apparatus. Ensure all joints are properly greased and sealed to maintain a high vacuum.
-
Drying: If water is a potential impurity, consider a pre-distillation drying step with a suitable drying agent like anhydrous magnesium sulfate or potassium carbonate.[1]
-
Crude Material: Charge the distillation flask with the crude 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. Do not fill the flask more than two-thirds full.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle with a stirrer.
-
Fraction Collection: Collect fractions based on the boiling point at the given pressure. A forerun containing volatile impurities may be collected first. The main fraction should be collected at a stable temperature.
-
Termination: Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential explosions.
B. Chromatography
Chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What type of chromatography is best suited for my compound?
A1:
-
Column Chromatography (Normal Phase): This is a common and effective method. Silica gel is a typical stationary phase. A non-polar to polar solvent gradient (e.g., hexane/ethyl acetate with increasing ethyl acetate, followed by a switch to dichloromethane/methanol) is often used. The amine group in your compound can interact strongly with the acidic silica gel, leading to tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can mitigate this.
-
Column Chromatography (Reversed-Phase): If your compound is sufficiently polar, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be effective.
-
Ion-Exchange Chromatography: Given the basic nature of the amine, cation-exchange chromatography can be a highly selective purification method.[2]
Q2: My compound is streaking on the TLC plate and the column. What's happening?
A2: This is likely due to the interaction of the amine with the acidic silica gel. As mentioned above, adding a small amount of a base like triethylamine or ammonia to your mobile phase will usually resolve this issue.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives your product an Rf value of approximately 0.2-0.4. Test various solvent mixtures and the effect of adding a basic modifier.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is generally preferred).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient is needed, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
C. Crystallization/Salt Formation
Crystallization is an excellent technique for obtaining highly pure material. If the freebase of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one is an oil, converting it to a solid salt can facilitate purification by crystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is an oil at room temperature. How can I use crystallization?
A1: Formation of a hydrochloride or tartrate salt is a common strategy.[3][4][5][6] This is achieved by reacting the amine with the corresponding acid. The resulting salt is often a crystalline solid that can be purified by recrystallization from an appropriate solvent system.
Q2: I'm not getting any crystals to form. What should I try?
A2:
-
Solvent Choice: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures.
-
Seeding: Adding a small seed crystal of the pure compound can induce crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals.
Experimental Protocol: Salt Formation and Recrystallization
-
Dissolution: Dissolve the crude oil in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Acid Addition: Slowly add a solution of the desired acid (e.g., HCl in ether or tartaric acid in an alcohol) to the stirred solution of the amine.[3]
-
Precipitation: The salt should precipitate out of the solution. If not, try cooling the solution in an ice bath.
-
Isolation: Collect the solid by filtration and wash it with a small amount of cold solvent.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Drying: Collect the pure crystals by filtration and dry them under vacuum.
III. Purity Assessment
After purification, it is essential to assess the purity of your compound.
| Technique | Purpose | Expected Outcome for Pure Sample |
| GC-MS (Gas Chromatography-Mass Spectrometry) | To determine purity and identify any remaining impurities. | A single major peak in the chromatogram with the correct mass spectrum.[5] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | To confirm the structure and assess purity. | Clean spectra (¹H and ¹³C) with integrations that match the expected structure. |
| FT-IR (Fourier-Transform Infrared) Spectroscopy | To identify functional groups. | Characteristic peaks for the lactam C=O and N-H/C-N bonds. |
IV. Visualization of Purification Workflow
Caption: A decision-making workflow for the purification of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one.
V. References
-
One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. Available from: [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PMC. Available from: [Link]
-
Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. Google Patents. Available from:
-
Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine. Google Patents. Available from:
-
Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. NIH. Available from: [Link]
-
1-Ethylpyrrolidin-2-one - Substance Information. ECHA. Available from: [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. Available from: [Link]
-
Process for the purification of 2-pyrrolidone. Google Patents. Available from:
-
Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. PubMed. Available from: [Link]
-
Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). ResearchGate. Available from: [Link]
-
Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. MDPI. Available from: [Link]
-
METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. European Patent Office. Available from: [Link]
-
Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. ResearchGate. Available from: [Link]
-
n methylpyrrolidone and its Impurities. Pharmaffiliates. Available from: [Link]
-
Pyrrolidine Impurity 1. Axios Research. Available from: [Link]
-
(PDF) Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. ResearchGate. Available from: [Link]
-
1-Ethyl-2-pyrrolidinone. NIST WebBook. Available from: [Link]
-
Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine. Google Patents. Available from:
Sources
- 1. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-[2-(methylamino)ethyl]pyrrolidin-2-one hydrochloride | 1311313-78-6 [m.chemicalbook.com]
Technical Support Center: A Guide to Resolving Peak Tailing for 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering chromatographic challenges with 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. Specifically, we will address the common issue of peak tailing and provide a structured, in-depth approach to troubleshooting and resolution. Our focus is on explaining the underlying scientific principles to empower you to make informed decisions during method development.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding peak tailing of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one.
Q1: Why is my peak for 1-(2-(Methylamino)ethyl)pyrrolidin-2-one showing significant tailing?
A1: Peak tailing for this compound is primarily due to its chemical structure. It contains a secondary amine group, which is basic. In typical reversed-phase chromatography (RPC) on silica-based columns, this basic amine can interact strongly with residual acidic silanol groups (Si-OH) on the stationary phase surface.[1][2][3] This secondary interaction mechanism, in addition to the primary hydrophobic retention, causes a portion of the analyte molecules to be retained more strongly, resulting in an asymmetrical peak with a "tail".[1][4]
Q2: What is the first and simplest thing I should try to fix the tailing?
A2: The simplest initial step is to modify your mobile phase by adding a competing base or adjusting the pH. Adding a small concentration of an amine like triethylamine (TEA), typically 0.1% v/v or around 10-25 mM, can effectively mask the active silanol sites, reducing their interaction with your analyte.[5][6] Alternatively, lowering the mobile phase pH to below 3 with an acid like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of the silanol groups, minimizing the unwanted ionic interaction.[1]
Q3: Could my column be the problem?
A3: Yes, the choice of column is critical. Older columns, particularly those based on "Type A" silica, have a higher concentration of acidic silanol groups and are more prone to causing peak tailing for basic compounds.[2] Modern, high-purity "Type B" silica columns that are thoroughly end-capped are specifically designed to minimize these interactions and provide much better peak shapes for bases.[2][3][4] If you are using an older or general-purpose C18 column, switching to a modern, base-deactivated column is a highly effective solution.[4]
Q4: Does the concentration of my analyte matter?
A4: Yes, column overload can lead to peak distortion, including tailing. If the concentration of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one in your sample is too high, it can saturate the active sites on the stationary phase. Injecting a diluted sample can help determine if mass overload is the cause of your peak shape issue.[1][7]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing, grounded in chromatographic principles.
Step 1: Understanding the Root Cause: Analyte-Stationary Phase Interactions
The core of the problem lies in the chemistry of your analyte and the stationary phase. 1-(2-(Methylamino)ethyl)pyrrolidin-2-one is a basic compound due to its secondary amine. Standard silica-based stationary phases, even after being bonded with C18 chains and end-capped, have residual silanol groups (Si-OH).
At mid-range pH values (typically > 3), these silanol groups can become deprotonated and carry a negative charge (Si-O⁻).[8][9] Simultaneously, the basic amine on your analyte becomes protonated, carrying a positive charge. The resulting electrostatic attraction creates a strong, secondary retention mechanism that leads to peak tailing.[3][4]
Caption: Mechanism of peak tailing for basic analytes.
Step 2: Systematic Troubleshooting Workflow
We recommend a systematic approach to troubleshooting. Start with the simplest and least disruptive changes (mobile phase modification) before moving to more significant changes like selecting a new column.
Caption: A logical workflow for troubleshooting peak tailing.
Step 3: Mobile Phase Optimization
Your mobile phase is the most powerful tool for immediate improvement. The goal is to disrupt the analyte-silanol interaction.
-
Low pH Approach: By lowering the mobile phase pH to between 2.5 and 3.0 with an additive like formic acid or TFA (0.1% is a common starting point), you protonate the silanol groups (Si-OH), neutralizing their negative charge.[1][10] This prevents the strong ionic interaction with your protonated basic analyte.
-
High pH Approach: Alternatively, using a high pH mobile phase (e.g., pH 10 with ammonium bicarbonate) deprotonates your analyte, making it neutral. This also eliminates the ionic interaction. Caution: This approach requires a pH-stable column, as traditional silica dissolves at high pH.[8]
-
Competing Base Additives: Adding a small, basic molecule like Triethylamine (TEA) to the mobile phase acts as a "silanol suppressor".[6] The protonated TEA preferentially interacts with the negatively charged silanol sites, effectively shielding your analyte from these interactions.[6][11][12]
Table 1: Common Mobile Phase Additives to Mitigate Tailing
| Additive | Typical Concentration | Mechanism of Action | Pros | Cons |
| Formic Acid | 0.1% | Lowers pH to ~2.7, neutralizing silanols. | Volatile, MS-friendly. | May not fully eliminate tailing on older columns. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Lowers pH to ~2.0, neutralizing silanols; also acts as an ion-pairing agent.[10] | Sharpens peaks effectively. | Can cause ion suppression in MS; can be difficult to remove from the column.[11] |
| Triethylamine (TEA) | 0.1% - 0.5% | Acts as a competing base, masking silanol sites.[6][13][14] | Very effective for improving peak shape. | Not MS-friendly; can shorten column lifetime with prolonged use.[11] |
| Ammonium Formate/Acetate | 10-20 mM | Acts as a buffer to control pH and can provide some ionic shielding. | MS-friendly; provides good pH control. | Buffering capacity may be limited depending on pKa. |
Step 4: Stationary Phase (Column) Selection
If mobile phase optimization is insufficient, the column itself is the next target. Given that 1-(2-(Methylamino)ethyl)pyrrolidin-2-one is both basic and polar, several column chemistries can be considered.
-
Modern, End-Capped C18/C8 Columns: Choose columns built with high-purity (Type B) silica that have been aggressively end-capped. End-capping uses small reagents to chemically bond the majority of residual silanols, making them inert.[1][3]
-
Embedded Polar Group (EPG) Columns: These columns have a polar functional group (like an amide or carbamate) embedded within the alkyl chain.[15][16] This feature helps to shield the analyte from underlying silanol groups, leading to improved peak shape for bases.[17][18]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for polar compounds that are poorly retained in reversed-phase.[19][20][21] It uses a polar stationary phase (like bare silica, amide, or cyano) and a high organic mobile phase.[22] This mode can provide excellent retention and peak shape for polar bases like your analyte.
Table 2: Comparison of Column Chemistries
| Column Type | Primary Retention Mechanism | Suitability for Analyte | Key Advantage |
| Modern End-Capped C18 | Hydrophobic | Good | General purpose, robust, improved peak shape over older columns. |
| Embedded Polar Group (EPG) | Hydrophobic + Polar Shielding | Excellent | Specifically designed to improve peak shape for basic compounds.[18][23] |
| HILIC (e.g., Amide, Silica) | Partitioning into a water-enriched layer | Excellent | High retention for very polar compounds; MS-friendly mobile phases.[21] |
Part 3: Experimental Protocols
Protocol 1: Mobile Phase Preparation with a Competing Base (TEA)
This protocol describes the preparation of a mobile phase designed to improve the peak shape of basic analytes.
-
Objective: To prepare 1 L of Acetonitrile/Water (50:50) with 0.1% Triethylamine (TEA) and pH adjusted to 3.0 with Formic Acid.
-
Materials:
-
HPLC-grade Acetonitrile (500 mL)
-
HPLC-grade Water (500 mL)
-
Triethylamine (TEA), HPLC grade
-
Formic Acid, HPLC grade
-
Calibrated pH meter
-
-
Procedure:
-
Measure 500 mL of HPLC-grade water into a clean 1 L glass media bottle.
-
Using a micropipette, add 1.0 mL of Triethylamine to the water. Mix thoroughly.
-
Slowly add Formic Acid dropwise while monitoring the pH. Continue until the pH of the aqueous solution is stable at 3.0.
-
Add 500 mL of HPLC-grade Acetonitrile to the bottle.
-
Cap the bottle and invert several times to ensure a homogenous mixture.
-
Filter the mobile phase through a 0.45 µm filter to remove particulates.
-
Degas the mobile phase using sonication or vacuum degassing before use.
-
Protocol 2: Column Conditioning and Equilibration
Proper column conditioning is vital for reproducible results, especially when using mobile phase additives.
-
Objective: To ensure the column is fully equilibrated with the analytical mobile phase.
-
Procedure:
-
Flush the HPLC system, including the injector and flow path, with the new mobile phase to remove any previous solvents.
-
Install the column in the correct flow direction.
-
Set the flow rate to a low value (e.g., 0.2 mL/min for a 4.6 mm ID column) and begin pumping the new mobile phase through the column.
-
Gradually increase the flow rate to the analytical method's setpoint (e.g., 1.0 mL/min).
-
Equilibrate the column by pumping at least 10-20 column volumes of the mobile phase. For a standard 150 x 4.6 mm column, this is approximately 20-40 minutes at 1 mL/min.
-
Monitor the detector baseline. A stable, flat baseline is an indicator of a fully equilibrated column.
-
Perform several blank injections (injecting mobile phase) to confirm the system is clean and the baseline is stable before injecting your samples.
-
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link]
-
Subba Reddy, P., & Ramesh, T. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Chinese Chemical Society, 58(4), 433-443. Retrieved from [Link]
-
Scribd. (n.d.). Polar-Embedded Column. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
Hawach Scientific. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
The LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
LCGC International. (n.d.). Hydrophilic Interaction Chromatography. Retrieved from [Link]
-
Waters Corporation. (2014, August 26). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes? Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
Chromatography Forum. (2005, March 8). Polar-embedded selectivity. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Polar-Embedded and Polar-Endcapped Stationary Phases for LC. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). Retrieved from [Link]
-
Waters Corporation. (2018, June 2). Are LC columns with embedded polar groups better for polar retention? Retrieved from [Link]
-
LCGC International. (2019, May 1). Method from Mars? Coping with Chromatographic Legacies. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Aminoethyl)pyrrolidin-2-one. Retrieved from [Link]
-
PubMed. (1986, December 24). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
Welch Materials. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)? Retrieved from [Link]
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Technical Support Center: Troubleshooting Bioassay Interference for Pyrrolidinone-Based Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with novel compounds, specifically those containing pyrrolidinone scaffolds such as 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. While your specific compound may be novel, the structural motifs it contains are common in screening libraries and can be associated with various forms of bioassay interference.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common sources of false positives and other assay artifacts. Our goal is to ensure the integrity of your data and prevent the costly pursuit of misleading initial hits.
Section 1: Understanding the Challenge: Pan-Assay Interference Compounds (PAINS)
Before diving into specific troubleshooting, it is crucial to understand the concept of Pan-Assay Interference Compounds, or PAINS. PAINS are molecules that appear as "hits" in multiple, unrelated high-throughput screening (HTS) assays.[1] Their activity is often not due to specific, targeted binding but rather to non-specific mechanisms that interfere with the assay technology itself.[2] Recognizing these compounds early is a critical step in any drug discovery campaign to avoid wasting significant resources on misleading leads.[3][4]
Common reasons for this promiscuous behavior include chemical reactivity, compound aggregation, and interference with the assay signal.[5] The pyrrolidinone scaffold, while a valuable component in many successful drugs, can sometimes be found in compounds that exhibit these undesirable properties.[6]
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when encountering unexpected or inconsistent bioassay results.
Q1: My compound, 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, is active in our primary screen. How can I be sure it's a genuine hit?
A1: Initial activity is a great starting point, but it requires rigorous validation. A "hit" from a primary screen should be considered a provisional result until you have ruled out common assay artifacts.[7] The first step is to re-test the compound to confirm its activity. Following confirmation, you should proceed with a series of counter-screens and orthogonal assays designed to identify non-specific activity.[8][9] This process, often called "hit validation" or "triage," is essential to focus your efforts on the most promising candidates.[4]
Q2: What is the most common reason for a compound to appear active across multiple, unrelated assays?
A2: The most frequent cause of such promiscuous activity is compound aggregation.[3] At concentrations typically used in HTS (low to mid-micromolar range), some compounds can form colloidal aggregates.[3][10] These aggregates can sequester proteins, such as the target enzyme in your assay, and non-specifically inhibit their function, leading to a false-positive signal.[11] This phenomenon is highly dependent on factors like compound concentration, assay buffer conditions, and pH.[10]
Q3: My assay uses a luciferase reporter, and I'm seeing an unexpected increase in signal with my inhibitor. Is this a known effect?
A3: Yes, this is a well-documented and counterintuitive artifact in luciferase-based reporter assays.[12][13] Firefly luciferase (FLuc) is sensitive to inhibition by many small molecules.[14] Some inhibitors can bind to and stabilize the FLuc enzyme, protecting it from cellular degradation.[12] This increased half-life results in a higher effective concentration of the enzyme, leading to a net increase in the luminescence signal, which can be misinterpreted as activation of the pathway being studied.[12][13]
Q4: What are "orthogonal assays" and why are they important for hit validation?
A4: An orthogonal assay is a follow-up test that measures the activity of your compound on the same biological target but uses a different detection method or technology.[9][15] For example, if your primary screen was a fluorescence-based enzyme inhibition assay, an orthogonal assay might use a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding. This is a critical step because if a compound is genuinely active, it should show activity regardless of the assay platform. Conversely, if the activity is an artifact of the primary assay's technology (e.g., fluorescence quenching), it will not be replicated in the orthogonal assay.[9]
Section 3: In-Depth Troubleshooting Guides
This section provides structured workflows to diagnose and resolve specific interference issues you may encounter with your compound.
Guide 3.1: Diagnosing and Mitigating Compound Aggregation
Compound aggregation is a leading cause of non-specific inhibition in biochemical assays.[3] Aggregators can be particularly misleading because they often display steep concentration-response curves, which can mimic the behavior of true, high-affinity inhibitors.
Symptoms of Aggregation:
-
Activity is observed in multiple, unrelated assays.
-
The dose-response curve is unusually steep.
-
Results are sensitive to incubation time and enzyme concentration.
-
Poor structure-activity relationship (SAR) in early analog testing.[16]
Diagnostic Workflow:
Caption: Workflow for identifying aggregation-based interference.
Step-by-Step Protocol:
-
Detergent Sensitivity Test: This is the most effective and common method to test for aggregation.[3]
-
Protocol: Re-run your assay with the active compound in the presence and absence of a non-ionic detergent. A standard starting point is 0.01% (v/v) Triton X-100.[3][10]
-
Interpretation: If the compound is an aggregator, its inhibitory activity will be significantly reduced or eliminated in the presence of the detergent.[11] A rightward shift in the IC50 value of more than 3-fold is a strong indicator of aggregation-based activity.[3] True inhibitors should show minimal change in potency.
-
-
Varying Enzyme Concentration: The apparent potency of an aggregator is often sensitive to the concentration of the target protein.
-
Protocol: Perform the inhibition assay at two or more different concentrations of your target enzyme.
-
Interpretation: A true, competitive inhibitor's IC50 should be independent of the enzyme concentration (under conditions where [Enzyme] << Ki). In contrast, the apparent IC50 of an aggregator will often increase as the enzyme concentration increases.[4]
-
-
Direct Detection (Advanced): For critical compounds, direct biophysical methods can confirm the formation of aggregates.
-
Methods: Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM) can be used to directly visualize the formation of colloidal particles at concentrations where bioactivity is observed.[10]
-
| Parameter | True Inhibitor | Aggregator |
| Effect of 0.01% Triton X-100 | IC50 is stable or minimally affected. | IC50 increases significantly (>3-fold shift).[3] |
| Effect of Increased Enzyme Conc. | IC50 is largely independent of enzyme concentration. | Apparent IC50 increases with enzyme concentration.[4] |
| Dose-Response Curve | Typically follows standard sigmoidal kinetics. | Often shows an unusually steep curve. |
Guide 3.2: Identifying Interference with Assay Technology
Compounds can directly interfere with the detection method of an assay, such as fluorescence or luminescence, leading to false signals.[17]
Symptoms of Technology Interference:
-
The compound is colored or has intrinsic fluorescence.
-
Activity is seen in a primary assay but not in an orthogonal assay with a different readout.[9]
-
For fluorescence assays, the signal is quenched or enhanced.
Diagnostic Workflow:
Caption: Workflow for identifying technology-based interference.
Step-by-Step Protocols:
-
For Fluorescence-Based Assays (e.g., FRET, FP):
-
Autofluorescence Check: Before adding assay reagents, read the fluorescence of your compound plate at the assay's excitation and emission wavelengths. Significant signal indicates autofluorescence, which can create a false positive.[17]
-
Quenching Check: Run a control experiment with your fluorescent probe/substrate in buffer, both with and without your compound. A decrease in signal in the presence of the compound indicates quenching.[17]
-
-
For Luminescence-Based Assays (e.g., Luciferase):
-
Direct Luciferase Inhibition Assay: This is a critical counter-screen for any luciferase-based assay.[18][19]
-
Protocol: Set up a simple biochemical assay containing only purified luciferase enzyme, its substrate (luciferin), and ATP. Measure the luminescence in the presence and absence of your test compound.
-
Interpretation: A significant decrease in luminescence indicates that your compound is a direct inhibitor of the luciferase reporter, not your target of interest.[14] It's important to note that a substantial portion of compounds in a typical screening library (around 12%) can inhibit firefly luciferase.[14]
-
Guide 3.3: Assessing Chemical Reactivity
Some compounds contain electrophilic functional groups that can react covalently and non-specifically with proteins, often with cysteine residues in the target.[5][20] This can lead to irreversible inhibition that is not therapeutically useful.
Symptoms of Chemical Reactivity:
-
Inhibition is time-dependent (potency increases with pre-incubation time).[20]
-
The compound contains a known reactive moiety or is flagged by PAINS filters.[5]
-
Activity is lost upon addition of a nucleophile like glutathione (GSH) to the assay buffer.
Step-by-Step Protocol:
-
Time-Dependence Test:
-
Protocol: Pre-incubate the enzyme and your compound together for varying lengths of time (e.g., 0, 15, 30, 60 minutes) before initiating the reaction by adding the substrate.
-
Interpretation: A progressive increase in inhibition with longer pre-incubation times suggests a covalent or slow-binding mechanism.[20]
-
-
Nucleophile Competition Assay:
-
Protocol: Re-run the assay with your compound in the presence of a high concentration (e.g., 1 mM) of a soft nucleophile like glutathione (GSH).
-
Interpretation: If your compound is a non-specific electrophile, its activity will be significantly attenuated as it will react with the competing GSH instead of the target protein.
-
Section 4: The Path Forward: Building Confidence in Your Hits
Successfully navigating the complexities of bioassay interference is a hallmark of rigorous drug discovery. By employing the systematic troubleshooting guides and counter-screens outlined above, you can effectively "triage" your initial hits, eliminate artifacts, and build a strong, data-driven case for advancing genuine lead compounds. Always remember to confirm promising results with orthogonal assays and, eventually, in more complex cellular or in vivo models.
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Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. Chemistry & Biology, 17(6), 646-657. [Link]
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Feng, B. Y., Simeonov, A., Jadhav, A., Baba, S. T., & Shoichet, B. K. (2007). A high-throughput screen for aggregation-based inhibition in a large compound library. Journal of Medicinal Chemistry, 50(10), 2385-2390. [Link]
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Gehring, A. P., & Bohl, C. E. (2020). Inhibitor bias in luciferase-based luminescence assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 637-640. [Link]
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Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584-2587. [Link]
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García-Sosa, A. T., & Maran, U. (2021). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Methods in Molecular Biology, 2315, 263-271. [Link]
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de Groot, N. S., & Ventura, S. (2006). The nuclear factor κB inhibitor (E)-2-fluoro-4′-methoxystilbene inhibits firefly luciferase. FEBS Letters, 580(24), 5769-5774. [Link]
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Sorensen, K., & Brodbeck, K. (1991). Elimination of interfering substances in the presence of detergent in the bicinchoninic acid protein assay. Analytical Biochemistry, 197(1), 127-130. [Link]
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Auld, D. S., & Inglese, J. (2008). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Progress in Molecular Biology and Translational Science, 87, 331-356. [Link]
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Hoelder, S., & Workman, P. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 3(11), 915-919. [Link]
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Williams, K. P. (2012). Gaining confidence in high-throughput screening. Proceedings of the National Academy of Sciences, 109(3), 661-662. [Link]
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Coussens, N. P., Auld, D. S., Dahlin, J. L., Wagner, B. K., & Thielman, J. R. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(10), 1280-1290. [Link]
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Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Coan, K. E., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols, 3(11), 1712-1716. [Link]
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An, W. F., & Tolliday, N. (2010). Fluorescence Polarization Assays in Small Molecule Screening. Current Protocols in Chemical Biology, 2(4), 213-230. [Link]
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Frolkis, I. (1993). Interference of the detergent Tween 80 in protein assays. Analytical Biochemistry, 214(1), 336-338. [Link]
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Lees, K. V., & Ramos, A. (2016). Fluorescence-based investigations of RNA-small molecule interactions. Methods, 97, 23-30. [Link]
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Lu, Y., & Disney, M. D. (2022). Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats. International Journal of Molecular Sciences, 23(6), 3237. [Link]
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Silva, J., Garcia, C., & Chacon, E. (2007). Small interfering RNA induced knockdown of green fluorescent protein using synthetic RNA molecules. Biotecnología Aplicada, 24(1), 49-52. [Link]
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Biochemical assays in drug discovery and development. (2025). Celtarys Research. [Link]
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Gertsch, J. (2015). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?. Journal of Medicinal Chemistry, 58(15), 5873-5882. [Link]
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Michael, M., & Johnston, P. A. (2021). Nuisance compounds in cellular assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(10), 1266-1279. [Link]
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Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. (2019). Sensors, 19(2), 364. [Link]
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Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate. [Link]
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Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2020). Molecules, 25(23), 5678. [Link]
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Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells. (2013). Phytotherapy Research, 27(1), 81-89. [Link]
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- 16. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 20. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one and Structurally Related Nootropic Agents
In the landscape of cognitive enhancement research, the pyrrolidin-2-one scaffold has emerged as a foundational structure for a class of compounds known as racetams. This guide provides an in-depth comparative analysis of the efficacy of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one and its structurally similar analogs. By examining the subtle yet significant impact of substitutions on the N-aminoethyl side chain, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the nootropic potential of these compounds.
Introduction: The Enduring Legacy of the Pyrrolidin-2-one Core
The pyrrolidin-2-one nucleus is a versatile pharmacophore that has given rise to a multitude of biologically active compounds.[1] Since the synthesis of piracetam, the first nootropic agent, this chemical scaffold has been the subject of extensive research, leading to the development of numerous derivatives with a wide range of pharmacological activities, including nootropic, anticonvulsant, and anti-inflammatory effects.[2] The focus of this guide, 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, represents a specific modification of the archetypal racetam structure, and understanding its efficacy in comparison to its analogs is crucial for the rational design of next-generation cognitive enhancers.
Mechanism of Action: Modulating the Synaptic Symphony
The cognitive-enhancing effects of pyrrolidin-2-one derivatives are primarily attributed to their ability to modulate key neurotransmitter systems involved in learning and memory. The prevailing hypothesis centers on two main targets: the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and the muscarinic acetylcholine M1 receptors.
Positive Allosteric Modulation of AMPA Receptors
Racetams are believed to act as positive allosteric modulators of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the brain.[3] By binding to a site distinct from the glutamate binding site, these compounds can enhance the receptor's response to glutamate, leading to an influx of calcium ions and the initiation of downstream signaling cascades that are critical for synaptic plasticity, including long-term potentiation (LTP).[3]
Potentiation of Cholinergic Neurotransmission
The cholinergic system, particularly the M1 muscarinic acetylcholine receptors, plays a pivotal role in cognitive function. Evidence suggests that some pyrrolidin-2-one derivatives can enhance cholinergic neurotransmission, although they do not typically bind directly to muscarinic receptors.[4] The proposed mechanism involves an increased utilization of acetylcholine, potentially through an upregulation of receptor density or an enhancement of downstream signaling pathways. Activation of M1 receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC).
Comparative Efficacy: A Structure-Activity Relationship Perspective
Direct comparative efficacy studies of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one and its immediate analogs are not extensively documented in publicly available literature. However, by analyzing structure-activity relationship (SAR) studies of broader series of pyrrolidin-2-one derivatives, we can infer the likely impact of modifications to the N-aminoethyl side chain on nootropic activity.[1][5]
The following table presents a qualitative comparison based on established medicinal chemistry principles and data from related compounds. It is intended to guide future research and hypothesis generation.
| Compound | Structure | N-Substitution | Expected Impact on Potency | Rationale |
| 1-(2-Aminoethyl)pyrrolidin-2-one | ![]() | Primary Amine (-NH₂) | Baseline | The unsubstituted amine provides a basic nitrogen center, which is often crucial for receptor interaction. |
| 1-(2-(Methylamino)ethyl)pyrrolidin-2-one | ![]() | Secondary Amine (-NHCH₃) | Potentially Increased | The addition of a small alkyl group like methyl can increase lipophilicity, potentially improving blood-brain barrier penetration. It may also provide a better steric fit for the target receptor. |
| 1-(2-(Ethylamino)ethyl)pyrrolidin-2-one | ![]() | Secondary Amine (-NHCH₂CH₃) | Potentially Similar or Slightly Decreased | A slightly larger ethyl group may offer similar benefits to the methyl group, but excessive bulk could begin to hinder receptor binding. |
| 1-(2-(Dimethylamino)ethyl)pyrrolidin-2-one | ![]() | Tertiary Amine (-N(CH₃)₂) | Potentially Decreased | The increased steric hindrance of two methyl groups on the nitrogen may negatively impact the compound's ability to interact with the binding pocket of the target receptor. |
Experimental Protocols for Efficacy Evaluation
To empirically determine the comparative efficacy of these compounds, standardized and validated preclinical models are essential. The following protocols for the Morris Water Maze and Passive Avoidance tests are widely accepted for assessing learning and memory in rodents.
Synthesis of N-Substituted Aminoethyl Pyrrolidin-2-ones
A general and efficient method for the synthesis of the target compounds involves the reaction of a primary or secondary amine with a suitable precursor, such as 1-(2-chloroethyl)pyrrolidin-2-one.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 1-(2-chloroethyl)pyrrolidin-2-one (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add the corresponding amine (e.g., methylamine, ethylamine, or dimethylamine; 1.2 equivalents) and a non-nucleophilic base like potassium carbonate (2 equivalents).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 60 to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted aminoethyl pyrrolidin-2-one.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Morris Water Maze Test
The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents.
Materials:
-
Circular pool (120-150 cm in diameter)
-
Water made opaque with non-toxic white paint or milk powder
-
Submerged platform (10-15 cm in diameter)
-
Video tracking system and software
-
Visual cues placed around the room
Procedure:
-
Acquisition Phase (4-5 days):
-
Fill the pool with water (20-22°C) to a level that submerges the platform by 1-2 cm.
-
Divide the pool into four quadrants (North, South, East, West). Place the platform in the center of one quadrant.
-
For each trial, gently place the mouse into the water facing the pool wall at one of the four starting positions.
-
Allow the mouse to swim freely for 60-90 seconds to find the hidden platform.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within the allotted time, gently guide it to the platform.
-
Conduct 4 trials per day for each mouse, with an inter-trial interval of at least 15 minutes.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the mouse in the pool at the start location opposite the target quadrant and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant, the number of times the mouse crosses the former platform location, and the swim path.
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency (time to find the platform) and swim distance across trials and days. A decrease in these parameters indicates learning.
-
Probe Trial: A significant preference for the target quadrant (i.e., spending more time in that quadrant) indicates spatial memory retention.
Passive Avoidance Test
The passive avoidance test assesses fear-motivated learning and memory.
Materials:
-
Passive avoidance apparatus (a two-chambered box with a light and a dark compartment, connected by a door)
-
Shocker grid floor in the dark compartment
Procedure:
-
Acquisition Trial (Day 1):
-
Place the rodent in the light compartment and allow it to acclimatize for a short period (e.g., 60 seconds).
-
Open the door between the compartments. Rodents have a natural aversion to bright light and will typically enter the dark compartment.
-
Once the rodent has fully entered the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Remove the animal and return it to its home cage.
-
-
Retention Trial (24 hours later):
-
Place the rodent back into the light compartment.
-
Open the door and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates memory of the aversive stimulus.
-
Data Analysis:
-
Compare the step-through latency between different treatment groups. A significantly longer latency in the drug-treated group compared to a control group suggests an enhancement of memory.
Conclusion and Future Directions
The pyrrolidin-2-one scaffold remains a promising starting point for the development of novel nootropic agents. This guide has provided a framework for comparing the efficacy of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one with its structurally related analogs. While direct comparative data is limited, the principles of medicinal chemistry suggest that small N-alkyl substitutions on the aminoethyl side chain, such as a methyl group, may offer a favorable balance of lipophilicity and steric properties for enhanced cognitive function.
Future research should focus on the systematic synthesis and head-to-head in vivo evaluation of this series of compounds using the standardized protocols outlined in this guide. Such studies will provide the crucial quantitative data needed to definitively establish the structure-activity relationships and identify the most promising candidates for further preclinical and clinical development.
References
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021.
- Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports. 2010.
- Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
- A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules. 2021.
- Piracetam and other structurally related nootropics. Brain Research Reviews. 1994.
- SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. Research Journal of Pharmacy and Technology. 2024.
- Neuroprotective effects of novel pyrrolidin-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior. 2023.
- In Vivo Efficacy of 3-Alkyl-Pyrrolidine-2,5-Diones: A Compar
- Piracetam and other structurally rel
- Piracetam and TRH analogues antagonise inhibition by barbiturates, diazepam, melatonin and galanin of human erythrocyte D-glucose transport. British Journal of Pharmacology. 2004.
- One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. Letters in Organic Chemistry. 2010.
- Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Pharmaceutical Chemistry Journal. 2017.
- Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry. 2010.
- RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.
- Figure 1. Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry. 2024.
- United States Patent Office.
- 4-(2-[2-(2(R)-Methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and Related 2-Aminoethylbenzofuran H3 Receptor Antagonists Potently Enhance Cognition and Attention. Journal of Medicinal Chemistry. 2004.
- Cognitive enhancers in healthy individuals have little benefit and significant potential harms.
- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. 2022.
- Recent development in 2‐pyrrolidinone‐containing nootropics. Drug Development Research. 1989.
- Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one)
- Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients. 2022.
- The Dark Side of “Smart Drugs”: Cognitive Enhancement vs. Clinical Concerns. International Journal of Molecular Sciences. 2023.
- Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Molecules. 2022.
- Synthesis and Application of 4'- C-[(N-alkyl)aminoethyl]thymidine Analogs for Optimizing Oligonucleotide Properties. Nucleic Acid Therapeutics. 2025.
- Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Naunyn-Schmiedeberg's Archives of Pharmacology. 2011.
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- 3. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of potential analytical methodologies for the quantification and characterization of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, a molecule of interest within various research and development pipelines. As a senior application scientist, the following content is structured to provide not only procedural steps but also the underlying scientific rationale, empowering you to make informed decisions in your analytical strategy.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will navigate the validation of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, grounded in the principles outlined by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA).[3][4][5][6]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. For 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, a polar compound with a secondary amine and a lactam ring, the following techniques present viable options, each with distinct advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, cost-effective, widely available. | Moderate sensitivity, potential for interference from co-eluting compounds without a chromophore. |
| LC-MS/MS | Separation by HPLC, detection by mass-to-charge ratio of fragmented ions. | High sensitivity and selectivity, structural information. | Higher cost and complexity, potential for matrix effects. |
| GC-MS | Separation of volatile compounds, detection by mass spectrometry. | Excellent for volatile and semi-volatile compounds, high resolving power. | May require derivatization for polar, non-volatile compounds; potential for thermal degradation. |
The Blueprint for Validation: Core Parameters and Experimental Design
A robust analytical method validation is a holistic process, encompassing several key parameters to ensure the method is fit for its intended purpose.[1][7] The validation process should be meticulously planned and documented in a validation protocol.[7][8]
Caption: Workflow for Analytical Method Validation.
Specificity/Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[3] For chromatographic methods, this involves demonstrating that the peak for 1-(2-(Methylamino)ethyl)pyrrolidin-2-one is well-resolved from other components, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
For HPLC-UV and LC-MS/MS:
-
Analyze a blank sample (matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
Analyze a sample of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one to determine its retention time.
-
Spike the blank matrix with known impurities and potential degradation products to assess their separation from the analyte peak. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity for HPLC-UV.
-
For LC-MS/MS, the high selectivity is achieved by monitoring specific precursor-to-product ion transitions.[9]
-
-
For GC-MS:
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][7]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one of known concentrations, spanning the expected working range.
-
Analyze each standard solution in triplicate.
-
Plot the mean response (e.g., peak area) against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is generally considered acceptable.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[12] It is typically assessed by determining the recovery of a known amount of analyte spiked into a blank matrix.
Experimental Protocol:
-
Prepare samples by spiking a blank matrix with known concentrations of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance criteria for recovery are typically within 98.0% to 102.0% for drug substance analysis.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate samples of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD across all measurements. The RSD should typically be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8][13]
Experimental Protocol:
-
Introduce small, deliberate changes to the analytical method parameters.
-
For HPLC/LC-MS/MS: pH of the mobile phase, mobile phase composition, column temperature, flow rate.
-
For GC-MS: Oven temperature program, carrier gas flow rate, injection temperature.
-
-
Analyze a sample under each of the modified conditions.
-
Evaluate the effect of these changes on the analytical results (e.g., retention time, peak area, resolution).
Comparative Performance Data (Hypothetical)
The following tables present hypothetical performance data for the validation of the three compared analytical methods for 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. This data is intended to serve as a guide for expected performance.
Table 1: Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Range (µg/mL) | 1 - 100 | 0.01 - 10 | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Regression Equation | y = mx + c | y = mx + c | y = mx + c |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Accuracy (% Recovery) | 98.5 - 101.2 | 99.1 - 100.8 | 98.2 - 101.5 |
| Repeatability (RSD%) | < 1.0 | < 1.5 | < 1.2 |
| Intermediate Precision (RSD%) | < 1.5 | < 2.0 | < 1.8 |
Table 3: Sensitivity and Robustness
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| LOD (µg/mL) | 0.2 | 0.003 | 0.02 |
| LOQ (µg/mL) | 0.7 | 0.01 | 0.07 |
| Robustness | Passed | Passed | Passed |
Method Selection Rationale
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cross-reactivity of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one in immunoassays
<-4> A Senior Application Scientist's Guide to Immunoassay Cross-Reactivity: The Case of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the precision of immunoassays is paramount. These assays, which hinge on the specific binding of antibodies to their target antigens, are workhorses in drug development, clinical diagnostics, and fundamental research. However, their reliability can be compromised by a phenomenon known as cross-reactivity, where an antibody mistakenly binds to a molecule structurally similar to the intended analyte. This guide provides an in-depth, practical comparison of the potential cross-reactivity of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, a compound of interest due to its structural motifs, in the context of a competitive immunoassay.
Immunoassays are designed to be highly specific, but the presence of structurally related compounds can lead to inaccurate results.[1][2] Cross-reactivity occurs when antibodies bind to these non-target molecules, leading to an overestimation of the analyte's concentration or false-positive results.[1][3] This is a critical consideration in regulated environments where assay accuracy is non-negotiable.
The molecule at the center of our investigation, 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, possesses a pyrrolidinone core and an alkylamine side chain. These features are present in various pharmaceuticals and their metabolites, making it a relevant candidate for cross-reactivity studies. For this guide, we will consider a hypothetical target analyte, "Analyte-X," a novel therapeutic agent that shares structural similarities with 1-(2-(Methylamino)ethyl)pyrrolidin-2-one.
The Experimental Blueprint: A Comparative Competitive ELISA
To quantify cross-reactivity, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method.[4] This format is predicated on the competition between the target analyte and the potential cross-reactant for a limited number of antibody binding sites.
Causality in Experimental Design
The choice of a competitive format is deliberate. It allows for the direct measurement of a compound's ability to inhibit the binding of the target analyte, providing a quantitative measure of its cross-reactivity. The key to a self-validating protocol lies in the inclusion of a specific standard curve for the target analyte and testing a range of concentrations for the potential cross-reactants.
Diagram: Principle of Competitive Immunoassay and Cross-Reactivity
Caption: Competitive binding in an immunoassay.
Step-by-Step Experimental Protocol
This protocol outlines a validated method for assessing cross-reactivity.
Materials:
-
High-binding 96-well microplates
-
Monoclonal antibody specific to Analyte-X
-
Analyte-X standard
-
1-(2-(Methylamino)ethyl)pyrrolidin-2-one
-
Structurally similar compounds for comparison (e.g., N-methylpyrrolidone, 2-(Aminomethyl)-1-ethylpyrrolidine)[5][6][7]
-
Analyte-X conjugated to Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay buffer (PBS with 1% BSA)
Workflow:
Diagram: Competitive ELISA Workflow for Cross-Reactivity
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the Sensitivity, Selectivity, and Cross-Reactivity of Lateral Flow Immunoassay Xylazine Test Strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elisakits.co.uk [elisakits.co.uk]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]
- 7. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-Laboratory Validation for the Quantification of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
For researchers, scientists, and drug development professionals, the ability to reliably quantify novel chemical entities across different laboratories is a cornerstone of robust and reproducible research. This guide provides an in-depth comparison of analytical methodologies for the quantification of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, a compound of interest in various research and development pipelines. More importantly, it outlines the critical steps and considerations for conducting a successful inter-laboratory validation, ensuring data consistency and reliability, which are paramount for regulatory submissions and collaborative research.
The accurate measurement of drug concentrations in biological matrices is essential for regulatory decisions regarding the safety and efficacy of new drug products.[1] Therefore, the bioanalytical methods used must be well-characterized, thoroughly validated, and well-documented to ensure the reliability of the data.[1] This guide is grounded in the principles of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which provides a unified standard for validating such assays.[1][2]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is the first critical decision in developing a quantitative assay. For 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, two primary methodologies stand out due to their sensitivity, selectivity, and established use in bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-to-charge ratio detection. | Separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-to-charge ratio detection. |
| Applicability | Ideal for a wide range of compounds, including polar, non-volatile, and thermally labile molecules. | Best suited for volatile and thermally stable compounds. Derivatization may be required for polar analytes. |
| Sensitivity | Generally offers higher sensitivity, often reaching picogram or femtogram levels. | Highly sensitive, but may be slightly less so than LC-MS/MS for certain compounds. |
| Sample Preparation | Often requires protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). | May require more extensive sample cleanup and derivatization to increase volatility and thermal stability.[3] |
| Throughput | Typically offers higher throughput due to faster analysis times. | Can have longer run times, especially if complex temperature programming is needed. |
Expert Insight: For 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, which possesses polar functional groups, LC-MS/MS is generally the preferred method . Its ability to analyze polar compounds in their native form without the need for derivatization simplifies sample preparation and reduces potential sources of variability. The high sensitivity of modern LC-MS/MS instruments is also a significant advantage, particularly when analyzing samples with low concentrations of the analyte.
The Blueprint for Trustworthy Data: Bioanalytical Method Validation
The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[1][4] A comprehensive validation study, as outlined by the ICH M10 guideline, establishes the performance characteristics of the method and ensures the reliability of the data generated.[4][5]
Key Validation Parameters
A robust validation protocol must assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[5]
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[5]
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.[5]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[5]
Designing the Inter-Laboratory Validation Study
An inter-laboratory validation study is the ultimate test of a method's ruggedness and reproducibility. The goal is to demonstrate that different laboratories, using the same protocol, can produce comparable results.
Workflow for Inter-Laboratory Validation
Caption: Workflow for a typical inter-laboratory validation study.
Statistical Analysis of Inter-Laboratory Data
The statistical analysis of the data from the different laboratories is crucial for assessing the method's performance. Key statistical measures include:
-
Mean and Standard Deviation: Calculated for each concentration level at each laboratory.
-
Analysis of Variance (ANOVA): To determine if there are statistically significant differences between the results from the different laboratories.
-
Cochran's and Grubbs' Tests: To identify any outlier laboratories or individual results.
-
Horwitz Ratio (HorRat): A measure of the acceptability of the precision of a method.
Recommended Experimental Protocol: LC-MS/MS Quantification of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one in Human Plasma
This protocol provides a starting point for the development and validation of an LC-MS/MS method. Optimization will be necessary based on the specific instrumentation and laboratory conditions.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: SPE is chosen for its ability to provide a clean extract, reducing matrix effects and improving the overall robustness of the method.
-
Procedure:
-
To 200 µL of plasma, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled analog of the analyte).
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 6.0), followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Sample Preparation Workflow
Caption: Step-by-step workflow for sample preparation using SPE.
2. LC-MS/MS Conditions
-
Rationale: The use of a C18 column provides good retention for moderately polar compounds. A gradient elution ensures efficient separation from endogenous plasma components. The mass spectrometer is operated in positive electrospray ionization mode, which is suitable for the amine-containing analyte.
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of the analyte and its IS.
-
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The inter-laboratory validation of an analytical method for the quantification of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one is a critical exercise in ensuring data quality and reliability. By adhering to the principles outlined in the ICH M10 guideline and employing robust analytical techniques like LC-MS/MS, researchers can be confident in the accuracy and precision of their results, regardless of where the analysis is performed. A well-designed and executed inter-laboratory validation study not only demonstrates the ruggedness of the method but also fosters trust and collaboration within the scientific community.
References
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ICH M10 Bioanalytical Method Validation. [Link]
-
ICH M10 Bioanalytical method validation and study sample analysis. [Link]
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ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? [Link]
-
Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. [Link]
-
LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. [Link]
-
Inter-Laboratory Validation of Method to Determine Residual Enrofloxacin in Chicken Meat. [Link]
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- 5. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
A Comparative Guide to Assessing the Enantiomeric Purity of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
Introduction: The Criticality of Enantiomeric Purity
In pharmaceutical development and chemical synthesis, the three-dimensional structure of a molecule is paramount. For chiral compounds, which exist as non-superimposable mirror images called enantiomers, this structural nuance can be the difference between a potent therapeutic and an inert or even toxic substance. The compound 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, possessing a chiral center, is a prime example where control and accurate measurement of stereochemical identity are essential. The enantiomeric excess (ee), a measure of the purity of a chiral substance, is a critical quality attribute that must be rigorously determined.[1]
This guide provides an in-depth comparison of robust analytical methodologies for quantifying the enantiomeric purity of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. As a molecule featuring a secondary amine and a lactam, it presents unique analytical challenges and opportunities. We will explore direct and indirect chromatographic techniques, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific needs, from high-throughput screening to stringent quality control.
The Analytical Challenge: Understanding the Analyte
The molecular structure of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one—lacking a strong UV chromophore and possessing a basic secondary amine—dictates our analytical strategy. Direct detection by UV-Vis can be challenging, and the amine's basicity can lead to poor peak shapes on standard silica-based chromatography columns due to interactions with residual acidic silanols.[2] Therefore, method selection must address both separation and detection.
The primary strategies for chiral analysis fall into two categories:
-
Direct Methods: Enantiomers are resolved directly on a Chiral Stationary Phase (CSP) without chemical modification.[3]
-
Indirect Methods: Enantiomers are first reacted with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a conventional, less expensive achiral stationary phase.[4][5][6]
We will compare High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as the principal separation techniques, as they are staples in most analytical laboratories.
Comparative Overview of Core Methodologies
The choice between direct and indirect methods involves a trade-off between simplicity and versatility. The following diagram illustrates a decision-making framework for selecting an appropriate analytical path.
Caption: Decision tree for selecting an analytical method.
Method 1: Direct Chiral High-Performance Liquid Chromatography (HPLC)
Direct enantioseparation on a Chiral Stationary Phase (CSP) is often the most straightforward approach, eliminating the need for sample derivatization and its potential complications.[3] For a molecule like 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, polysaccharide-based CSPs are highly effective due to their broad applicability and multiple chiral recognition mechanisms (hydrogen bonding, dipole-dipole, and steric interactions).[7][8]
Causality Behind Experimental Choices:
-
CSP Selection: Polysaccharide phases (e.g., cellulose or amylose derivatives) are chosen for their proven success in resolving a wide variety of chiral compounds, including amines and amides.[7][8]
-
Mobile Phase: A normal-phase mobile phase (e.g., hexane/ethanol) often provides better selectivity for polar compounds on these CSPs. The addition of a basic modifier like triethylamine (TEA) is critical; it competes with the basic analyte for active sites on the silica support, preventing peak tailing and improving resolution.[2]
Method 2: Indirect Chiral HPLC via Derivatization
The indirect method converts the enantiomeric pair into diastereomers using a single, pure enantiomer of a Chiral Derivatizing Agent (CDA).[4] These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[4][9] This strategy is particularly advantageous for our target analyte for two reasons: it circumvents the need for an expensive chiral column and the derivatization can introduce a strong chromophore, significantly enhancing UV detection sensitivity.
Causality Behind Experimental Choices:
-
CDA Selection: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is an excellent choice for primary and secondary amines.[4][5] It reacts under mild conditions and attaches a dinitrophenyl group, which is a potent chromophore ideal for UV detection.
-
Stationary Phase: A standard reversed-phase C18 column is used. These columns are robust, reliable, and ubiquitous in analytical labs, making the method highly transferable.[10]
Method 3: Chiral Gas Chromatography (GC)
Chiral GC offers very high separation efficiency and is often faster than HPLC.[11] However, it requires that the analyte be volatile and thermally stable. 1-(2-(Methylamino)ethyl)pyrrolidin-2-one is not sufficiently volatile for direct GC analysis. Therefore, derivatization is mandatory to block the polar N-H group, reduce its boiling point, and enable elution from the GC column.[10][12]
Causality Behind Experimental Choices:
-
Derivatization for Volatility: Acylation with an agent like heptafluorobutyl chloroformate (HFBCF) is effective. It converts the secondary amine into a non-polar amide, increasing volatility for GC analysis.[12]
-
CSP Selection: Cyclodextrin-based CSPs are the most common and effective for GC.[13][14] Their hydrophobic cavity and chiral hydroxyl groups on the exterior provide the necessary interactions for enantiomeric recognition in the gas phase.
Performance Data & Method Comparison
The following table summarizes the expected performance characteristics of the three primary methodologies for assessing the enantiomeric purity of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. The data are synthesized from established protocols for structurally analogous compounds.[7][11][12][15]
| Parameter | Direct Chiral HPLC | Indirect Chiral HPLC | Chiral GC (after Derivatization) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP). | Separation of diastereomers on an achiral stationary phase. | Differential interaction with a CSP in the gas phase. |
| Sample Prep | Simple (dissolve and inject). | Multi-step (derivatization, quench, extraction). | Multi-step (derivatization, extraction, solvent exchange). |
| Typical Column | Polysaccharide-based (e.g., Chiralpak® series).[7] | Standard C18 (achiral). | Cyclodextrin-based (e.g., Chirasil®-Val).[12][16] |
| Resolution (Rs) | Good to Excellent (>2.0 achievable). | Good to Excellent (>2.0 achievable). | Excellent (>3.0 common). |
| Analysis Time | Moderate (15-30 min).[11] | Moderate to Long (20-40 min, includes reaction time). | Fast (10-20 min).[11] |
| Detection | UV (low sensitivity without chromophore). | UV (high sensitivity due to CDA). | Mass Spectrometry (MS) - high sensitivity & specificity. |
| Robustness | Moderate (sensitive to mobile phase, temp). | High (uses standard, robust C18 columns). | High (well-established technique). |
| Primary Advantage | Simplicity, no risk of kinetic resolution. | High sensitivity, uses inexpensive columns. | High resolution, speed, MS compatibility. |
| Primary Disadvantage | Expensive chiral columns, potential low sensitivity. | Extra sample prep, risk of incomplete reaction or racemization. | Requires derivatization and thermal stability. |
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development. All methods should be validated according to regulatory guidelines to ensure specificity, precision, linearity, and accuracy.[9][17]
Protocol 1: Indirect Chiral HPLC via Derivatization with Marfey's Reagent
This protocol is highly recommended due to its enhanced sensitivity and use of standard lab equipment.
Sources
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. gcms.cz [gcms.cz]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 17. scispace.com [scispace.com]
Navigating the Biological Maze: A Comparative Guide to the Pharmacokinetic Profiles of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the journey of a promising molecule from the laboratory bench to clinical application is fraught with challenges. A critical hurdle in this path is understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes a compound. This guide, designed for researchers and drug development professionals, delves into the pharmacokinetic nuances of a fascinating class of molecules: 1-(2-(Methylamino)ethyl)pyrrolidin-2-one derivatives. The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, known to enhance aqueous solubility and offer versatile pharmacophoric interactions.[1]
While a direct head-to-head comparative study of a homologous series of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one derivatives is not extensively documented in publicly available literature, this guide will synthesize data from closely related structures and established pharmacokinetic principles to provide a comprehensive overview. We will leverage detailed findings from the imidazobenzodiazepine, MIDD0301, and its (S)-enantiomer, which share key structural motifs with our target class, to illuminate the potential pharmacokinetic landscape.
The Structural Blueprint and its Pharmacokinetic Implications
The core structure of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one features a lactam ring, a tertiary amine within the pyrrolidine ring, and a secondary amine in the ethyl side chain. These functionalities are pivotal in dictating the molecule's interaction with biological systems and, consequently, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Comparative Pharmacokinetic Parameters: Insights from MIDD0301 and its Enantiomer
To illustrate the pharmacokinetic behavior of pyrrolidin-2-one derivatives, we will examine the data from a comprehensive study on MIDD0301, a GABAA receptor modulator, and its (S)-enantiomer, MIDD0301S.[2] While more complex, their profile offers valuable insights into the potential behavior of our target derivatives.
| Parameter | MIDD0301 (R-enantiomer) | MIDD0301S (S-enantiomer) | Key Insights for 1-(2-(Methylamino)ethyl)pyrrolidin-2-one Derivatives |
| Maximum Concentration (Cmax) | Lower | ~3-fold higher than MIDD0301 | The stereochemistry of substituents can significantly impact absorption and bioavailability. For chiral derivatives, this is a critical parameter to assess. |
| Time to Maximum Concentration (Tmax) | 20 minutes | 20 minutes | Rapid absorption can be expected for this class of compounds. |
| Half-life (t1/2) in blood | 47.8 minutes | 50.2 minutes | The core pyrrolidin-2-one scaffold may lead to a relatively short to moderate half-life. |
| Half-life (t1/2) in lung | ~4 hours | Not Reported | Tissue-specific distribution and retention can lead to longer half-lives in target organs compared to plasma.[3] |
| Metabolism | No Phase I metabolism observed. Major metabolite is the glucuronide. Also forms a taurine conjugate.[2] | No Phase I metabolism observed. Major metabolite is the glucuronide.[2] | Phase II metabolism, particularly glucuronidation, is a likely major clearance pathway. The presence of amine and lactam functionalities provides sites for conjugation. |
| Excretion | Primarily via feces.[3] | Not Reported | Biliary excretion may be a significant route of elimination for these derivatives. |
Note: The data for MIDD0301 and MIDD0301S was obtained from studies in mice following oral administration of 100 mg/kg.[2]
Deconstructing the ADME Profile: A Mechanistic Overview
Absorption
The presence of amine groups in the 1-(2-(Methylamino)ethyl)pyrrolidin-2-one scaffold suggests that these compounds will likely be weak bases. Their ionization state in the gastrointestinal tract will influence their absorption. The pyrrolidin-2-one moiety can contribute to favorable physicochemical properties, potentially enhancing oral bioavailability.[1]
Distribution
The volume of distribution will be influenced by the lipophilicity of the specific derivatives. The pyrrolidin-2-one core is relatively polar, but modifications to other parts of the molecule can significantly alter its distribution into various tissues. For instance, MIDD0301, despite its systemic clearance, shows a longer half-life in lung tissue, indicating preferential distribution.[3] This highlights the importance of assessing tissue-specific pharmacokinetics for compounds intended to act on particular organs.
Metabolism: The Phase II Predominance
The metabolic fate of these derivatives is a crucial determinant of their efficacy and safety. Based on the findings for MIDD0301, Phase I metabolism (oxidation, reduction, hydrolysis) may be limited for this class of compounds.[2] Instead, Phase II conjugation reactions, such as glucuronidation, are likely to be the primary metabolic pathways. The secondary and tertiary amines, as well as the lactam ring, can serve as handles for the attachment of glucuronic acid, rendering the molecules more water-soluble and facilitating their excretion.
dot graph TD; A[Oral Administration of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one Derivative] --> B{Absorption in GI Tract}; B --> C[Systemic Circulation]; C --> D{Distribution to Tissues}; C --> E{Metabolism}; E --> F[Phase II Conjugation (e.g., Glucuronidation)]; F --> G[Formation of Water-Soluble Metabolites]; D --> H[Target Site]; C --> I{Excretion}; G --> I; I --> J[Urine/Feces];
end
Caption: Overview of the ADME pathway for pyrrolidin-2-one derivatives.
Excretion
The primary route of excretion for these compounds and their metabolites is likely to be through both urine and feces. The extent of biliary excretion will depend on the molecular weight and polarity of the individual derivatives and their metabolites. For MIDD0301, fecal excretion was found to be the major route.[3]
Experimental Protocols for Pharmacokinetic Profiling
To ensure the generation of robust and reliable pharmacokinetic data, validated experimental protocols are essential. Below are step-by-step methodologies for key in vivo and in vitro experiments.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a novel 1-(2-(Methylamino)ethyl)pyrrolidin-2-one derivative.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, Clearance) following oral and intravenous administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV): Administer the compound dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15) at a dose of 1-5 mg/kg via the tail vein.
-
Oral (PO): Administer the compound suspended in a vehicle (e.g., 0.5% methylcellulose) at a dose of 10-50 mg/kg by oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the jugular or saphenous vein at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Analysis: Quantify the concentration of the parent drug and its major metabolites in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters.
dot graph TD; A[Dosing (IV or PO)] --> B[Blood Sampling at Time Points]; B --> C[Plasma Separation]; C --> D[LC-MS/MS Analysis]; D --> E[Pharmacokinetic Parameter Calculation];
end
Caption: Workflow for an in vivo pharmacokinetic study.
In Vitro Metabolic Stability Assay
This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes.
Objective: To determine the in vitro half-life and intrinsic clearance of a compound in liver microsomes.
Methodology:
-
Reagents: Test compound, liver microsomes (human, rat), NADPH regenerating system, and control compounds (with known high and low clearance).
-
Incubation: Incubate the test compound (at a final concentration of ~1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k), and the in vitro half-life can be calculated as 0.693/k.
Analytical Methodology: LC-MS/MS for Quantification
A robust and sensitive analytical method is paramount for accurate pharmacokinetic analysis.
Objective: To develop and validate a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the target derivatives in biological matrices.
Methodology:
-
Sample Preparation: Perform protein precipitation of plasma samples with a solvent like acetonitrile, followed by centrifugation.
-
Chromatographic Separation: Use a suitable C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Optimize the multiple reaction monitoring (MRM) transitions for the parent compound and an appropriate internal standard.
-
Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and matrix effect.
Future Directions and Concluding Remarks
The 1-(2-(Methylamino)ethyl)pyrrolidin-2-one scaffold holds significant promise in medicinal chemistry. A thorough understanding of the pharmacokinetic profiles of its derivatives is essential for translating this promise into tangible therapeutic benefits. This guide provides a framework for approaching the pharmacokinetic evaluation of this class of compounds, drawing upon data from related structures and established methodologies.
As research in this area progresses, the generation of direct comparative pharmacokinetic data for a series of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one derivatives will be invaluable. Such studies will enable a more precise understanding of structure-pharmacokinetic relationships, guiding the design of next-generation candidates with optimized ADME properties for enhanced efficacy and safety.
References
-
MIDD0301 – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression. PMC. [Link]
-
Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. PMC. [Link]
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- 2. Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIDD0301 – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one as a Research Tool Compound
This guide provides a comprehensive framework for the analytical and pharmacological validation of the novel chemical entity, 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. As a member of the pyrrolidin-2-one class, which includes well-known nootropic and therapeutic agents, this compound holds potential for research in neuroscience and beyond.[1] However, its utility as a research tool is entirely dependent on rigorous, multi-faceted validation to ensure its identity, purity, activity, and suitability for the intended scientific application.
This document is structured to guide researchers through a logical validation workflow, from fundamental physicochemical characterization to initial in vitro and in vivo assessments. We will compare its potential profile with established compounds to provide context and explain the causal reasoning behind each experimental choice, ensuring a self-validating and trustworthy process.
Part 1: Foundational Validation: Physicochemical and Analytical Characterization
Before any biological assessment, the identity, purity, and stability of the compound must be unequivocally established. Using an uncharacterized compound is a primary source of experimental irreproducibility. The objective is to confirm that the material in the vial is indeed 1-(2-(Methylamino)ethyl)pyrrolidin-2-one at a known purity level.
Identity Confirmation and Purity Analysis
A combination of analytical techniques is required to confirm the chemical structure and quantify impurities. This process adheres to the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[2]
Experimental Protocol: HPLC-UV and LC-MS for Purity and Identity
-
Preparation of Standards and Samples:
-
Accurately weigh and dissolve the reference standard of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one in an appropriate solvent (e.g., methanol or acetonitrile/water mixture) to create a stock solution of 1 mg/mL.
-
Prepare a series of dilutions for linearity assessment (e.g., 1-100 µg/mL).
-
Prepare the test sample at a concentration of ~0.5 mg/mL.
-
-
HPLC-UV Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by a UV scan of the analyte (e.g., 210 nm).
-
Analysis: Inject the sample. The purity is calculated based on the area-under-the-curve (AUC) of the principal peak relative to the total AUC of all peaks. A research-grade compound should exhibit ≥95% purity.
-
-
LC-MS Method for Identity Confirmation:
-
Utilize the same LC method as above, but direct the eluent to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, QTOF).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: Confirm the presence of the protonated molecule [M+H]⁺ corresponding to the exact mass of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one (C₇H₁₄N₂O, MW: 142.19 g/mol ). High-resolution mass spectrometry should provide a mass accuracy within 5 ppm.
-
Solubility and Stability Assessment
A compound's utility is dictated by its solubility in aqueous buffers and its stability under experimental conditions.
-
Kinetic Solubility: Determined by methods like nephelometry, this measures the solubility of the compound in physiological buffers (e.g., PBS, pH 7.4). This is critical for designing in vitro assays.
-
Stability: The compound's stability in solution should be tested under various conditions (e.g., room temperature for 24h, 4°C for 7 days, freeze-thaw cycles).[3] Analysis by HPLC-UV can quantify degradation.
Table 1: Physicochemical Properties of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one and Comparators
| Parameter | 1-(2-(Methylamino)ethyl)pyrrolidin-2-one (Hypothetical Data) | N-Ethyl-2-pyrrolidone (NEP) | Piracetam |
| Molecular Weight | 142.19 g/mol | 113.16 g/mol [4] | 142.16 g/mol [1] |
| Purity (HPLC) | >98% | >99% (Commercial Standard)[5] | >98% (USP Grade) |
| Aqueous Solubility | High (>50 mg/mL) | Miscible[4] | High (93 mg/mL) |
| LogP (Predicted) | -0.8 to -1.2 | -0.4[6] | -1.05 |
| Chemical Family | Pyrrolidinone | Pyrrolidinone[7][8] | Pyrrolidinone[1] |
Part 2: In Vitro Pharmacological Validation
This stage aims to determine if the compound interacts with its intended biological target and to characterize the nature of that interaction.
Workflow for In Vitro Validation
Caption: Workflow for in vitro validation of a research tool compound.
Target Engagement and Affinity
The first step is to confirm the compound binds to its putative target. For many CNS targets, this is achieved through competitive binding assays.
Experimental Protocol: Radioligand Displacement Assay
-
Source of Target: Prepare cell membrane homogenates from cells overexpressing the target receptor (e.g., Sigma receptors, as related compounds show affinity here).[9]
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with cofactors).
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a known concentration of a high-affinity radioligand (e.g., -pentazocine), and varying concentrations of the test compound (1-(2-(Methylamino)ethyl)pyrrolidin-2-one).
-
Incubation: Incubate at a specified temperature (e.g., 25°C) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filtermat to separate bound from free radioligand.
-
Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to an affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Activity and Potency
Binding does not guarantee a functional effect. A cell-based assay is required to determine if the compound is an agonist, antagonist, or modulator and to quantify its potency (EC₅₀ or IC₅₀). The choice of assay depends on the target's signaling pathway.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical GPCR signaling pathway modulated by the compound.
Part 3: In Vivo Characterization
Promising in vitro data warrants investigation in a living system. The primary goals are to understand the compound's pharmacokinetic (PK) profile—what the body does to the drug—and its pharmacodynamic (PD) profile—what the drug does to the body.
Pharmacokinetic (PK) Profiling
A basic PK study in a rodent model (e.g., mouse or rat) is essential to determine if the compound can achieve and maintain sufficient concentrations at the target site.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Dosing: Administer 1-(2-(Methylamino)ethyl)pyrrolidin-2-one to a cohort of mice via a relevant route (e.g., intravenous (IV) for bioavailability and intraperitoneal (IP) or oral (PO) for screening).
-
Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h).
-
Sample Processing: Process blood to plasma and store at -80°C.
-
Bioanalysis: Develop and validate a sensitive bioanalytical method (typically LC-MS/MS) to quantify the compound's concentration in the plasma samples.[3] The method validation must assess accuracy, precision, linearity, and stability.
-
Data Analysis: Plot plasma concentration versus time. Use PK software to calculate key parameters like half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and Area Under the Curve (AUC).
Table 2: Comparative Pharmacological Profile (Hypothetical Data)
| Parameter | 1-(2-(Methylamino)ethyl)pyrrolidin-2-one | Compound EP-40 (Adrenolytic) | Pyrovalerone Cathinones (DAT Blockers) |
| Primary Target | Sigma-1 Receptor | Adrenergic Receptors | Dopamine Transporter (DAT) |
| Binding Affinity (Ki) | 15 nM | Not specified, but active | 7 - 180 nM[10] |
| Functional Potency (IC₅₀) | 50 nM (Antagonist) | Antiarrhythmic effects observed in vivo[11] | 20 - 500 nM (Uptake Inhibition)[10] |
| In Vivo Model | Mouse model of neuropathic pain | Rat model of cardiac arrhythmia[11] | Not specified |
| Observed Effect | Reversal of allodynia | Antiarrhythmic and antioxidant activity[11] | Potent psychoactive effects[10] |
Pharmacodynamic (PD) and Efficacy Assessment
Once a suitable dose and schedule are informed by PK data, the compound's effect on a biological system can be measured. This requires a disease-relevant animal model. For a compound with potential CNS activity, a model of pain, anxiety, or cognition would be appropriate. The chosen endpoint must be quantitative, objective, and relevant to the therapeutic hypothesis.
Conclusion and Recommendations
The validation of a research tool compound like 1-(2-(Methylamino)ethyl)pyrrolidin-2-one is a systematic, evidence-based process. It begins with rigorous analytical chemistry to ensure compound identity and purity, progresses to in vitro studies to confirm specific and potent biological activity, and culminates in in vivo experiments to establish a clear link between drug exposure and biological effect.
Researchers must perform, at a minimum, the foundational analytical and in vitro characterization steps outlined here before using this or any new chemical entity in their experiments. Failure to do so risks generating unreliable and irreproducible data. This guide provides the framework and rationale to ensure that 1-(2-(Methylamino)ethyl)pyrrolidin-2-one can be confidently deployed as a validated tool for scientific discovery.
References
- Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Deriv
- In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors.
- Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4) - Cheméo.
- Method Development, Valid
- Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)
- Synthesis and Biological Evaluation of Conformationally Restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam Ines as Sigma Receptor Ligands. 1. Pyrrolidine, Piperidine, Homopiperidine, and Tetrahydroisoquinoline Classes - PubMed. (1992-11-13).
- Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone)
- RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google P
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- 1-Ethyl-2-[(methylamino)methyl]pyrrolidine - LGC Standards.
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- 1-Ethyl-2-pyrrolidone | 2687-91-4 - ChemicalBook.
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- 1-Ethyl-2-[(methylamino)
- 1-Ethylpyrrolidin-2-one - Substance Inform
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
This document provides essential safety and logistical information for the proper disposal of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring a culture of safety and regulatory compliance in the laboratory.
The principles outlined here are grounded in established safety protocols and regulatory frameworks, primarily those set forth by the U.S. Environmental Protection Agency (EPA). The core tenet of chemical waste management is "cradle-to-grave" responsibility, meaning the generator of the waste is accountable for its safe handling from creation to final disposal.
Hazard Profile and Risk Assessment
This chemical is presumed to be a corrosive, flammable liquid that is harmful if swallowed or in contact with skin, causes serious eye damage, and may cause respiratory irritation .[1][2] The presence of the amine functional group contributes to its corrosive nature, while the pyrrolidinone ring and alkyl chain contribute to its flammability and toxicity profile.
These hazards dictate that 1-(2-(Methylamino)ethyl)pyrrolidin-2-one must be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3] Specifically, it would likely carry the EPA hazardous waste codes for both ignitability (D001) and corrosivity (D002) .[4][5]
| Hazard Classification | Category | GHS Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour[2] |
| Skin Corrosion/Irritation | Sub-category 1A/1C | H314: Causes severe skin burns and eye damage[1][2] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[1][2] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation[1][6] |
This table is a composite based on data for structurally similar chemicals. Always refer to the vendor-specific SDS for definitive classifications.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.
-
Engineering Controls : All handling and preparation of waste 1-(2-(Methylamino)ethyl)pyrrolidin-2-one must be conducted within a certified chemical fume hood.[1] This is the primary defense against inhaling corrosive and irritating vapors. The fume hood area should be equipped with explosion-proof ventilation and lighting.[1] An eyewash station and safety shower must be immediately accessible.[7]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes, which can cause severe, irreversible eye damage.[1][8]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before each use.[8]
-
Body Protection : A flame-resistant lab coat and closed-toe shoes are required. For tasks with a higher risk of splashing, a chemically resistant apron is also recommended.
-
Step-by-Step Disposal Protocol
Disposal is not a single action but a systematic process. Adherence to this protocol ensures safety and compliance with federal and institutional regulations.
Step 1: Waste Characterization and Segregation
Immediately upon deciding to discard 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, it must be treated as hazardous waste.
-
Do Not Mix : This waste stream must be kept separate. Never mix it with other chemical wastes, especially strong oxidizing agents, acids, or acid chlorides, as this can lead to violent reactions.[1] It should be collected as a unique, non-halogenated organic waste.
Step 2: Container Selection and Labeling
The integrity of the waste containment is critical to preventing leaks and ensuring safe transport.
-
Container : Use a designated, leak-proof waste container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a tightly sealing cap.[9]
-
Labeling : The container must be labeled before any waste is added. The label must, at a minimum, include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "1-(2-(Methylamino)ethyl)pyrrolidin-2-one"
-
Clear indication of the hazards: "Flammable, Corrosive, Toxic"
-
The appropriate hazard pictograms (flame, corrosion, exclamation mark)
-
The accumulation start date (the date the first drop of waste enters the container)
-
Step 3: On-Site Accumulation and Storage
Waste should be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location : The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Conditions : Store the sealed waste container in a secondary containment bin to prevent spills. Keep it away from heat, sparks, open flames, and direct sunlight.[2][10] Ensure it is segregated from incompatible materials.
-
Volume Limits : Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.
Step 4: Arranging for Final Disposal
Final disposal must be managed through your institution's Environmental Health and Safety (EHS) office and executed by a licensed disposal company.
-
Contact EHS : Once the waste container is full or you are ready to have it removed, contact your EHS department to schedule a pickup.
-
Professional Disposal : Never attempt to dispose of this chemical via sink drains, evaporation, or as regular trash.[11] It must be transported and disposed of by a licensed professional waste disposal service, which will likely use high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[1][9]
Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is crucial.
-
Minor Spill (within a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools.
-
Place all cleanup materials into a designated hazardous waste container and label it appropriately.
-
Decontaminate the area and report the incident to your supervisor and EHS office.
-
-
Major Spill (outside a fume hood or large volume) :
-
Evacuate the immediate area and alert all nearby personnel.
-
If the substance is flammable, turn off all ignition sources if it is safe to do so.
-
Close the laboratory doors and prevent entry.
-
Immediately call your institution's emergency number and the EHS office to report the spill. Do not attempt to clean it up yourself.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one waste.
Caption: Decision workflow for handling chemical waste from generation to final disposal.
References
- Current time information in Charlotte County, US. Google Search.
-
1,4-dimethyl-2-(4-methylphenyl)benzene | CAS#:33954-03-9 . Chemsrc. [Link]
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SAFETY DATA SHEET - N-Methyl Pyrrolidone . Nexchem Ltd. [Link]
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Safety Data Sheet: N-Methyl-2-pyrrolidone . Carl ROTH. [Link]
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Hazardous Waste: Final Rule from EPA Modernizes Ignitable Liquids Determinations . EHS Daily Advisor. [Link]
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EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]
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ICSC 0562 - PYRROLIDONE . International Labour Organization. [Link]
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N-Methylpyrrolidone - SAFETY DATA SHEET . A.G. Layne. [Link]
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Safety data sheet . CPAchem. [Link]
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Hazardous and liquid wastes . NSW Environment Protection Authority. [Link]
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Operational Guide to Personal Protective Equipment for Handling 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
This document provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. As specific hazard data for this compound is not widely published, this guide is founded on a conservative assessment based on the chemical's structure—an amine-containing pyrrolidone derivative—and data from closely related analogs. The procedures herein are designed to provide a robust margin of safety for all laboratory personnel.
Hazard Assessment: The Rationale for Stringent Controls
Understanding the "why" behind a safety protocol is critical for its effective implementation. The chemical structure of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one incorporates functional groups that are associated with significant hazards. Safety Data Sheets (SDS) for analogous compounds, such as 2-(Aminomethyl)-1-ethylpyrrolidine, consistently identify severe risks.[1][2][3]
Inferred Primary Hazards:
-
Corrosivity: Amine functional groups are often corrosive to skin and eyes. Analogs are classified as causing severe skin burns and serious eye damage.[1][2][3] This necessitates robust protection for all exposed skin and, most critically, the eyes.
-
Acute Toxicity: Related compounds are listed as harmful if swallowed or in contact with skin.[1][2] Skin absorption is a potential route of exposure that must be controlled.[4]
-
Respiratory Irritation: Vapors or aerosols are likely to be corrosive or irritating to the respiratory tract.[1][2]
-
Flammability: Many small organic amine compounds are flammable liquids.[1][2][3]
Given these potential hazards, a multi-layered PPE approach is not merely recommended; it is essential. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment to select the appropriate PPE for any given task.[4][5][6]
Core PPE Ensemble for 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
The following table outlines the minimum required PPE for handling this compound. Specific tasks may require an escalation of this baseline protection, as detailed in the subsequent sections.
| Body Area | Primary PPE | Standard & Rationale |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Standard: ANSI Z87.1.[7] Rationale: Protects against corrosive splashes. Goggles provide a seal around the eyes, and a face shield protects the entire face.[7][8][9] Safety glasses are insufficient. |
| Hands | Double-Gloved Nitrile Gloves | Standard: ASTM D6319. Rationale: Provides protection against chemical permeation and allows for safe removal of the outer, contaminated glove without exposing skin.[9] Check manufacturer-specific chemical resistance data. |
| Body | Chemical-Resistant Laboratory Coat | Standard: Should be made of a material like polyethylene-coated polypropylene. Rationale: Standard cotton lab coats can absorb chemicals, holding them against the skin.[9] A chemical-resistant coat provides a barrier against splashes. |
| Respiratory | As per task-based assessment (See Section 3) | Standard: NIOSH-approved.[10][11] Rationale: Required if there is a risk of inhaling vapors or aerosols, such as when heating the substance or working outside a fume hood. |
| Feet | Closed-toe, chemical-resistant shoes | Standard: General laboratory requirement. Rationale: Protects feet from spills and dropped objects.[8] |
Task-Specific PPE Selection: A Risk-Based Approach
Different laboratory procedures carry different levels of risk. This section provides a procedural guide to escalating PPE based on the specific task being performed. The fundamental principle is to match the level of protection to the potential for exposure.[4][12]
Decision Flowchart for PPE Selection
The following diagram illustrates the logical workflow for determining the appropriate level of PPE for any task involving 1-(2-(Methylamino)ethyl)pyrrolidin-2-one.
Caption: Decision flowchart for selecting appropriate PPE.
Standard Operating Procedures (SOPs)
Adherence to standardized procedures for donning, doffing, and disposal is as crucial as the selection of the PPE itself.
SOP 1: Donning PPE Sequence
-
Preparation: Ensure long hair is tied back. Remove all personal items from hands and wrists (rings, watches).
-
Body Protection: Don the chemical-resistant lab coat and fasten it completely.
-
Respiratory Protection: If required by the task assessment, perform a seal check and don the NIOSH-approved respirator.
-
Eye & Face Protection: Put on chemical splash goggles first, ensuring a snug fit. Place the face shield over the goggles.
-
Hand Protection: Don the first pair of nitrile gloves. Tuck the cuff of the glove under the sleeve of the lab coat. Don the second pair of gloves over the cuff of the lab coat. This creates a secure seal.[9]
SOP 2: Doffing PPE Sequence (Contamination Control)
The goal of this sequence is to remove the most contaminated items first, preventing cross-contamination of your skin.
-
Initial Decontamination: If gross contamination has occurred, clean the exterior of the equipment (gloves, apron) before removal.
-
Outer Gloves: Remove the outer pair of gloves by peeling one off from the cuff, turning it inside out, and holding it in the gloved hand. Slide a finger from the clean hand under the cuff of the remaining glove and peel it down and over the first glove. Dispose of them immediately in a designated hazardous waste container.[9]
-
Face Shield & Goggles: Remove the face shield by touching the headband only. Remove goggles from the back to the front. Place in a designated area for decontamination.
-
Body Protection: Unfasten the lab coat. Roll it forward and down off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it and place it in the designated receptacle.
-
Respirator: Remove the respirator from the back of the head forward.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.
-
Hand Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[7][9]
SOP 3: Disposal of Contaminated PPE
All disposable PPE used during the handling of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one must be considered hazardous waste.
-
Collection: Place all used disposable items (gloves, etc.) into a designated, clearly labeled, and sealed hazardous waste container.
-
Storage: Do not allow contaminated waste to accumulate in the open laboratory. Store the sealed container in a designated satellite accumulation area pending final disposal according to institutional and local regulations.
Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Exposure: Use an emergency eyewash station to flush the eyes for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. Alert laboratory personnel and the safety officer. Only trained personnel with appropriate respiratory protection and chemical-resistant coveralls should attempt cleanup.
By adhering to this comprehensive PPE guide, researchers can significantly mitigate the risks associated with handling 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, ensuring a safer laboratory environment for all.
References
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Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. [Link]
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Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
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National Institutes of Health (NIH). (2024). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. [Link]
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Centers for Disease Control and Prevention (CDC). Personal Protective Equipment (PPE) Toolkit - OneLab REACH. [Link]
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National Institute for Occupational Safety and Health (NIOSH). (2009). NIOSH: Use proper PPE with chemo agents. [Link]
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National Institute for Occupational Safety and Health (CDC/NIOSH). (1984). PPE for Hazardous Materials Incidents: A Selection Guide (84-114). [Link]
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American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. [Link]
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National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. [Link]
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National Institutes of Health (NIH), Office of Research Services. Chemical Safety Guide, 5th Ed. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




